Product packaging for endo-BCN-PEG4-acid(Cat. No.:CAS No. 2226472-38-2)

endo-BCN-PEG4-acid

Cat. No.: B3040641
CAS No.: 2226472-38-2
M. Wt: 441.5 g/mol
InChI Key: MOPSTLKSTPBGBX-UHFFFAOYSA-N
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Description

Endo-BCN-PEG4-acid is a useful research compound. Its molecular formula is C22H35NO8 and its molecular weight is 441.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H35NO8 B3040641 endo-BCN-PEG4-acid CAS No. 2226472-38-2

Properties

IUPAC Name

3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO8/c24-21(25)7-9-27-11-13-29-15-16-30-14-12-28-10-8-23-22(26)31-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPSTLKSTPBGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421932-54-8
Record name exo-BCN-PEG4-acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to endo-BCN-PEG4-acid: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of endo-BCN-PEG4-acid, a heterobifunctional linker widely utilized in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Structure and Properties

This compound is a molecule designed with distinct functional regions that impart its utility in covalently linking biomolecules. Its structure consists of three key components:

  • Bicyclononyne (BCN): A strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" reaction. This allows for highly specific and efficient conjugation to azide-modified molecules without the need for a cytotoxic copper catalyst.

  • Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer. This hydrophilic linker enhances the solubility of the molecule and the resulting conjugate in aqueous media, reduces aggregation, and minimizes steric hindrance.[1][][3]

  • Carboxylic Acid (-COOH): A terminal carboxyl group that can be activated to react with primary amines (e.g., on lysine residues of proteins) to form a stable amide bond.

The endo-isomer of BCN is noted for its high reactivity in SPAAC reactions.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Chemical Formula C22H35NO8[4][5]
Molecular Weight 441.52 g/mol
CAS Number 1881221-47-1
Purity >95%
Physical Form Colorless oil
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO.
Storage (Pure Form) -20°C (up to 3 years)
Storage (In Solvent) -80°C (up to 6 months), -20°C (up to 1 month)
SPAAC Reaction Rate Second-order rate constant (k) with benzyl azide: 0.14 M⁻¹s⁻¹

Experimental Protocols

The utility of this compound lies in its ability to participate in a two-step conjugation process. The following are detailed methodologies for the key experiments.

Activation of the Carboxylic Acid Group

The terminal carboxylic acid must be activated to react efficiently with primary amines on a target molecule (e.g., an antibody). A common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Amine-containing molecule (e.g., antibody) in Reaction Buffer

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous DMSO or DMF

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Prepare Activation Mixture: In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in the Activation Buffer. A molar excess of EDC and NHS to the this compound is recommended (e.g., 5-10 fold excess).

  • Activation Reaction: Add the dissolved this compound to the activation mixture. Allow the reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to Amine-containing Molecule: Add the activated this compound solution to the amine-containing molecule in the Reaction Buffer. The reaction of the NHS-activated acid with primary amines is most efficient at pH 7-8.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15-30 minutes.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Once the target molecule is functionalized with the BCN group, it can be reacted with an azide-modified molecule.

Materials:

  • BCN-functionalized molecule

  • Azide-modified molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (or other suitable aqueous buffer)

  • Anhydrous DMSO or DMF (if needed to dissolve the azide-modified molecule)

Procedure:

  • Prepare Reactants: Dissolve the BCN-functionalized molecule and the azide-modified molecule in the Reaction Buffer. If the azide-modified molecule has limited aqueous solubility, it can be first dissolved in a minimal amount of DMSO or DMF and then added to the aqueous reaction mixture.

  • SPAAC Reaction: Mix the BCN-functionalized molecule and the azide-modified molecule. A slight molar excess of the azide-modified molecule (e.g., 1.5-3 equivalents) is often used to ensure complete reaction of the BCN groups.

  • Incubation: The reaction is typically carried out at room temperature. The reaction time can vary from a few hours to overnight, depending on the concentration of the reactants and the specific BCN and azide derivatives used.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as HPLC, mass spectrometry, or SDS-PAGE.

  • Purification: Purify the resulting conjugate from excess azide-modified molecule and any side products using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or affinity chromatography.

Application in Antibody-Drug Conjugate (ADC) Synthesis

A primary application of this compound is in the synthesis of ADCs. The linker connects a cytotoxic drug (payload) to a monoclonal antibody that targets a specific antigen on cancer cells.

Workflow for Trastuzumab-MMAE ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a Trastuzumab-MMAE (monomethyl auristatin E) conjugate using this compound.

ADC_Synthesis_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Antibody Conjugation cluster_spaac Step 3: Payload Attachment (SPAAC) cluster_purification Step 4: Purification & Characterization Linker This compound ActivatedLinker endo-BCN-PEG4-NHS ester Linker->ActivatedLinker Activation EDC_NHS EDC / NHS ActivatedLinker2 endo-BCN-PEG4-NHS ester Antibody Trastuzumab (mAb) BCN_Antibody Trastuzumab-BCN Antibody->BCN_Antibody Amide Bond Formation (Lysine Residues) ActivatedLinker2->BCN_Antibody BCN_Antibody2 Trastuzumab-BCN ADC Trastuzumab-Linker-MMAE (ADC) BCN_Antibody2->ADC Click Chemistry Payload Azide-MMAE Payload->ADC ADC2 Crude ADC Purified_ADC Purified ADC ADC2->Purified_ADC Purification (e.g., SEC) Characterization Characterization (HIC, SEC, MS) Purified_ADC->Characterization

Caption: Workflow for the synthesis of a Trastuzumab-MMAE ADC.

The logical flow for creating an Antibody-Drug Conjugate (ADC) using this compound is depicted below.

ADC_Logic_Flow start Start: Need for Targeted Drug Delivery has_antibody Have a targeting antibody (e.g., Trastuzumab)? start->has_antibody has_payload Have a potent cytotoxic payload (e.g., MMAE)? has_antibody->has_payload Yes end End: ADC ready for preclinical/clinical studies has_antibody->end No, source antibody need_linker Need to covalently link antibody and payload? has_payload->need_linker Yes has_payload->end No, source payload choose_linker Select this compound as the linker need_linker->choose_linker Yes need_linker->end No activate_acid Activate the carboxylic acid of the linker (e.g., with EDC/NHS) choose_linker->activate_acid conjugate_to_antibody Conjugate activated linker to antibody's primary amines activate_acid->conjugate_to_antibody modify_payload Ensure payload has an azide group for click chemistry conjugate_to_antibody->modify_payload perform_spaac Perform Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) modify_payload->perform_spaac purify_adc Purify the resulting Antibody-Drug Conjugate (ADC) perform_spaac->purify_adc characterize_adc Characterize the ADC for purity, DAR, and activity purify_adc->characterize_adc characterize_adc->end

Caption: Logical decision flow for utilizing this compound in ADC development.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and bioconjugation. Its well-defined structure, combining a highly reactive BCN group for click chemistry, a hydrophilic PEG spacer, and a reactive carboxylic acid, enables the efficient and specific synthesis of complex biomolecular conjugates. The detailed protocols and workflow provided in this guide offer a solid foundation for the successful application of this linker in the creation of next-generation therapeutics like ADCs.

References

An In-depth Technical Guide on the Core Mechanism of Action of endo-BCN-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Endo-BCN-PEG4-acid is a trifunctional linker molecule integral to the advancement of bioconjugation, particularly in the fields of antibody-drug conjugates (ADCs) and proteomics. Its mechanism of action is centered on the principles of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This guide elucidates the distinct roles of its three core components: the endo-Bicyclononyne (endo-BCN) for copper-free click chemistry, the tetra-polyethylene glycol (PEG4) spacer for enhancing physicochemical properties, and the terminal carboxylic acid for initial conjugation. We will explore the underlying chemical principles, present quantitative kinetic data, detail experimental protocols, and provide visual workflows to offer a comprehensive technical resource for researchers.

Core Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary function of this compound is to facilitate the covalent linking of two molecules in a highly specific and efficient manner within a complex biological environment. This is achieved through a bioorthogonal reaction known as SPAAC.

  • The Driving Force: The reaction's driving force originates from the high ring strain of the bicyclononyne (BCN), a cyclooctyne derivative. This strain is relieved when the alkyne group within the BCN ring reacts with an azide (-N3) functional group.

  • The Reaction: The BCN group undergoes a [3+2] cycloaddition with an azide-modified molecule, forming a stable, covalent triazole linkage.

  • Bioorthogonality: A key advantage of this mechanism is that it is "bioorthogonal." It proceeds rapidly under mild, physiological conditions (aqueous environment, neutral pH, ambient temperature) without the need for a cytotoxic copper catalyst, which is required for the classical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This makes it ideal for applications involving live cells or sensitive biomolecules.[1][2]

Molecular Components and Their Functions

The efficacy of this compound arises from the synergistic function of its three components:

  • endo-Bicyclononyne (endo-BCN): This is the reactive core for the SPAAC reaction. The "endo" stereoisomer is noted for its high reactivity, which in some contexts, is slightly faster than its "exo" counterpart in reactions with azides and tetrazines.[3][4] The BCN group provides an excellent balance of high reactivity and stability.[3]

  • Polyethylene Glycol Spacer (PEG4): This hydrophilic spacer, consisting of four repeating ethylene glycol units, is crucial for the overall performance of the linker and the final bioconjugate. Its primary functions include:

    • Enhanced Solubility: The PEG4 chain increases the aqueous solubility of the linker and any hydrophobic molecules attached to it, which is critical for preventing aggregation in biological buffers.

    • Reduced Steric Hindrance: It acts as a flexible arm, providing spatial separation between the conjugated molecules. This minimizes the risk of the payload interfering with the biological activity (e.g., antigen-binding site) of a protein or antibody.

    • Improved Pharmacokinetics: By increasing hydrophilicity and stability, the PEG spacer can contribute to a longer circulation half-life of the bioconjugate in vivo.

  • Carboxylic Acid (-acid): This terminal functional group serves as the primary attachment point. It can be readily activated to react with primary amines (e.g., lysine residues on the surface of proteins and antibodies) to form a stable amide bond. This initial conjugation step positions the BCN group for the subsequent bioorthogonal click reaction.

Quantitative Data

The efficiency of SPAAC reactions is typically quantified by second-order rate constants (k2). While specific data for this compound reacting with a particular azide can vary based on reaction conditions and the azide's structure, the literature provides valuable insights into the reactivity of the core BCN moiety.

Reactant 1Reactant 2SolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
endo-BCN-OHAzideMeOH/H₂O (1:1)0.90 (±0.08)
exo-BCN-CH₂OHAzideMeOH/H₂O (1:1)0.88 (±0.06)
endo-BCN4-tert-butyl-1,2-benzoquinone1,2-dichloroethane219 (±14)
endo-BCN4-tert-butyl-1,2-benzoquinoneMethanol838 (±22)
exo-BCN4-tert-butyl-1,2-benzoquinone1,2-dichloroethane99 (±3)
exo-BCN4-tert-butyl-1,2-benzoquinoneMethanol298 (±17)

Note: The data with benzoquinone demonstrates the high reactivity of the BCN core in a different type of cycloaddition, highlighting its strained nature. Some studies indicate near-identical reactivity between endo and exo isomers in SPAAC, suggesting that the choice of isomer may be application-dependent.

Experimental Protocols

The use of this compound typically involves a two-stage conjugation strategy.

5.1 Stage 1: Amine Conjugation via Activated Ester

This protocol describes the initial attachment of the linker to a protein (e.g., an antibody) via its primary amines.

  • Reagent Preparation:

    • Antibody: Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4-8.5) to a concentration of 2-5 mg/mL.

    • Linker Activation: The carboxylic acid of this compound must be activated. This is typically done by converting it to an N-hydroxysuccinimide (NHS) ester. Alternatively, a pre-activated endo-BCN-PEG4-NHS ester can be used.

    • Linker Stock: Dissolve the endo-BCN-PEG4-NHS ester in an anhydrous organic solvent like DMSO to a concentration of 10-50 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Purification:

    • Remove unreacted linker and byproducts using a desalting column (size-exclusion chromatography) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect fractions corresponding to the purified, BCN-modified antibody.

5.2 Stage 2: Bioorthogonal SPAAC Reaction

This protocol describes the "click" reaction between the BCN-modified protein and an azide-containing molecule (e.g., a drug, a fluorescent dye).

  • Reagent Preparation:

    • BCN-Protein: Use the purified protein from Stage 1.

    • Azide Molecule: Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or water) to a known concentration.

  • Click Reaction:

    • Add a 2- to 10-fold molar excess of the azide molecule to the BCN-modified protein solution.

    • Incubate at room temperature for 2-12 hours. Reaction times can be optimized, but overnight incubation often ensures high yields.

  • Final Purification:

    • Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis, or HPLC) to remove excess azide reagent.

  • Characterization:

    • Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) or labeling efficiency using techniques like UV-Vis spectroscopy, mass spectrometry, or HPLC.

Visualization of Workflows and Mechanisms

6.1 General Mechanism of Action

G cluster_components This compound Components cluster_process Bioconjugation Process B endo-BCN (Strained Alkyne) P PEG4 Spacer (Hydrophilic Linker) A Carboxylic Acid (-COOH) Protein Protein (e.g., Antibody) with Primary Amine (-NH2) ActivatedProtein BCN-Functionalized Protein Protein->ActivatedProtein Activator EDC/NHS Activation Activator->Protein 2. Amide Bond Formation Linker This compound Linker->Activator 1. Activation FinalConjugate Final Bioconjugate (Stable Triazole Linkage) ActivatedProtein->FinalConjugate 3. SPAAC Click Reaction AzideMolecule Azide-Molecule (e.g., Drug, Dye) AzideMolecule->FinalConjugate

Caption: Logical flow of the two-stage bioconjugation process.

6.2 Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

G Start Start: Antibody + This compound Activation Activate -COOH with EDC/NHS (or use pre-activated NHS-ester) Start->Activation Reaction1 Incubate Antibody with Activated Linker (1-2h, RT) Activation->Reaction1 Purify1 Purification 1: Size-Exclusion Chromatography (Remove excess linker) Reaction1->Purify1 Intermediate BCN-Antibody Conjugate Purify1->Intermediate Reaction2 Add Azide-Drug Payload Incubate (2-12h, RT) Intermediate->Reaction2 Purify2 Purification 2: Size-Exclusion or HPLC (Remove excess drug) Reaction2->Purify2 End Final ADC Product Purify2->End Characterize Characterization: Mass Spec, UV-Vis, HPLC (Determine DAR) End->Characterize

Caption: Step-by-step experimental workflow for ADC synthesis.

References

The Pivotal Role of the PEG4 Linker in endo-BCN-PEG4-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, endo-BCN-PEG4-acid, represents a sophisticated tool in the construction of advanced bioconjugates, most notably antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its architecture, comprising a bioorthogonal endo-bicyclononyne (endo-BCN) moiety, a discrete four-unit polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid, is meticulously designed to optimize the performance and therapeutic potential of targeted therapies. This technical guide delves into the critical functions of the PEG4 linker within this construct, supported by quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for researchers in the field.

Core Functions of the PEG4 Linker

The PEG4 linker is not merely a passive spacer; it is an active contributor to the overall efficacy and developability of the bioconjugate. Its primary functions are multifaceted:

  • Enhanced Hydrophilicity and Solubility: A paramount challenge in ADC development is the propensity of hydrophobic payloads to induce aggregation, which can lead to rapid clearance from circulation and diminished efficacy.[1][2] The incorporation of the hydrophilic PEG4 linker counteracts this by increasing the overall water solubility of the ADC, thereby preventing the formation of aggregates.[3][4] This is particularly crucial for enabling higher drug-to-antibody ratios (DARs) without compromising the physicochemical properties of the conjugate.[2]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG4 spacer creates a hydration shell around the drug-linker moiety. This "stealth" effect reduces non-specific interactions with serum proteins and non-target cells, leading to a prolonged circulation half-life and reduced plasma clearance. The result is greater accumulation of the bioconjugate at the target site, enhancing its therapeutic window.

  • Optimal Spatial Separation: The defined length of the PEG4 linker provides critical spatial separation between the antibody or targeting protein and the conjugated payload. This separation is vital for preserving the biological activity of the targeting moiety by preventing the payload from sterically hindering its binding to the target antigen.

  • Homogeneity and Reproducibility: Unlike polydisperse PEG linkers, which are a mixture of polymers with varying chain lengths, the discrete PEG4 linker is a single molecular entity with a defined structure and molecular weight. This homogeneity is crucial for the manufacturing and regulatory approval of bioconjugates, ensuring batch-to-batch consistency and a well-characterized product.

Quantitative Impact of PEG Linker Length on ADC Performance

The length of the PEG spacer is a critical parameter that can be fine-tuned to achieve the desired balance of solubility, stability, and potency. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key ADC performance metrics.

LinkerPEG UnitsClearance (mL/day/kg)Exposure (AUC, µg*h/mL)Half-life (t1/2, h)In Vivo EfficacyReference
No PEG0~15---
PEG22~103,500--
PEG4 4 ~7 5,600 -Improved ****
PEG88~59,800-Significantly Improved
PEG1212~510,000-Significantly Improved
PEG2424~510,000-Significantly Improved

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy. This table demonstrates a clear trend where increasing PEG linker length up to PEG8 leads to a significant decrease in clearance and an increase in drug exposure. The PEG4 linker shows a marked improvement in pharmacokinetic parameters compared to ADCs with no or shorter PEG linkers.

Linker Length CategoryKey FindingsReference
Short (e.g., PEG2, PEG4 )Generally provide better ADC stability by anchoring the payload within the antibody's spatial shield. However, they offer a less pronounced "stealth" effect, potentially leading to faster clearance compared to longer linkers.
Medium (e.g., PEG8, PEG12)Often represent an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency. A threshold effect is often observed around PEG8, beyond which further increases in length have a diminished impact on clearance.
Long (e.g., PEG24, PEG4k, PEG10k)Dramatically improve the pharmacokinetic profile, leading to prolonged half-life and increased area under the curve (AUC). This is particularly advantageous for ADCs with hydrophobic payloads or when targeting antigens with low expression levels. However, very long linkers may negatively impact in vitro cytotoxicity.

Table 2: Qualitative Comparison of Different PEG Linker Length Categories. This table summarizes the general trends and considerations when selecting a PEG linker of a particular length category.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates utilizing the this compound linker. The following are representative protocols for key experiments.

Protocol 1: Two-Step Antibody-Drug Conjugation using this compound

This protocol describes the conjugation of a cytotoxic drug to an antibody in a two-step process involving the activation of the carboxylic acid moiety of this compound and its subsequent reaction with an amine-containing payload, followed by a copper-free click reaction with an azide-modified antibody.

Materials:

  • This compound

  • Amine-containing cytotoxic payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Azide-modified monoclonal antibody (mAb)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.5 equivalents of EDC and 1.2 equivalents of NHS.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to Amine-Containing Payload:

    • Dissolve the amine-containing cytotoxic payload in anhydrous DMF or DMSO.

    • Add the payload solution to the activated endo-BCN-PEG4-NHS ester solution.

    • Add 2-3 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.

    • Stir the reaction mixture at room temperature overnight.

    • Purify the BCN-PEG4-Payload conjugate using reverse-phase HPLC.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

    • Prepare the azide-modified mAb in PBS at a concentration of 1-5 mg/mL.

    • Dissolve the purified BCN-PEG4-Payload conjugate in a minimal amount of DMSO.

    • Add the BCN-PEG4-Payload solution to the azide-modified mAb solution at a 5-10 fold molar excess.

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.

  • Purification of the ADC:

    • Purify the resulting ADC using a desalting column to remove unconjugated linker-payload and other small molecules.

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the potency of an ADC on antigen-positive versus antigen-negative cells.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC construct

  • Unconjugated antibody (as a control)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the different ADC concentrations.

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

Visualizing Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

G cluster_synthesis ADC Synthesis Workflow cluster_evaluation ADC Evaluation Workflow mAb Azide-Modified Antibody conjugation SPAAC 'Click' Reaction mAb->conjugation linker_payload endo-BCN-PEG4-Payload linker_payload->conjugation purification Purification (SEC/HIC) conjugation->purification adc Purified ADC purification->adc characterization Characterization (DAR, Purity, Aggregation) adc->characterization invitro In Vitro Assays (Cytotoxicity, Stability) characterization->invitro invivo In Vivo Studies (Pharmacokinetics, Efficacy) invitro->invivo

Caption: Experimental workflow for the synthesis and evaluation of an ADC using an endo-BCN-PEG4 linker.

G cluster_pathway Generalized ADC Internalization and Payload Release Pathway ADC Antibody-Drug Conjugate Binding Binding ADC->Binding Antigen Tumor Cell Surface Antigen Antigen->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload Active Payload Release Cleavage->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Generalized signaling pathway for ADC internalization and payload-induced apoptosis.

Conclusion

The this compound linker is a highly engineered component that plays a critical role in the success of next-generation bioconjugates. The PEG4 moiety, in particular, provides a crucial balance of hydrophilicity, spatial separation, and homogeneity, which translates to improved solubility, enhanced pharmacokinetic profiles, and consistent manufacturing. The quantitative data and experimental protocols provided in this guide underscore the importance of rational linker design and offer a framework for researchers to optimize the performance of their targeted therapeutic candidates. The careful selection and implementation of well-defined linkers like this compound will continue to be a cornerstone of innovation in the fields of oncology and beyond.

References

An In-depth Technical Guide to endo-BCN-PEG4-acid for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of endo-BCN-PEG4-acid, a bifunctional linker molecule integral to advancements in copper-free click chemistry. Its unique structure, combining a strained alkyne, a flexible polyethylene glycol (PEG) spacer, and a reactive carboxylic acid, makes it a versatile tool for the precise and stable conjugation of biomolecules. This document details its chemical properties, reaction kinetics, and applications, and provides step-by-step experimental protocols for its use.

Core Concepts and Chemical Properties

This compound is a heterobifunctional linker designed for bioorthogonal chemistry, specifically for strain-promoted azide-alkyne cycloaddition (SPAAC). This copper-free click chemistry reaction is highly valued in biological applications due to its biocompatibility, as it circumvents the cytotoxicity associated with copper catalysts.

The molecule consists of three key components:

  • endo-Bicyclononyne (BCN): A highly strained cyclic alkyne that readily reacts with azides without the need for a catalyst. The "endo" configuration is noted for being slightly more reactive than its "exo" counterpart.

  • Polyethylene Glycol (PEG4): A four-unit PEG linker that enhances the molecule's hydrophilicity, improving its solubility in aqueous buffers commonly used in biological experiments. The PEG spacer also reduces steric hindrance and minimizes non-specific interactions and aggregation.

  • Carboxylic Acid (-COOH): A terminal functional group that allows for the covalent attachment of the linker to primary amine-containing molecules (e.g., proteins, peptides, or small molecule drugs) through the formation of a stable amide bond.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and kinetic properties of this compound and its reactive moiety.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₃₅NO₈
Molecular Weight 441.52 g/mol
Appearance Colorless to light yellow oil/liquid
Purity Typically >95%
Solubility Soluble in DMSO, DMF, DCM, THF, acetonitrile. The PEG linker enhances solubility in aqueous media.
Storage Store at -20°C for long-term stability.

Table 2: Kinetic Data for BCN Reactions

ReactantsSolventTemperatureSecond-Order Rate Constant (k₂)Citation
endo-BCN-OH + Benzyl AzideCD₃CN/D₂O (1:2)Not Specified0.29 M⁻¹s⁻¹[1]
endo-BCN-OH + Benzyl AzideDMSO37°C0.15 M⁻¹s⁻¹[2]
PEGylated BCN derivative + 2-azidoethanolHuman Blood Plasma20°C~0.2 M⁻¹s⁻¹[2]

Experimental Protocols

This section provides detailed methodologies for the two primary reactions involving this compound: amide bond formation via its carboxylic acid group and the strain-promoted azide-alkyne cycloaddition (SPAAC) of its BCN group.

Protocol 1: Amide Coupling of this compound to an Amine-Containing Molecule

This two-step protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid for reaction with a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Prepare stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer or water immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated this compound solution to the amine-containing molecule solution. A 10-20 fold molar excess of the linker is a good starting point for protein conjugations.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer for the conjugated molecule.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the reaction of an endo-BCN-functionalized molecule with an azide-containing molecule.

Materials:

  • BCN-functionalized molecule (prepared as in Protocol 1 or obtained commercially)

  • Azide-containing molecule of interest

  • Reaction Buffer: PBS, pH 7.4 or other suitable biological buffer

  • DMSO or other organic solvent if needed for solubility

Procedure:

  • Reagent Preparation:

    • Dissolve the BCN-functionalized molecule in the Reaction Buffer to the desired concentration.

    • Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer) to create a stock solution.

  • Click Reaction:

    • Add the azide-containing molecule to the solution of the BCN-functionalized molecule. A slight molar excess (1.5-5 equivalents) of the smaller of the two molecules is often used to drive the reaction to completion.

    • If using a stock solution of the azide in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is compatible with the biomolecules (typically <10%).

    • Incubate the reaction at room temperature for 1-4 hours, or at 37°C to increase the reaction rate. Longer incubation times (overnight at 4°C) may be necessary for very dilute samples.

  • Purification:

    • The resulting triazole-linked conjugate can be purified based on its properties. For proteins, this can be achieved using size exclusion chromatography, dialysis, or affinity chromatography to remove any unreacted azide-containing molecule.

Visualizations

The following diagrams illustrate the structure of this compound, a typical experimental workflow, and the mechanism of the SPAAC reaction.

G This compound Structure cluster_bcn endo-Bicyclononyne (BCN) cluster_peg PEG4 Linker cluster_acid Carboxylic Acid bcn BCN peg PEG4 bcn->peg acid -COOH peg->acid

Caption: Chemical structure of this compound.

G Experimental Workflow start Start activation Activate -COOH of this compound (EDC/NHS) start->activation conjugation1 Conjugate to Amine-Molecule activation->conjugation1 purification1 Purify BCN-Molecule conjugation1->purification1 spaac SPAAC Reaction with Azide-Molecule purification1->spaac purification2 Purify Final Conjugate spaac->purification2 end End purification2->end

Caption: General experimental workflow for bioconjugation.

G SPAAC Reaction Mechanism cluster_reactants Reactants cluster_product Product bcn BCN-R1 plus + bcn->plus azide N3-R2 triazole Triazole-Linked Conjugate (R1-Triazole-R2) azide->triazole Strain-Promoted [3+2] Cycloaddition plus->azide

References

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, revolutionizing the way researchers approach bioconjugation, drug development, and molecular imaging. This copper-free click chemistry reaction enables the covalent ligation of molecules in complex biological environments with high specificity and efficiency.[1] The driving force behind this reaction is the high ring strain of cyclooctyne reagents, which readily react with azides to form a stable triazole linkage under physiological conditions without the need for a cytotoxic copper catalyst.[2][3]

This technical guide provides a comprehensive overview of SPAAC reagents, a comparative analysis of their kinetic properties, detailed experimental protocols for key applications, and visual guides to aid in experimental design and reagent selection.

The SPAAC Reaction: A Mechanistic Overview

SPAAC is a type of [3+2] cycloaddition between a strained cyclooctyne and an azide. The reaction proceeds through a concerted mechanism, where the bond formation occurs in a single transition state. The significant release of ring strain from the cyclooctyne provides the thermodynamic driving force for the reaction, allowing it to proceed rapidly at ambient temperatures and in aqueous environments.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product Cyclooctyne Strained Cyclooctyne TS [3+2] Cycloaddition Transition State Cyclooctyne->TS + Azide Azide Azide->TS Triazole Stable Triazole Linkage TS->Triazole Strain Release

Figure 1: General mechanism of a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Comparative Analysis of Common SPAAC Reagents

The choice of cyclooctyne reagent is critical and depends on the specific application, balancing reactivity, stability, and hydrophilicity. A variety of cyclooctynes have been developed, each with distinct kinetic properties. The efficacy of a SPAAC reaction is often quantified by its second-order rate constant (k₂), which reflects how quickly the two reacting partners form a product. A higher k₂ value signifies a faster reaction, which is often desirable for capturing dynamic processes or when working with low concentrations of biomolecules.[4]

Below is a summary of kinetic data for the reaction of commonly used cyclooctynes with benzyl azide, a standard model azide.

Cyclooctyne Reagent Common Abbreviation **Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) **Key Features
DibenzocyclooctyneDBCO, ADIBO~0.3 - 1.0[4]High reactivity, widely used for a variety of applications.
DIBODIBO~0.17Good balance of reactivity and stability.
BicyclononyneBCN~0.14Small size and high reactivity, suitable for applications where steric hindrance is a concern.
BiarylazacyclooctynoneBARAC-Extremely reactive, ideal for in vivo imaging and sensitive biological environments.
Difluorinated CyclooctyneDIFO0.076Biocompatible, developed for live cell imaging and drug discovery.
AzadibenzocyclooctyneDIBAC0.31High reactivity.

Note: Reaction rates can be influenced by the specific azide used, solvent, pH, and temperature.

Reagent Selection Guide

Choosing the optimal SPAAC reagent is crucial for experimental success. The following decision tree provides a guide for selecting a suitable cyclooctyne based on common experimental requirements.

Reagent_Selection start Start: Define Experimental Needs q_speed Is the highest reaction speed critical (e.g., low concentration, rapid process)? start->q_speed q_sterics Is minimizing steric hindrance a primary concern? q_speed->q_sterics No rec_barac_dbco Consider highly reactive reagents: BARAC, DBCO/ADIBO q_speed->rec_barac_dbco Yes q_invivo Is the application in vivo or in live cells? q_sterics->q_invivo No rec_bcn Consider the smallest reagents: BCN q_sterics->rec_bcn Yes rec_dibo_difo Consider well-characterized, stable reagents: DIBO, DIFO q_invivo->rec_dibo_difo Yes rec_dbco_dibo General purpose, good balance: DBCO, DIBO q_invivo->rec_dbco_dibo No

Figure 2: Decision tree for selecting a SPAAC reagent based on experimental needs.

Experimental Protocols

The following are generalized protocols for common applications of SPAAC. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Protocol 1: Labeling of an Azide-Modified Protein with a Cyclooctyne Probe

This protocol describes the labeling of a protein that has been functionalized with an azide group with a cyclooctyne-containing probe (e.g., a fluorophore or biotin).

Materials:

  • Azide-modified protein

  • Cyclooctyne-probe conjugate (e.g., DBCO-Fluorophore)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Reaction vessels

  • Method for analysis (e.g., SDS-PAGE, Western blot, mass spectrometry)

Procedure:

  • Protein Preparation: Dissolve the azide-modified protein in PBS to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of the cyclooctyne-probe in a compatible solvent (e.g., DMSO).

  • Reaction Setup: Add the cyclooctyne-probe stock solution to the protein solution. A 10- to 20-fold molar excess of the cyclooctyne probe over the protein is recommended to ensure efficient labeling.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need to be optimized depending on the reactivity of the specific cyclooctyne and the concentration of reactants.

  • Purification (Optional): If necessary, remove the excess, unreacted probe by a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.

  • Analysis: Analyze the labeled protein using the chosen analytical method to confirm successful conjugation. For fluorescently labeled proteins, this can be done by in-gel fluorescence scanning. For biotinylated proteins, a Western blot with streptavidin-HRP can be performed.

Protocol 2: Live-Cell Imaging using SPAAC

This protocol outlines the metabolic labeling of cellular components with an azide-containing precursor followed by fluorescent labeling via SPAAC for imaging.

Materials:

  • Mammalian cells in culture

  • Cell culture medium

  • Azide-containing metabolic precursor (e.g., an azido sugar like Ac₄ManNAz for glycan labeling, or an amino acid analog like L-azidohomoalanine (AHA) for protein labeling)

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488)

  • PBS

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture the cells in a medium supplemented with the azide-containing precursor for 24-48 hours. The optimal concentration of the precursor and incubation time should be determined empirically for the specific cell type and precursor.

  • Cell Washing: After incubation, wash the cells twice with warm PBS to remove any unincorporated precursor.

  • SPAAC Reaction: Prepare a solution of the cyclooctyne-fluorophore in a complete cell culture medium at a final concentration of 10-50 µM. Add this solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with warm PBS to remove the unreacted cyclooctyne-fluorophore.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a bioconjugation experiment using SPAAC.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_biomolecule 1. Prepare Azide- or Cyclooctyne-Modified Biomolecule mix 3. Mix Biomolecule and Probe in a Suitable Buffer prep_biomolecule->mix prep_probe 2. Prepare Complementary Probe (Cyclooctyne or Azide) prep_probe->mix incubate 4. Incubate under Optimized Conditions (Time, Temperature) mix->incubate purify 5. Purify the Conjugate (e.g., Chromatography, Dialysis) incubate->purify analyze 6. Analyze the Final Product (e.g., SDS-PAGE, MS, Spectroscopy) purify->analyze

Figure 3: A generalized experimental workflow for a SPAAC-based bioconjugation.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has become an indispensable tool in the fields of chemical biology, drug development, and materials science. Its bioorthogonality, efficiency, and mild reaction conditions make it suitable for a wide range of applications, from simple bioconjugation to complex live-cell imaging. By understanding the kinetics and properties of different SPAAC reagents and following optimized protocols, researchers can effectively harness the power of this remarkable reaction to advance their scientific discoveries.

References

A Technical Guide to the Hydrophilicity and Solubility of endo-BCN-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilicity and solubility of endo-BCN-PEG4-acid, a heterobifunctional linker critical in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines the key physicochemical properties, presents available quantitative data, and provides detailed experimental protocols for the characterization of this reagent.

Introduction to this compound

This compound is a key reagent in bioconjugation, featuring a bicyclo[6.1.0]nonyne (BCN) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC) and a carboxylic acid for conjugation to amine-containing molecules. The inclusion of a polyethylene glycol (PEG) spacer is a deliberate design choice to enhance the molecule's physicochemical properties, particularly its hydrophilicity and solubility, which are critical for its application in biological systems.[1][2][3][4]

Hydrophilicity

The hydrophilicity of a linker is a crucial parameter that influences the solubility, aggregation propensity, and pharmacokinetic profile of the resulting bioconjugate. The this compound is designed to be a hydrophilic linker.

Key Structural Features Influencing Hydrophilicity:

  • Polyethylene Glycol (PEG) Spacer: The tetraethylene glycol (PEG4) chain is the primary contributor to the molecule's hydrophilicity. The repeating ether units can form hydrogen bonds with water molecules, significantly improving aqueous solubility.

  • Bicyclo[6.1.0]nonyne (BCN) Moiety: The BCN group, while being a strained alkyne, is reported to be more hydrophilic than other cyclooctynes like dibenzocyclooctyne (DBCO). A calculated logP (clogP) value for the parent BCN structure is 1.2, indicating a favorable hydrophilic character compared to DBCO's clogP of 3.5.

  • Carboxylic Acid: The terminal carboxylic acid group is ionizable at physiological pH, which further contributes to the molecule's water solubility.

Solubility Profile

The solubility of this compound is a critical consideration for its handling, reaction setup, and the purification of its conjugates.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)10 mM
Qualitative Solubility Data

This compound is qualitatively described as being soluble in a range of organic solvents. This information is summarized in the table below.

SolventSolubilitySource(s)
Dichloromethane (DCM)Soluble
Tetrahydrofuran (THF)Soluble
AcetonitrileSoluble
Dimethylformamide (DMF)Soluble
Aqueous MediaThe hydrophilic PEG4 spacer enhances solubility in aqueous media.

Experimental Protocols

Detailed experimental protocols for the determination of hydrophilicity and solubility of this compound are not explicitly published. However, standard methodologies for small molecules and PEGylated compounds can be readily adapted.

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake-Flask method is the gold standard for experimentally determining the LogP of a compound.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a series of standard solutions of known concentrations from the stock solution.

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Partitioning:

    • Add a known volume of the this compound stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the analyte between the two phases.

    • Allow the phases to separate completely.

  • Quantification:

    • Carefully collect both the n-octanol and aqueous phases.

    • Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the base-10 logarithm of the partition coefficient.

Determination of Aqueous Solubility

The equilibrium solubility of this compound in aqueous buffers (e.g., water, Phosphate-Buffered Saline (PBS)) can be determined using the Shake-Flask method.

Protocol:

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.

  • Equilibration:

    • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the sample to pellet the undissolved solid.

  • Quantification:

    • Carefully collect a known volume of the supernatant.

    • Determine the concentration of the dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Result Expression:

    • Express the solubility in units such as mg/mL or mM.

Applications in Bioconjugation

The favorable hydrophilicity and solubility of this compound make it an ideal linker for the synthesis of complex biomolecules.

Antibody-Drug Conjugate (ADC) Synthesis

In ADC development, this compound can be used to conjugate a cytotoxic payload to an antibody. The workflow typically involves two main steps:

  • Activation and Conjugation to the Payload: The carboxylic acid of this compound is activated (e.g., using EDC/NHS chemistry) and reacted with an amine-containing payload.

  • Click Chemistry with an Azide-Modified Antibody: The BCN-functionalized payload is then reacted with an azide-modified antibody via SPAAC to form the final ADC.

ADC_Synthesis_Workflow cluster_step1 Step 1: Payload Functionalization cluster_step2 Step 2: Antibody Conjugation (SPAAC) BCN_PEG_Acid This compound BCN_Payload BCN-functionalized Payload BCN_PEG_Acid->BCN_Payload Activation & Conjugation Payload Amine-containing Payload Payload->BCN_Payload Activator EDC/NHS Activator->BCN_PEG_Acid Azide_Ab Azide-modified Antibody ADC Antibody-Drug Conjugate (ADC) BCN_Payload->ADC Click Chemistry Azide_Ab->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Proteolysis-Targeting Chimera (PROTAC) Synthesis

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as the hydrophilic linker connecting the target-binding ligand and the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Assembly via Click Chemistry cluster_function PROTAC Mechanism of Action Target_Ligand Azide-modified Target Ligand PROTAC PROTAC Target_Ligand->PROTAC SPAAC BCN_Linker This compound BCN_E3_Ligand BCN-Linker-E3 Ligand BCN_Linker->BCN_E3_Ligand E3_Ligand Amine-containing E3 Ligase Ligand E3_Ligand->BCN_E3_Ligand Amide Bond Formation BCN_E3_Ligand->PROTAC PROTAC_MoA PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC_MoA->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recruitment Degradation Target Protein Degradation Proteasome->Degradation

Caption: Synthesis and mechanism of action of a PROTAC.

Conclusion

This compound is a well-designed heterobifunctional linker with favorable hydrophilicity and solubility characteristics, making it a valuable tool in the field of bioconjugation. The presence of the PEG4 spacer significantly enhances its aqueous compatibility, which is essential for biological applications. While quantitative data on its hydrophilicity and aqueous solubility are not extensively reported, standard experimental protocols can be employed for their determination. The versatility of this compound is demonstrated in its successful application in the synthesis of ADCs and PROTACs, where its physicochemical properties contribute to the development of effective and soluble bioconjugates.

References

The Fulcrum of Bioconjugation: An In-depth Technical Guide to BCN Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the choice of a linker molecule is a critical determinant of experimental success. Among the arsenal of tools available for covalently linking biomolecules, bicyclo[6.1.0]nonyne (BCN) linkers have emerged as a cornerstone technology. Their utility is anchored in the principles of strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction that proceeds with high efficiency and specificity under physiological conditions, obviating the need for cytotoxic copper catalysts.[1] This technical guide provides a comprehensive overview of the applications of BCN linkers, detailing their core features, quantitative performance data, and explicit experimental protocols for their implementation in key research and development areas.

Core Principles of BCN Linkers

Bifunctional BCN linkers are characterized by two primary components: the strained alkyne (BCN) moiety, which serves as the reactive handle for SPAAC, and a second functional group designed for attachment to a biomolecule of interest. The BCN group itself exists as two diastereomers, endo and exo, which exhibit subtle differences in their reactivity.[1] The secondary functional group can be tailored to target specific residues on a biomolecule, such as primary amines (via N-hydroxysuccinimide [NHS] esters) or thiols.[]

The power of BCN linkers lies in the bioorthogonality of the SPAAC reaction. This means the BCN group and its azide reaction partner are essentially inert to the vast array of functional groups present in complex biological systems, ensuring that the conjugation reaction is highly specific and predictable.[3][4] This high degree of selectivity, coupled with the ability to perform these reactions in aqueous environments and at physiological pH and temperature, makes BCN linkers exceptionally well-suited for applications involving sensitive biological samples, including live cells.

Quantitative Data on BCN Linker Performance

The selection of a linker in bioconjugation is a data-driven decision. The following tables summarize key quantitative parameters for BCN linkers, providing a basis for experimental design and comparison with other bioorthogonal chemistries.

Table 1: Reaction Kinetics of BCN Linkers

The second-order rate constant (k₂) is a critical measure of the speed of a bimolecular reaction. For SPAAC, this value indicates how rapidly the BCN linker will react with an azide-modified molecule. Generally, the endo-BCN isomer exhibits slightly faster kinetics than the exo-BCN isomer. While dibenzocyclooctyne (DBCO) linkers often display faster reaction rates with simple azides, the reactivity of BCN can be advantageous with sterically hindered azides.

CyclooctyneAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
exo-BCNBenzyl azide0.19CD₃CN/D₂O (1:2)
endo-BCNBenzyl azide0.29CD₃CN/D₂O (1:2)
BCNBenzyl azide0.15DMSO at 37°C
BCNPhenyl-CF₂-CF₂-N₃2.24THF/H₂O (9:1)
BCN-PEG derivative2-azidoethanol0.19 - 0.21Aqueous solution at 20°C
DBCOBenzyl azide~0.1 - 1.0Varies with derivative and conditions

Data compiled from multiple sources.

Table 2: Stability of BCN Linkers

The stability of the linker is paramount, especially for in vivo applications or experiments with long incubation times. BCN linkers have demonstrated greater stability compared to some other strained alkynes, particularly in the presence of biological thiols like glutathione (GSH). However, the linkage used to attach the BCN moiety to the biomolecule can also impact overall stability, with amide bonds generally offering greater stability than carbamate linkages.

LinkerConditionHalf-life / Stability Metric
BCNPresence of Glutathione (GSH)~6 hours
DBCOPresence of Glutathione (GSH)~71 minutes
BCN-carbamateCultured cellsLess stable, prone to hydrolysis
BCN-amideCultured cellsMore robust and stable

Data compiled from multiple sources.

Key Applications and Experimental Protocols

BCN linkers have found broad utility across various domains of bioconjugation. The following sections detail their application in the synthesis of antibody-drug conjugates, cell surface labeling, and live-cell imaging, complete with generalized experimental protocols.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, BCN linkers facilitate the precise attachment of potent cytotoxic drugs to monoclonal antibodies. This approach allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR). The bioorthogonal nature of the SPAAC reaction ensures that the conjugation process does not compromise the integrity or binding affinity of the antibody. BCN linkers can be incorporated into both cleavable and non-cleavable ADC designs.

This protocol outlines a two-step process for creating an ADC, starting with the introduction of an azide group onto the antibody, followed by conjugation with a BCN-linker-drug construct.

Step 1: Introduction of Azide Groups onto the Antibody

  • Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 2-5 mg/mL. Ensure the buffer is free of amine-containing substances like Tris.

  • NHS Ester Reaction: Dissolve an Azide-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.

  • Incubation: Add a 10- to 20-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10%. Incubate for 30-60 minutes at room temperature.

  • Quenching: Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted azide reagent using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS.

  • Characterization: Determine the concentration of the azide-modified antibody using a spectrophotometer.

Step 2: Conjugation with BCN-Linker-Drug

  • Prepare BCN-Linker-Drug: Dissolve the BCN-linker-drug construct (e.g., BCN-PEG-Val-Cit-PABC-MMAE) in DMSO to a stock concentration of 10 mM.

  • SPAAC Reaction: To the azide-modified antibody solution, add a 3- to 5-fold molar excess of the BCN-linker-drug construct per azide group.

  • Incubation: Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the ADC from unreacted linker-drug and other small molecules using a desalting column or tangential flow filtration, exchanging the buffer to a formulation buffer (e.g., histidine buffer, pH 6.0).

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using hydrophobic interaction chromatography (HIC-HPLC).

    • Assess the level of aggregation using size-exclusion chromatography (SEC-HPLC).

    • The purified ADC can be stored at 4°C for short-term use or at -80°C for long-term storage.

cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation Antibody Antibody Reaction1 NHS Ester Reaction (pH 8.0-8.5) Antibody->Reaction1 Azide-PEG-NHS Azide-PEG-NHS Azide-PEG-NHS->Reaction1 Purification1 Purification (Desalting/SEC) Reaction1->Purification1 Azide-Modified Antibody Azide-Modified Antibody Reaction2 SPAAC Reaction Azide-Modified Antibody->Reaction2 Azide-Modified Antibody->Reaction2 Purification1->Azide-Modified Antibody BCN-Linker-Drug BCN-Linker-Drug BCN-Linker-Drug->Reaction2 Purification2 Purification (HIC/SEC) Reaction2->Purification2 ADC ADC Purification2->ADC

Workflow for the synthesis of an antibody-drug conjugate (ADC) using a BCN linker.
Cell Surface Labeling

BCN linkers are invaluable for labeling proteins on the surface of live cells. This is often achieved by first metabolically incorporating an azide-containing sugar into cell surface glycans, followed by reaction with a BCN-functionalized probe, such as a fluorophore or biotin.

This protocol describes the labeling of cell surface glycans.

Step 1: Metabolic Labeling with Azido-Sugar

  • Cell Culture: Plate cells in a suitable imaging dish and culture overnight under normal conditions (e.g., 37°C, 5% CO₂).

  • Prepare Azido-Sugar: Prepare a 100 mM stock solution of an azido-sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) in sterile DMSO.

  • Incubation: Add the Ac₄ManNAz stock solution to the complete culture medium to a final concentration of 25-50 µM. Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into cell surface glycans.

  • Control: As a negative control, culture a separate batch of cells with an equivalent concentration of DMSO without the azido-sugar.

Step 2: Bioorthogonal Ligation with BCN-Fluorophore

  • Cell Preparation: Gently aspirate the culture medium containing the azido-sugar. Wash the cells twice with pre-warmed PBS to remove any unincorporated azido-sugar.

  • Prepare BCN-Fluorophore: Prepare a 1-5 mM stock solution of the BCN-Fluorophore in anhydrous DMSO. Protect the solution from light.

  • Labeling Reaction: Dilute the BCN-Fluorophore stock solution in serum-free culture medium to a final concentration of 5-20 µM. Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted probe.

  • Imaging: The cells are now ready for visualization by fluorescence microscopy.

Start Live Cells MetabolicLabeling Incubate with Azido-Sugar (Ac4ManNAz) Start->MetabolicLabeling Incorporation Azide groups incorporated into cell surface glycans MetabolicLabeling->Incorporation Wash1 Wash to remove unincorporated sugar Incorporation->Wash1 SPAAC Incubate with BCN-Fluorophore Wash1->SPAAC LabeledCells Fluorescently labeled cells SPAAC->LabeledCells Wash2 Wash to remove unreacted probe LabeledCells->Wash2 Imaging Fluorescence Microscopy Wash2->Imaging

Experimental workflow for live-cell surface labeling using a BCN-fluorophore.
Live-Cell Imaging

The ability to visualize dynamic processes within living cells is a cornerstone of modern cell biology. BCN linkers, in conjunction with membrane-permeant fluorophores, enable the intracellular labeling and tracking of biomolecules in real-time.

This protocol is a continuation of the cell surface labeling protocol, adapted for intracellular targets by using a membrane-permeant BCN-fluorophore.

  • Metabolic Labeling: Follow Step 1 of the Cell Surface Labeling protocol to incorporate azide groups into the biomolecules of interest.

  • Cell Preparation: Wash the cells as described in Step 2.1 of the cell surface labeling protocol.

  • Labeling with Membrane-Permeant BCN-Fluorophore:

    • Prepare a stock solution of a membrane-permeant BCN-fluorophore in DMSO.

    • Dilute the stock solution in live-cell imaging medium to the desired final concentration (typically 1-10 µM).

    • Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with pre-warmed live-cell imaging medium to remove excess fluorophore.

  • Imaging:

    • Replace the wash medium with fresh, pre-warmed live-cell imaging medium.

    • Place the culture dish on a microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

    • Allow the cells to equilibrate for at least 15 minutes before imaging.

    • Acquire images using the appropriate filter sets for the chosen fluorophore.

Conclusion

Bifunctional BCN crosslinkers are indispensable tools in the field of bioconjugation. Their favorable reaction kinetics and stability, combined with the high specificity of the SPAAC reaction, make them ideal for a wide array of applications. From the rational design of sophisticated antibody-drug conjugates to the intricate labeling of cellular components in their native environment, BCN linkers provide a robust and versatile platform for innovation. The protocols and data presented in this guide offer a solid foundation for researchers to harness the power of BCN chemistry in their own investigations, paving the way for new discoveries and the development of next-generation therapeutics and diagnostics.

References

The Strategic Role of endo-BCN-PEG4-acid in Next-Generation Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, a critical component connecting these two moieties, profoundly influences the efficacy, safety, and pharmacokinetic profile of the ADC. This technical guide delves into the core attributes of endo-BCN-PEG4-acid, a heterobifunctional linker increasingly utilized in ADC development. We will explore the distinct roles of its constituent parts—the endo-bicyclo[6.1.0]nonyne (BCN) for copper-free click chemistry, the tetraethylene glycol (PEG4) spacer for enhanced biophysical properties, and the terminal carboxylic acid for versatile conjugation. This guide will provide a comprehensive overview of its mechanism of action, present relevant quantitative data, and offer generalized experimental protocols for its application in ADC synthesis and evaluation. Furthermore, we will visualize the key chemical transformations and biological pathways associated with ADCs developed using this linker technology.

Introduction to this compound

This compound is a sophisticated chemical linker designed to facilitate the precise construction of ADCs. It is a heterobifunctional molecule, meaning it possesses two different reactive functional groups, allowing for the sequential and controlled conjugation of a cytotoxic payload and a monoclonal antibody. The strategic combination of its three key components addresses several challenges in ADC development, including stability, solubility, and targeted payload delivery.

The structure of this compound consists of:

  • An endo-bicyclo[6.1.0]nonyne (BCN) group: A strained cyclooctyne that enables highly efficient and bioorthogonal conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.[1]

  • A polyethylene glycol (PEG4) spacer: A short, hydrophilic chain of four ethylene glycol units that improves the solubility and pharmacokinetic properties of the resulting ADC.[2]

  • A terminal carboxylic acid (-COOH) : A versatile functional group that allows for covalent linkage to primary amines on antibodies or payloads through the formation of a stable amide bond.[1]

The Functional Significance of Each Moiety

The endo-BCN Group: A Gateway to Copper-Free Click Chemistry

The BCN moiety is the cornerstone of this linker's utility in bioorthogonal conjugation. It participates in a SPAAC reaction with an azide-functionalized counterpart, typically the payload. This reaction is characterized by:

  • Biocompatibility : It proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a cytotoxic copper catalyst, which is a significant advantage over traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

  • High Reactivity and Selectivity : The ring strain of the BCN group drives the reaction forward, leading to rapid and specific formation of a stable triazole linkage. This high chemoselectivity ensures that the linker reacts exclusively with the azide group, avoiding side reactions with other functional groups present on biomolecules.[1]

  • Favorable Kinetics : While specific kinetic data for this compound is not extensively published, SPAAC reactions involving BCN derivatives are known for their favorable reaction rates, which are crucial for efficient conjugation. The reaction rate can be influenced by the electronic properties of the azide.

The PEG4 Spacer: Enhancing ADC Performance

The inclusion of a hydrophilic PEG4 spacer offers several critical advantages for the overall performance of the ADC:

  • Improved Solubility and Reduced Aggregation : Many potent cytotoxic payloads are hydrophobic. The PEG4 moiety increases the hydrophilicity of the linker-payload complex, which helps to prevent aggregation of the final ADC product, a common challenge that can lead to reduced efficacy and increased immunogenicity.

  • Enhanced Pharmacokinetics : The hydrophilic nature of the PEG spacer creates a hydration shell around the payload, which can shield it from degradation and reduce non-specific clearance from circulation, thereby extending the ADC's plasma half-life.

  • Steric Hindrance Minimization : The flexible PEG chain acts as a spacer, minimizing steric hindrance between the large antibody and the often-bulky payload, which can help preserve the antibody's binding affinity to its target antigen.

The Carboxylic Acid: A Versatile Handle for Conjugation

The terminal carboxylic acid group provides a reliable and versatile point of attachment to amine-containing molecules, most commonly the lysine residues on the surface of a monoclonal antibody. This is typically achieved through a two-step process:

  • Activation : The carboxylic acid is first activated using coupling agents such as N-hydroxysuccinimide (NHS) or a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form a more reactive intermediate (e.g., an NHS ester).

  • Amide Bond Formation : The activated ester then readily reacts with primary amines on the antibody to form a stable and irreversible amide bond.

This well-established chemistry allows for a robust and reproducible conjugation process.

Quantitative Data and Performance Metrics

While specific quantitative data for ADCs constructed using this compound is limited in publicly available literature, we can infer its performance based on data from ADCs employing similar BCN and PEGylated linkers.

ParameterTypical Value/ObservationSignificance in ADC Development
SPAAC Reaction Rate (BCN with azides) Second-order rate constants typically in the range of 10⁻² to 1 M⁻¹s⁻¹Determines the efficiency and speed of payload conjugation. Faster rates are generally desirable.
ADC Solubility PEGylated ADCs show significantly improved solubility in aqueous buffers compared to non-PEGylated counterparts.Prevents aggregation, improves manufacturability, and reduces potential for immunogenicity.
In Vitro Cytotoxicity (IC50) Highly dependent on payload and target cell line, but properly constructed ADCs exhibit potent, antigen-dependent cell killing (nanomolar to picomolar range).Demonstrates the targeted potency of the ADC.
Plasma Stability The amide and triazole linkages are highly stable in plasma, preventing premature payload release.Crucial for minimizing off-target toxicity and ensuring the payload reaches the target tumor.
Pharmacokinetics (Half-life) PEGylated ADCs generally exhibit longer plasma half-lives compared to those with purely hydrophobic linkers.A longer half-life can lead to greater accumulation of the ADC in the tumor and improved efficacy.

Experimental Protocols

The following sections provide generalized, step-by-step protocols for the synthesis and evaluation of an ADC using this compound. These should be considered as a starting point and will require optimization for specific antibodies, payloads, and experimental systems.

Two-Step ADC Synthesis Workflow

This protocol assumes the payload has been pre-functionalized with an azide group.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Conjugation to Antibody cluster_2 Step 3: Payload Attachment (SPAAC) cluster_3 Step 4: Purification & Characterization A1 This compound A3 Activated Linker (NHS Ester) A1->A3 Activation A2 EDC/NHS A2->A3 Activation B2 Antibody-Linker Conjugate A3->B2 Amide Bond Formation B1 Monoclonal Antibody (mAb) B1->B2 Amide Bond Formation C2 Final ADC B2->C2 Copper-Free Click Chemistry C1 Azide-Payload C1->C2 Copper-Free Click Chemistry D1 Purification (e.g., SEC) C2->D1 D2 Characterization (e.g., HIC, MS) D1->D2 ADC_MoA cluster_0 Extracellular cluster_1 Intracellular ADC ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage/ Antibody Degradation Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Cell Cycle Arrest/ DNA Damage Apoptosis_Pathway Payload ADC Payload (e.g., Tubulin Inhibitor, DNA Damaging Agent) Stress Cellular Stress (Mitotic Arrest / DNA Damage) Payload->Stress Mitochondria Mitochondria Stress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 activates Substrates Cellular Substrates Casp37->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

References

A Technical Guide to Utilizing endo-BCN-PEG4-acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview for researchers, scientists, and drug development professionals on the application of endo-BCN-PEG4-acid as a versatile linker in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs).

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3]

The formation of a stable ternary complex between the POI, the PROTAC, and an E3 ligase is the critical initiating step.[4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI.[5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage another target protein, acting in a catalytic manner.

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency, selectivity, and overall physicochemical properties.

Core Properties of the this compound Linker

The this compound linker is a popular choice in PROTAC design due to its well-defined chemical handles and favorable properties.

  • Structure:

    • endo-BCN (Bicyclononyne): A strained alkyne that serves as a highly reactive handle for copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for a highly efficient and bio-orthogonal conjugation to an azide-modified binding element.

    • PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that improves the aqueous solubility and permeability of the final PROTAC molecule. The defined length of the PEG chain provides a precise and flexible distance between the two ligands.

    • Acid (Carboxylic Acid): A terminal carboxylic acid group that provides a convenient point of attachment to an amine-containing molecule (e.g., an E3 ligase ligand) through standard amide bond formation.

  • Key Advantages:

    • Synthetic Tractability: Offers a straightforward, two-step conjugation strategy (amide coupling followed by SPAAC).

    • Bio-orthogonality: The SPAAC reaction is highly specific and can be performed under mild, biocompatible conditions, preserving the integrity of complex biomolecules.

    • Improved Solubility: The PEG spacer enhances the solubility of often-hydrophobic warhead and E3 ligase ligands.

PROTAC Synthesis and Evaluation Workflow

The development of a novel PROTAC using the this compound linker follows a structured workflow from synthesis to cellular characterization.

G cluster_synthesis Synthesis & Purification cluster_eval Biochemical & Cellular Evaluation S1 Step 1: Synthesize Azide-Warhead S4 Step 4: SPAAC Reaction (Intermediate + Warhead) S1->S4 S2 Step 2: Synthesize Amine-E3 Ligand S3 Step 3: Amide Coupling (Linker + E3 Ligand) S2->S3 S3->S4 S5 Step 5: Purify & Characterize Final PROTAC S4->S5 E1 Binding Assays (SPR/ITC) S5->E1 Test Compound E2 Ternary Complex Formation Assays E1->E2 E3 Western Blot (DC50 / Dmax) E2->E3 E4 Cell Viability Assays E3->E4 E5 On/Off-Target Analysis E4->E5

General workflow for PROTAC development.

Quantitative Data Tables

The following tables present representative data for a hypothetical PROTAC, "Degrader-123," synthesized using the this compound linker.

Table 1: Binding Affinity of Degrader-123 Components This data is typically generated using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

AnalyteLigand ImmobilizedBinding Affinity (KD)Technique
Degrader-123Target Protein (POI)85 nMSPR
Degrader-123E3 Ligase (e.g., VHL)150 nMSPR
Ternary Complex (POI + Degrader-123)E3 Ligase (e.g., VHL)25 nMSPR

Table 2: In-Cell Degradation Efficacy of Degrader-123 This data is determined by treating cells with the PROTAC and quantifying remaining target protein levels, often via Western Blot or quantitative mass spectrometry.

Cell LineTreatment Time (hours)DC50 (nM)Dmax (%)Assay Method
Cell Line A244592Western Blot
Cell Line B247085In-Cell ELISA
  • DC50 (half-maximal degradation concentration): The concentration of PROTAC required to degrade 50% of the target protein.

  • Dmax (maximum degradation): The maximum percentage of protein degradation achievable with the PROTAC.

Experimental Protocols

Protocol: PROTAC Synthesis via Amide Coupling and SPAAC

This protocol outlines the synthesis of a PROTAC using an amine-functionalized E3 ligase ligand and an azide-functionalized warhead.

  • Amide Coupling:

    • Dissolve this compound (1.1 eq) and a coupling agent like HATU (1.1 eq) in anhydrous DMF.

    • Add a base such as DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

    • Add the amine-containing E3 ligase ligand (1.0 eq) dissolved in DMF.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction and purify the BCN-linker-E3 ligand intermediate using reverse-phase HPLC.

  • SPAAC Reaction:

    • Dissolve the purified intermediate (1.0 eq) and the azide-functionalized warhead (1.2 eq) in a solvent mixture (e.g., DMSO/PBS).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC conjugate by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by HRMS and NMR.

Protocol: Western Blot for DC50 and Dmax Determination

This protocol is a standard method for quantifying protein degradation in cells.

  • Cell Culture and Treatment:

    • Seed cells (e.g., MOLM-13) in 12-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in the appropriate cell culture medium.

    • Treat the cells with the PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).

    • Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against the POI.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for a loading control protein (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Develop the blot using an ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine DC50 and Dmax values.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex, which co-opts an E3 ligase to ubiquitinate the target protein, marking it for proteasomal degradation.

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Recycled Ternary->E3 Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC mechanism of action.

Protocol: Ternary Complex Formation Assay (Surface Plasmon Resonance)

Verifying the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for mechanism validation. SPR is a powerful technique for this purpose.

  • Chip Preparation:

    • Immobilize a high-affinity antibody for a tag (e.g., His-tag) on a sensor chip surface.

    • Inject the His-tagged E3 ligase over the surface until a stable baseline is achieved.

  • Binary Interaction Analysis:

    • To measure the PROTAC-E3 ligase interaction, inject a series of PROTAC concentrations over the immobilized E3 ligase and a reference flow cell.

    • Fit the resulting sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine the KD.

  • Ternary Complex Analysis:

    • Prepare a solution with a constant, saturating concentration of the POI.

    • Create a serial dilution of the PROTAC within this POI-containing solution.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex. Analyze the data to determine the apparent binding affinity and kinetics.

  • Cooperativity Calculation:

    • The cooperativity factor (alpha) can be calculated by comparing the binary and ternary binding affinities. An alpha value greater than 1 indicates positive cooperativity, where the binding of one protein partner enhances the binding of the other.

Conclusion

The this compound linker provides a robust and versatile platform for the construction of PROTACs. Its well-defined reactive handles for amide coupling and strain-promoted click chemistry allow for a modular and efficient synthesis workflow. The inclusion of a hydrophilic PEG spacer aids in developing degraders with favorable physicochemical properties. By systematically applying the synthesis and evaluation protocols outlined in this guide, researchers can effectively characterize novel PROTACs and advance the development of this transformative therapeutic modality.

References

Methodological & Application

Application Notes and Protocols for endo-BCN-PEG4-acid Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

endo-BCN-PEG4-acid is a heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2][3][4] This linker possesses two key functional groups: a terminal carboxylic acid and a bicyclononyne (BCN) group, separated by a hydrophilic polyethylene glycol (PEG4) spacer.[1]

The carboxylic acid moiety allows for covalent attachment to primary amines, such as those found on the surface of proteins (e.g., lysine residues) or amine-functionalized small molecules. This reaction is typically mediated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The BCN group is a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" reaction, with azide-containing molecules. This dual reactivity allows for the sequential and chemoselective conjugation of two different molecular entities. The PEG4 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance.

These application notes provide a detailed protocol for the conjugation of this compound to primary amines, including recommended reaction conditions and purification strategies.

Chemical Reaction Pathway

The conjugation of this compound to a primary amine-containing molecule proceeds via a two-step mechanism when using EDC and NHS. First, the carboxylic acid group of the linker is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester. In the second step, the NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.

Reaction_Pathway endo-BCN-PEG4-COOH endo-BCN-PEG4-Carboxylic Acid O_acylisourea O-acylisourea intermediate endo-BCN-PEG4-COOH->O_acylisourea + EDC EDC EDC NHS_ester endo-BCN-PEG4-NHS Ester O_acylisourea->NHS_ester + NHS NHS NHS / Sulfo-NHS Conjugate endo-BCN-PEG4-Amide Conjugate NHS_ester->Conjugate + Primary Amine Primary_Amine Primary Amine (e.g., Protein-NH2)

Figure 1. Reaction pathway for EDC/NHS mediated conjugation.

Experimental Protocols

This protocol describes a general two-step method for conjugating this compound to a primary amine-containing protein. Optimization of molar ratios and reaction times may be necessary for specific applications.

Materials:

  • This compound

  • Protein or molecule with primary amines

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Desalting columns or dialysis equipment for purification

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • In a reaction tube, dissolve this compound in Activation Buffer.

  • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

  • Add the EDC and NHS/Sulfo-NHS solutions to the this compound solution. For optimal activation, a molar excess of EDC and NHS is recommended.

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 2: Conjugation to the Primary Amine

  • Dissolve the amine-containing protein or molecule in Coupling Buffer.

  • Immediately add the activated endo-BCN-PEG4-NHS ester solution from Step 1 to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH range of 7.0 to 8.5.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes. This will hydrolyze any unreacted NHS esters.

  • Purify the conjugate to remove excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Quantitative Data Summary

The following table summarizes the recommended quantitative parameters for the conjugation protocol. These are starting recommendations and may require optimization for specific molecules.

ParameterRecommended RangeNotes
Activation Step
pH4.7 - 6.0MES buffer is recommended as it does not contain competing amines or carboxylates.
TemperatureRoom Temperature
Duration15 - 30 minutes
Molar Ratio (BCN-linker:EDC:NHS)1:2:5 to 1:10:25A molar excess of EDC and NHS is crucial for efficient activation.
Coupling Step
pH7.2 - 8.0PBS or borate buffer are suitable. Avoid buffers with primary amines like Tris.
TemperatureRoom Temperature or 4°C
Duration1 - 2 hours at RT, or overnight at 4°C
Molar Ratio (Activated Linker:Protein)5:1 to 20:1This needs to be optimized based on the number of available amines and desired degree of labeling.
Quenching
Quenching Agent Concentration10 - 50 mMTris or hydroxylamine can be used.
Duration15 minutes

Experimental Workflow

The following diagram illustrates the general workflow for the conjugation of this compound to a primary amine-containing molecule.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagent_Prep Prepare Stock Solutions (BCN-linker, EDC, NHS) Activation Activate BCN-linker with EDC and NHS in Activation Buffer Reagent_Prep->Activation Buffer_Prep Prepare Buffers (Activation & Coupling) Buffer_Prep->Activation Conjugation Add Activated Linker to Primary Amine in Coupling Buffer Activation->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purify Conjugate (Desalting, Dialysis) Quenching->Purification Analysis Characterize Conjugate (e.g., MS, HPLC) Purification->Analysis

Figure 2. General experimental workflow for bioconjugation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/NHSUse fresh, anhydrous reagents. Allow to warm to room temperature before opening to prevent condensation.
Incorrect pHEnsure the pH of the activation and coupling buffers are within the optimal ranges.
Hydrolysis of NHS esterPerform the coupling step immediately after the activation step.
Competing nucleophiles in bufferAvoid buffers containing primary amines (e.g., Tris, glycine) during the reaction.
Protein Precipitation High concentration of EDCReduce the molar excess of EDC.
Change in protein solubility after conjugationOptimize the linker-to-protein ratio to control the degree of labeling.

Conclusion

The conjugation of this compound to primary amines using EDC/NHS chemistry is a robust and widely used method for creating functional bioconjugates. By following the detailed protocol and considering the key quantitative parameters, researchers can successfully synthesize molecules for a variety of applications in drug development and biomedical research. Careful optimization of the reaction conditions for each specific application is crucial for achieving high yields and desired product characteristics.

References

Application Notes and Protocols for Antibody Labeling with endo-BCN-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific conjugation of payloads to antibodies is a critical process in the development of next-generation therapeutics, particularly Antibody-Drug Conjugates (ADCs). The use of bioorthogonal chemistry, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), offers precise control over the location and stoichiometry of payload attachment, resulting in more homogeneous and effective conjugates. The heterobifunctional linker, endo-BCN-PEG4-acid, is a key reagent in this process. It features a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry and a carboxylic acid for covalent attachment to an antibody. The integrated polyethylene glycol (PEG4) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.[1]

These application notes provide detailed protocols for the two primary strategies for labeling antibodies with this compound, methods for characterizing the resulting conjugate, and an overview of a relevant therapeutic application.

Data Presentation

Table 1: Expected Drug-to-Antibody Ratio (DAR) based on Reagent Stoichiometry

Molar Ratio (Linker:Antibody)Expected Average DARTypical DAR RangeEstimated Conjugation Efficiency (%)
5:12-31-440-60%
10:13-42-630-50%
20:14-63-820-30%

Note: These are estimated values and the actual DAR will depend on the specific antibody, buffer conditions, and reaction time. Optimization is recommended.

Table 2: Representative HIC-HPLC Data for an ADC with an Average DAR of 4

PeakRetention Time (min)Relative Peak Area (%)Corresponding DAR Species
18.550 (Unconjugated)
210.2202
312.1504
413.8206
515.358

This data is representative and serves as an example for interpreting HIC-HPLC chromatograms for ADC characterization.[2]

Experimental Protocols & Methodologies

Two primary strategies can be employed to conjugate this compound to an antibody. The choice of method depends on the available functional groups on the antibody and the desired site of conjugation.

Method 1: Amide Coupling via EDC/NHS Chemistry

This method targets primary amines (lysine residues and the N-terminus) on the antibody. The carboxylic acid of this compound is first activated to an amine-reactive NHS ester, which then reacts with the antibody.

Protocol:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.

    • Prepare fresh solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) at a concentration of 100 mM each.

    • Prepare the antibody in a suitable buffer, such as Phosphate Buffered Saline (PBS) at pH 7.2-7.5, at a concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS solutions. A typical molar ratio is 1:2:2 (acid:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Antibody Conjugation:

    • Add the activated endo-BCN-PEG4-NHS ester solution to the antibody solution. The molar excess of the linker can be varied to achieve the desired Drug-to-Antibody Ratio (DAR) (see Table 1).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against PBS.

Method 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This method requires the prior introduction of an azide group onto the antibody. This can be achieved through various methods, including the use of an azide-NHS ester to modify lysine residues or enzymatic methods for site-specific introduction. The BCN group of the linker then reacts with the azide-modified antibody.

Protocol:

  • Azide Modification of the Antibody:

    • React the antibody with a 10-20 fold molar excess of an azide-functionalized NHS ester (e.g., Azido-PEG4-NHS ester) in PBS at pH 7.2-7.5 for 1-2 hours at room temperature.

    • Remove the excess azide linker via a desalting column or dialysis.

  • SPAAC Reaction:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Add a 5-10 fold molar excess of the this compound solution to the azide-modified antibody.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the antibody-BCN-PEG4 conjugate using a desalting column or dialysis to remove unreacted linker.

Characterization of the Antibody Conjugate

  • Determination of Drug-to-Antibody Ratio (DAR):

    • Hydrophobic Interaction Chromatography (HIC)-HPLC is the standard method for determining the DAR of ADCs.[3][4][5] The addition of the hydrophobic BCN-linker and payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated molecules.

    • The weighted average DAR can be calculated from the relative peak areas of the different species in the chromatogram.

  • Mass Spectrometry (MS):

    • Intact mass analysis of the conjugated antibody can confirm the successful conjugation and provide information on the distribution of different DAR species.

  • SDS-PAGE:

    • SDS-PAGE analysis can be used to confirm the integrity of the antibody after conjugation and to visualize the increase in molecular weight.

Visualizations

Experimental Workflow for Antibody Labeling

G cluster_0 Method 1: Amide Coupling cluster_1 Method 2: SPAAC Ab Antibody Conjugation1 Conjugation Ab->Conjugation1 Linker This compound Activated_Linker Activated BCN-PEG4-NHS Ester Linker->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Activated_Linker->Conjugation1 Purification1 Purification Conjugation1->Purification1 Final_ADC1 Antibody-BCN-PEG4 Conjugate Purification1->Final_ADC1 Ab2 Antibody Azide_Ab Azide-Modified Antibody Ab2->Azide_Ab Azidation Azide_NHS Azide-NHS Ester Azide_NHS->Azide_Ab Conjugation2 SPAAC Reaction Azide_Ab->Conjugation2 Linker2 This compound Linker2->Conjugation2 Purification2 Purification Conjugation2->Purification2 Final_ADC2 Antibody-BCN-PEG4 Conjugate Purification2->Final_ADC2

Caption: Workflow for the two main strategies of antibody labeling.

HER2 Signaling Pathway and ADC Mechanism of Action

G cluster_0 Cell Membrane cluster_1 Intracellular HER2 HER2 Receptor PI3K PI3K/Akt Pathway HER2->PI3K Dimerization & Phosphorylation RAS RAS/MAPK Pathway HER2->RAS Endosome Endosome HER2->Endosome Internalization ADC Antibody-Drug Conjugate ADC->HER2 Binding Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Apoptosis Payload->Apoptosis

Caption: ADC targeting the HER2 signaling pathway.

Application: HER2-Targeted Antibody-Drug Conjugates

Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast cancers and is a key driver of tumor growth and proliferation. Monoclonal antibodies targeting HER2, such as Trastuzumab, are a cornerstone of treatment for HER2-positive breast cancer. To enhance their therapeutic efficacy, these antibodies can be conjugated to potent cytotoxic payloads to create ADCs.

An antibody labeled with this compound can be subsequently conjugated to an azide-modified cytotoxic drug via a SPAAC reaction. The resulting ADC specifically targets HER2-expressing cancer cells. Upon binding to the HER2 receptor, the ADC-receptor complex is internalized by the cell. Inside the cell, the payload is released from the antibody, leading to cell death (apoptosis). This targeted delivery mechanism minimizes systemic toxicity and enhances the therapeutic window of the cytotoxic agent.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using endo-BCN-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug. The linker chemistry used to attach the drug to the antibody is a critical component of ADC design, influencing its stability, efficacy, and safety profile. This document provides detailed application notes and protocols for the synthesis of ADCs using endo-BCN-PEG4-acid, a heterobifunctional linker that enables precise and stable drug conjugation through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry".

The this compound linker offers several advantages for ADC development:

  • Site-Specificity: When combined with methods for site-specific introduction of an azide group onto the antibody, the bicyclo[6.1.0]nonyne (BCN) moiety reacts specifically with the azide, allowing for controlled conjugation and a homogenous drug-to-antibody ratio (DAR).[1]

  • Biocompatibility: The SPAAC reaction proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, preserving the integrity and function of the antibody.[2]

  • Improved Pharmacokinetics: The hydrophilic polyethylene glycol (PEG4) spacer enhances the solubility of the ADC, reduces aggregation, and can improve its pharmacokinetic properties.[2]

This document will guide researchers through the necessary steps for ADC synthesis using this linker, from antibody modification and linker activation to the final conjugation and characterization of the ADC.

Principle of the Method

The synthesis of an ADC using this compound involves a two-stage process. First, the antibody is functionalized with an azide group. This can be achieved through various methods, including enzymatic modification of the antibody's glycans or chemical modification of specific amino acid residues.[3][4] Concurrently, the cytotoxic drug, which must contain a reactive amine group, is conjugated to the this compound linker. This is achieved by activating the carboxylic acid group of the linker using carbodiimide chemistry (e.g., with EDC and NHS) to form an amine-reactive NHS ester. The activated linker is then reacted with the drug. Finally, the azide-modified antibody is reacted with the drug-linker construct via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to form the final ADC.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of an ADC using this compound is depicted below.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_drug_linker_prep Drug-Linker Synthesis cluster_conjugation ADC Synthesis & Characterization mAb Monoclonal Antibody (mAb) azide_mod Site-Specific Azide Modification mAb->azide_mod Enzymatic or Chemical Method mAb_N3 Azide-Modified mAb (mAb-N3) azide_mod->mAb_N3 purify_mAb Purification mAb_N3->purify_mAb conjugation SPAAC Conjugation (Click Chemistry) purify_mAb->conjugation linker This compound activation EDC/NHS Activation linker->activation drug Amine-Containing Cytotoxic Drug drug_linker Drug-Linker Conjugate drug->drug_linker activation->drug_linker Reaction with Drug drug_linker->conjugation ADC Antibody-Drug Conjugate (ADC) conjugation->ADC purify_ADC Purification ADC->purify_ADC characterization Characterization (DAR, Purity) purify_ADC->characterization cytotoxicity In Vitro Cytotoxicity Assay characterization->cytotoxicity

Figure 1: Experimental workflow for ADC synthesis. This diagram illustrates the key stages, from antibody and drug-linker preparation to the final ADC synthesis and characterization.

Materials and Reagents

For Antibody Modification (Site-Specific Azide Introduction)
  • Monoclonal Antibody (mAb)

  • Enzymes for glycan modification (e.g., β-galactosidase, GalT(Y289L)) or chemical modification reagents

  • Azide-containing substrate (e.g., UDP-GalNAz)

  • Reaction buffers (e.g., PBS, Tris buffer)

  • Purification system (e.g., Protein A chromatography, size exclusion chromatography)

For Drug-Linker Synthesis
  • This compound

  • Amine-containing cytotoxic drug

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or other suitable organic solvent

  • Reaction buffers (e.g., MES buffer for aqueous activation)

For ADC Synthesis and Characterization
  • Azide-modified antibody (mAb-N3)

  • Drug-linker conjugate

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system for ADCs

  • Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, LC-MS system)

  • Cell lines for cytotoxicity assays (target antigen-positive and negative)

  • MTT or XTT assay reagents

  • Cell culture medium and supplements

Experimental Protocols

Protocol 1: Site-Specific Introduction of Azide Groups onto the Antibody

This protocol describes a general enzymatic method for introducing azide groups into the N-linked glycans of an antibody.

  • Deglycosylation: Incubate the antibody (e.g., at 1-5 mg/mL) with PNGase F to remove the N-linked glycans. Follow the enzyme manufacturer's protocol for reaction conditions.

  • Azide Introduction: In a subsequent enzymatic step, use a mutant galactosyltransferase (e.g., GalT(Y289L)) to transfer an azide-modified galactose analog (e.g., UDP-GalNAz) to the exposed GlcNAc residues.

  • Purification: Purify the azide-modified antibody (mAb-N3) using Protein A affinity chromatography or size exclusion chromatography to remove enzymes and excess reagents.

  • Characterization: Confirm the introduction of azide groups using methods such as mass spectrometry.

Protocol 2: Synthesis of the Drug-Linker Conjugate

This protocol details the activation of this compound and its conjugation to an amine-containing drug.

  • Activation of this compound:

    • Dissolve this compound in an appropriate buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0 for aqueous reactions or anhydrous DMF for organic phase reactions).

    • Add a molar excess of EDC and NHS (e.g., 1.5-5 equivalents of each).

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Drug:

    • Dissolve the amine-containing cytotoxic drug in a suitable solvent.

    • Add the activated endo-BCN-PEG4-NHS ester solution to the drug solution. A molar excess of the activated linker may be required.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the drug-linker conjugate using an appropriate method, such as reversed-phase HPLC.

  • Characterization: Confirm the successful synthesis of the drug-linker conjugate by mass spectrometry.

Protocol 3: Synthesis of the Antibody-Drug Conjugate (ADC)

This protocol describes the final conjugation of the azide-modified antibody with the drug-linker construct via SPAAC.

  • Reaction Setup:

    • Dissolve the azide-modified antibody (mAb-N3) in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Add the drug-linker conjugate to the antibody solution. A molar excess of the drug-linker (e.g., 3-5 equivalents per azide site) is typically used.

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 37°C. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the resulting ADC using methods such as size exclusion chromatography to remove unreacted drug-linker and other impurities.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

    • Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using Size Exclusion Chromatography (SEC).

    • In Vitro Cytotoxicity: Evaluate the potency and specificity of the ADC using a cell-based cytotoxicity assay, such as the MTT assay.

Protocol 4: In Vitro Cytotoxicity (MTT) Assay

This protocol provides a method to assess the cytotoxic activity of the synthesized ADC.

  • Cell Seeding: Seed target antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in cell culture medium. Add the solutions to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and drug-induced cell death (typically 72-120 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Quantitative Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the characterization of the synthesized ADC.

Table 1: Drug-to-Antibody Ratio (DAR) and Purity of the Synthesized ADC

ADC BatchDAR (by HIC)DAR (by MS)Purity (by SEC)Aggregates (by SEC)
ADC-0013.83.9>98%<2%
ADC-0023.94.0>97%<3%
Control mAbN/AN/A>99%<1%

Table 2: In Vitro Cytotoxicity of the Synthesized ADC

Cell LineTarget Antigen ExpressionADC IC50 (nM)Control mAb IC50 (nM)Free Drug IC50 (nM)
Cell Line APositive1.5>10000.1
Cell Line BNegative>1000>10000.2

Mechanism of Action

The general mechanism of action for an antibody-drug conjugate is a multi-step process that leads to the targeted killing of cancer cells.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Specific Binding Binding 1. Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release 3. Drug Release Lysosome->Drug_Release Payload Cytotoxic Drug Drug_Release->Payload Target_Interaction 4. Target Interaction Payload->Target_Interaction e.g., DNA damage, microtubule disruption Apoptosis 5. Apoptosis Target_Interaction->Apoptosis

Figure 2: General mechanism of action of an ADC. The ADC binds to its target antigen on the cancer cell surface, is internalized, and releases its cytotoxic payload, ultimately leading to programmed cell death (apoptosis).

Conclusion

The use of the this compound linker in conjunction with site-specific azide modification of antibodies provides a robust and reliable method for the synthesis of homogenous and effective antibody-drug conjugates. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of ADC development, from the initial conjugation chemistry to the final characterization and in vitro evaluation of the ADC. By following these detailed procedures, scientists can generate high-quality ADCs with controlled drug loading and favorable properties for further preclinical and clinical investigation.

References

Application Notes and Protocols for Cell Surface Protein Labeling with endo-BCN-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of cell surface proteins is a cornerstone of modern biological research and therapeutic development. It enables the visualization, tracking, and quantification of specific proteins in their native environment, providing invaluable insights into cellular processes, disease mechanisms, and drug interactions. Bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for this purpose due to its high specificity and biocompatibility.[1][2][3][4]

This document provides detailed application notes and protocols for the use of endo-BCN-PEG4-acid , a bifunctional linker, for the covalent labeling of cell surface proteins on live cells. This reagent features a bicyclo[6.1.0]nonyne (BCN) moiety for highly efficient and catalyst-free click chemistry with azide-tagged molecules, and a carboxylic acid group for stable amide bond formation with primary amines on proteins.[5] The hydrophilic tetraethylene glycol (PEG4) spacer enhances solubility and minimizes steric hindrance.

These protocols are designed to guide researchers in academic and industrial settings through the process of conjugating this compound to a protein of interest (such as an antibody), labeling cell surface proteins, and performing downstream analysis.

Principle of the Method

The labeling strategy involves a two-step process:

  • Amine-Reactive Conjugation: The carboxylic acid group of this compound is first activated, typically to an N-hydroxysuccinimide (NHS) ester. This activated reagent is then reacted with a protein of interest (e.g., an antibody that targets a specific cell surface antigen) to form a stable amide bond with primary amines (from lysine residues or the N-terminus). This results in a BCN-functionalized protein.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN-functionalized protein is then introduced to live cells that have been metabolically or enzymatically engineered to express azide groups on their surface proteins. The strained alkyne of the BCN group undergoes a rapid and specific cycloaddition reaction with the azide, forming a stable triazole linkage and effectively labeling the target protein. This reaction is bioorthogonal, meaning it does not interfere with native biological processes.

Applications

  • Cell Surface Protein Visualization: Fluorescently labeling cell surface proteins for imaging by confocal microscopy, flow cytometry, and super-resolution microscopy.

  • Drug Development and Target Validation: Attaching drug molecules or imaging agents to antibodies to create antibody-drug conjugates (ADCs) for targeted therapy and diagnostics.

  • Quantitative Proteomics: Quantifying the expression levels of specific cell surface proteins.

  • Study of Protein Dynamics: Tracking the movement, internalization, and trafficking of cell surface proteins.

Quantitative Data Summary

The efficiency of cell surface protein labeling can be assessed using various quantitative methods. The following table summarizes key parameters that are typically measured. Researchers should optimize these parameters for their specific cell type and protein of interest.

ParameterTypical Range/ValueMethod of MeasurementNotes
Antibody-BCN Conjugation Efficiency 2-8 BCN molecules per antibodyMass Spectrometry, UV-Vis SpectroscopyThe degree of labeling (DOL) should be optimized to ensure sufficient reactivity without compromising antibody function.
Optimal Antibody-BCN Concentration for Cell Labeling 1-10 µg/mLFlow Cytometry TitrationThe concentration should be sufficient to saturate the target antigen on the cell surface.
Incubation Time for Cell Labeling 30-60 minutes at 4°C or 37°CFlow Cytometry, Confocal MicroscopyShorter incubation at 37°C may lead to internalization. 4°C is often used to minimize this.
Labeling Specificity >95%Flow Cytometry (with negative controls)Specificity is determined by comparing the signal from cells with and without the target antigen or azide modification.
Second-order Rate Constant for BCN-Azide SPAAC ~0.1 M⁻¹s⁻¹UV Spectroscopy, Fluorescence QuenchingThis intrinsic property of the BCN reagent ensures rapid labeling under physiological conditions.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Antibody

This protocol describes the preparation of a BCN-functionalized antibody using N-hydroxysuccinimide (NHS) ester chemistry.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Preparation of BCN-NHS Ester:

    • Dissolve this compound, NHS, and DCC (or EDC) in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the endo-BCN-PEG4-NHS ester.

  • Antibody Preparation:

    • Exchange the antibody into the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Conjugation Reaction:

    • Immediately add a 10-20 fold molar excess of the freshly prepared endo-BCN-PEG4-NHS ester solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the BCN-functionalized antibody from excess reagent using a desalting column equilibrated with PBS.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and using mass spectrometry.

Protocol 2: Labeling of Cell Surface Proteins on Live Cells

This protocol outlines the steps for labeling live cells expressing azide-modified surface proteins with a BCN-functionalized antibody.

Materials:

  • BCN-functionalized antibody (from Protocol 1)

  • Cells expressing azide-modified surface proteins (e.g., through metabolic labeling with an azide-containing sugar)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Azide-functionalized fluorophore (for detection)

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with cold PBS containing 1% BSA.

    • Resuspend cells in cold PBS with 1% BSA at a concentration of 1 x 10⁶ cells/mL.

  • Labeling Reaction:

    • Add the BCN-functionalized antibody to the cell suspension at a pre-determined optimal concentration (typically 1-10 µg/mL).

    • Incubate for 30-60 minutes at 4°C on a rotator to prevent cell settling.

  • Washing:

    • Wash the cells three times with cold PBS containing 1% BSA to remove unbound antibody.

  • Click Chemistry Reaction (SPAAC):

    • Resuspend the cells in fresh, pre-warmed cell culture medium.

    • Add the azide-functionalized fluorophore to the cell suspension at a concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Final Washes and Analysis:

    • Wash the cells three times with PBS to remove excess fluorophore.

    • Resuspend the cells in an appropriate buffer for analysis by flow cytometry or prepare for imaging by confocal microscopy.

Visualizations

Experimental Workflow for Cell Surface Protein Labeling

G Workflow: Cell Surface Protein Labeling with this compound cluster_0 Step 1: Antibody Functionalization cluster_1 Step 2: Cell Labeling cluster_2 Step 3: Detection (SPAAC) cluster_3 Step 4: Downstream Analysis A This compound B NHS/EDC Activation A->B D BCN-Functionalized Antibody B->D C Antibody C->D F Incubation with BCN-Antibody E Live Cells with Azide-Modified Surface Proteins E->F G Washing F->G H Labeled Cells G->H J Incubation with Labeled Cells H->J I Azide-Fluorophore I->J K Washing J->K L Fluorescently Labeled Cells K->L M Flow Cytometry L->M N Confocal Microscopy L->N G Signaling Pathway: ADC Internalization and Drug Release cluster_0 Cell Surface cluster_1 Endocytosis cluster_2 Intracellular Trafficking cluster_3 Drug Release and Action ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug Released Drug Lysosome->Drug Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Binding/ Inhibition Apoptosis Cell Death (Apoptosis) Target->Apoptosis Induces G Logical Relationship: Bioorthogonal Labeling cluster_0 Key Reaction Pair Bioortho Bioorthogonal Chemistry Specificity High Specificity (No cross-reactivity) Bioortho->Specificity enables Biocompatibility Non-toxic to Living Systems Bioortho->Biocompatibility requires LiveCell Live Cell Imaging and Perturbation Specificity->LiveCell allows for Biocompatibility->LiveCell is essential for Applications Applications: - Drug Delivery - Proteomics - Glycobiology LiveCell->Applications BCN BCN (Alkyne) Azide Azide BCN->Azide Reacts with

References

Application Notes and Protocols for endo-BCN-PEG4-acid EDC/NHS Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endo-BCN-PEG4-acid is a heterobifunctional linker molecule integral to advanced bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][2][3] This linker features a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction.[4][5] The molecule is terminated with a carboxylic acid, enabling its conjugation to primary amines on biomolecules such as proteins, antibodies, or peptides through a stable amide bond. This is typically achieved using the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. The inclusion of a hydrophilic 4-unit polyethylene glycol (PEG4) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance during conjugation.

This document provides a detailed protocol for the EDC/NHS-mediated coupling of this compound to amine-containing molecules, along with purification strategies and an overview of its application in PROTAC-mediated protein degradation.

Principle of EDC/NHS Coupling

The EDC/NHS coupling reaction is a robust method for forming amide bonds between a carboxyl group and a primary amine. The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).

  • Formation of a Stable NHS Ester and Amine Coupling: The unstable O-acylisourea intermediate can react directly with a primary amine, but to improve efficiency and stability, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine at a physiological to slightly basic pH (7.0-8.5) to form a stable amide bond, releasing NHS.

Quantitative Data Summary

The following table summarizes the recommended starting concentrations and molar ratios for the EDC/NHS coupling of this compound. Optimization may be required depending on the specific biomolecule being conjugated.

Parameter Recommended Range Notes
This compound Concentration 1-10 mMDependent on the solubility and concentration of the amine-containing molecule.
Molar Ratio of EDC to this compound 1.2 - 10-fold molar excessA higher excess may be needed for dilute protein solutions.
Molar Ratio of NHS to this compound 1.2 - 3-fold molar excess over EDCNHS enhances the stability of the activated intermediate.
Activation pH 4.5 - 6.0MES buffer is a suitable choice as it lacks amines and carboxylates.
Coupling pH 7.0 - 8.5Phosphate-buffered saline (PBS) is commonly used for this step.
Activation Time 15 - 30 minutesAt room temperature.
Coupling Time 2 hours to overnightAt room temperature or 4°C.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing biomolecule (e.g., antibody, protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or spin filters (e.g., Zeba™ Spin Desalting Columns)

  • Purification system (e.g., FPLC, HPLC) with appropriate columns (SEC, IEX, or HIC)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_purification Quenching & Purification prep_linker Dissolve this compound in DMSO/DMF activation Add EDC and NHS to This compound solution. Incubate for 15-30 min at RT. prep_linker->activation prep_protein Prepare amine-containing biomolecule in Activation Buffer add_protein Add activated linker to biomolecule solution prep_protein->add_protein prep_reagents Prepare fresh EDC and NHS solutions in Activation Buffer prep_reagents->activation activation->add_protein adjust_ph Adjust pH to 7.2-8.0 with Coupling Buffer add_protein->adjust_ph incubation Incubate for 2 hours at RT or overnight at 4°C adjust_ph->incubation quenching Quench reaction with Tris or hydroxylamine incubation->quenching purification Purify conjugate using SEC, IEX, or HIC quenching->purification

Caption: Experimental workflow for EDC/NHS coupling of this compound.

Detailed Protocol: Two-Step Conjugation

This two-step protocol is recommended to minimize self-polymerization of biomolecules containing both carboxyl and amine groups.

Step 1: Activation of this compound

  • Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation of moisture.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-100 mM).

  • In a separate tube, add the desired molar excess of EDC and NHS to the appropriate volume of Activation Buffer.

  • Add the this compound stock solution to the EDC/NHS mixture.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Coupling to Amine-Containing Biomolecule

  • Prepare the amine-containing biomolecule in the Coupling Buffer.

  • Add the activated this compound solution from Step 1 to the biomolecule solution. A typical starting point is a 5 to 20-fold molar excess of the linker to the biomolecule.

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust the pH with a small amount of a suitable base.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM and incubating for 15-30 minutes. This will hydrolyze any unreacted NHS esters.

Purification of the Conjugate

The choice of purification method depends on the properties of the resulting conjugate and the nature of the impurities. A multi-step approach is often necessary for high purity.

  • Size Exclusion Chromatography (SEC): This is the most common method to remove unreacted, low-molecular-weight reagents such as excess linker, EDC, NHS, and their byproducts. It also effectively separates aggregates from the desired conjugate.

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for the separation of unreacted protein from the PEGylated conjugate.

  • Hydrophobic Interaction Chromatography (HIC): The addition of the BCN-PEG4 linker can increase the hydrophobicity of the biomolecule, enabling the separation of conjugates with different drug-to-antibody ratios (DARs) in ADC development.

Application Example: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The this compound can be used to synthesize a PROTAC by conjugating it to an E3 ligase ligand, with the BCN group subsequently being used to attach a POI-binding ligand via click chemistry.

Signaling Pathway Diagram: PROTAC Mechanism of Action

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Recycle PROTAC & Ubiquitin Recycled Ub_POI->Recycle Degradation Degraded Peptides Proteasome->Degradation Degradation Proteasome->Recycle

Caption: PROTAC-mediated protein degradation pathway.

The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

References

Application Notes and Protocols for Bioconjugation of Peptides with endo-BCN-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is a cornerstone of modern drug development, diagnostics, and proteomics, enabling the precise linkage of molecules to confer novel functionalities. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for this purpose due to its high efficiency, specificity, and biocompatibility.[1][2] This reaction occurs between a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN), and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][3]

The endo-BCN-PEG4-acid linker is a versatile reagent for bioconjugation. It features three key components:

  • An endo-BCN group : A strained alkyne that readily participates in SPAAC reactions.

  • A PEG4 spacer : A hydrophilic polyethylene glycol linker that enhances solubility, reduces aggregation, and minimizes steric hindrance.[4]

  • A carboxylic acid group : Enables covalent attachment to primary amines (e.g., the N-terminus or lysine side chains of peptides) through the formation of a stable amide bond.

This document provides detailed application notes and protocols for the two-step bioconjugation of peptides using this compound.

Data Presentation

Table 1: Comparative Reactivity of Cyclooctynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The choice of cyclooctyne is critical for successful bioconjugation, impacting reaction speed and efficiency. Dibenzocyclooctyne (DBCO) is another commonly used strained alkyne. While DBCO generally exhibits faster reaction kinetics with primary and secondary azides, BCN demonstrates more consistent reactivity, especially with sterically hindered tertiary azides.

CyclooctyneAzide TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Considerations
BCN Primary~0.1 - 1.0Good balance of reactivity and stability.
Secondary~0.1 - 1.0Less sensitive to steric hindrance than DBCO.
Tertiary~0.1Maintains reasonable reactivity with hindered azides.
DBCO Primary~1.0Generally faster kinetics than BCN.
Secondary~1.0Reactivity can be significantly reduced by steric hindrance.
Tertiary<<0.1Dramatically lower reactivity with hindered azides.
Table 2: Typical Reaction Parameters and Expected Outcomes for Peptide Bioconjugation

This table provides a summary of typical reaction conditions and expected outcomes for the two-step bioconjugation process. The actual yields may vary depending on the specific peptide and azide-modified molecule.

StepParameterTypical Value/RangeExpected OutcomeAnalytical Method
1. Peptide Functionalization Molar excess of this compound5 - 20 equivalents> 90% conversionLC-MS
EDC/NHS molar excess1.5 - 2.0 equivalents (relative to acid)--
Reaction Time1 - 4 hours--
pH7.0 - 7.5--
TemperatureRoom Temperature--
2. SPAAC Reaction Molar excess of Azide-Molecule1.5 - 5.0 equivalents> 95% conjugation efficiencyLC-MS, HPLC
Reaction Time1 - 12 hours--
pH7.4 (PBS)--
TemperatureRoom Temperature or 37°C--
Overall Process Overall Yield60 - 85%Purified Peptide ConjugateHPLC

Experimental Protocols

Protocol 1: Functionalization of a Peptide with this compound

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS and its subsequent conjugation to a primary amine on a peptide.

Materials:

  • Peptide with at least one primary amine (e.g., N-terminus or lysine residue)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., HPLC or size-exclusion chromatography)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Dissolve this compound in a minimal amount of DMF or DMSO to create a 100 mM stock solution.

    • Freshly prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a separate microcentrifuge tube, combine this compound (10 equivalents relative to the peptide), EDC (15 equivalents), and NHS (15 equivalents).

    • Vortex briefly to mix.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Peptide:

    • Add the activated endo-BCN-PEG4-NHS ester solution to the peptide solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Purify the BCN-functionalized peptide using reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and byproducts.

  • Characterization: Confirm the successful functionalization and determine the purity of the BCN-peptide conjugate by LC-MS analysis. The mass spectrum should show an increase in mass corresponding to the addition of the BCN-PEG4 moiety.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the BCN-functionalized peptide and an azide-modified molecule.

Materials:

  • Purified BCN-functionalized peptide

  • Azide-modified molecule of interest (e.g., fluorescent dye, drug molecule, biotin)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., HPLC or size-exclusion chromatography)

Procedure:

  • Reactant Preparation:

    • Dissolve the purified BCN-functionalized peptide in PBS, pH 7.4.

    • Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or water) to a known concentration.

  • SPAAC Reaction:

    • Add the azide-modified molecule to the BCN-functionalized peptide solution. A molar excess of 1.5 to 5 equivalents of the azide is typically used.

    • Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the final peptide conjugate using reverse-phase HPLC or size-exclusion chromatography to remove any unreacted starting materials.

  • Characterization: Confirm the final product and its purity by LC-MS and HPLC analysis. The mass spectrum should correspond to the expected mass of the final conjugate.

Mandatory Visualizations

G cluster_0 Step 1: Peptide Functionalization cluster_1 Step 2: SPAAC Reaction Peptide Peptide Functionalized_Peptide BCN-PEG4-Peptide Peptide->Functionalized_Peptide 2. Conjugation This compound This compound EDC_NHS EDC / NHS Activation This compound->EDC_NHS 1. Activation Activated_BCN Activated endo-BCN-PEG4-NHS Ester EDC_NHS->Activated_BCN Activated_BCN->Functionalized_Peptide Purification_1 Purification (HPLC) Functionalized_Peptide->Purification_1 3. Purification SPAAC SPAAC Reaction Purification_1->SPAAC Azide_Molecule Azide-Modified Molecule Azide_Molecule->SPAAC 4. Click Reaction Final_Conjugate Final Peptide Conjugate SPAAC->Final_Conjugate Purification_2 Purification (HPLC) Final_Conjugate->Purification_2 5. Purification Characterization LC-MS / HPLC Characterization Purification_2->Characterization 6. Analysis

Caption: Experimental workflow for the bioconjugation of a peptide with this compound.

G cluster_0 Amide Bond Formation cluster_1 SPAAC Reaction Peptide Peptide-NH₂ BCN_Peptide Peptide-NH-CO-PEG4-BCN Peptide->BCN_Peptide BCN_Acid endo-BCN-PEG4-COOH EDC_NHS EDC, NHS BCN_Acid->EDC_NHS EDC_NHS->BCN_Peptide Final_Product Peptide-Conjugate (Triazole Linkage) BCN_Peptide->Final_Product Azide N₃-Molecule Azide->Final_Product

Caption: Chemical relationship of the two-step bioconjugation process.

References

Preparing Azide-Modified Proteins for Reaction with endo-BCN-PEG4-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of azide-modified proteins and their subsequent conjugation with endo-BCN-PEG4-acid via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is a cornerstone of modern bioconjugation, enabling the precise and stable linkage of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3][]

Introduction

The introduction of an azide moiety onto a protein provides a versatile chemical handle for selective modification. This "click chemistry" approach, specifically the copper-free SPAAC reaction, has revolutionized protein labeling, the development of antibody-drug conjugates (ADCs), and the creation of novel biomaterials.[5] The reaction between an azide-modified protein and a strained alkyne, such as the bicyclo[6.1.0]nonyne (BCN) group of this compound, is highly efficient, specific, and biocompatible, proceeding readily under physiological conditions to form a stable triazole linkage. The polyethylene glycol (PEG4) spacer on the BCN reagent enhances solubility and reduces steric hindrance.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful preparation and conjugation of azide-modified proteins with BCN reagents. These values are representative and may require optimization for specific proteins and applications.

ParameterValueNotesSource(s)
Azide Incorporation (Metabolic Labeling)
L-azidohomoalanine (AHA) Concentration50-100 µMFor labeling newly synthesized proteins in mammalian cells.
AHA Incubation Time4-24 hoursDependent on cell type and desired labeling extent.
SPAAC Reaction Conditions
Molar Excess of BCN Reagent2 to 10-foldA higher excess can drive the reaction to completion.
Protein Concentration1-10 µMTypical concentration range for the reaction.
Reaction Time2-12 hoursCan be performed at room temperature or 37°C. Overnight incubation is also common.
Reaction BufferPhosphate-buffered saline (PBS), pH 7.4A common and suitable buffer for the reaction.
Co-solvent (DMSO)< 20% (v/v)Used to dissolve the BCN reagent; concentration should be minimized to avoid protein denaturation.
Post-Conjugation Analysis
Labeling Efficiency>90%Achievable with optimized conditions, as determined by HPLC or mass spectrometry.

Experimental Protocols

This section provides detailed protocols for the two main stages of the process: introducing the azide handle into the protein and the subsequent SPAAC reaction with this compound.

Protocol 1: Preparation of Azide-Modified Proteins

There are two primary methods for introducing azide groups into proteins: metabolic labeling and chemical modification.

Method A: Metabolic Labeling using L-azidohomoalanine (AHA)

This method incorporates the azide-containing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins in place of methionine.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Standard cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Methionine-free DMEM

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Culture: Culture mammalian cells in standard DMEM supplemented with 10% FBS and penicillin/streptomycin until they reach approximately 80% confluency.

  • Methionine Depletion: Wash the cells twice with warm PBS and then incubate in methionine-free DMEM for 45-60 minutes to deplete the intracellular methionine pools.

  • AHA Labeling: Replace the methionine-free medium with fresh methionine-free DMEM supplemented with 50-100 µM AHA.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 4-24 hours) under standard cell culture conditions.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration in the lysate using a standard method such as the BCA assay. The azide-modified protein lysate is now ready for the SPAAC reaction or further purification.

Method B: Chemical Modification via Diazo Transfer

This method introduces azide groups onto the side chains of lysine residues and the N-terminus of the protein through a diazo transfer reaction.

Materials:

  • Purified protein of interest in an amine-free buffer (e.g., PBS)

  • Diazo transfer reagent (e.g., imidazole-1-sulfonyl azide)

  • Aqueous buffer system (consult relevant literature for optimal conditions for your protein)

Procedure: The specific conditions for diazo transfer can vary significantly depending on the protein and the chosen reagent. It is crucial to consult established literature for protocols tailored to your specific application. A general workflow involves incubating the purified protein with the diazo transfer reagent in an aqueous buffer, followed by purification to remove excess reagent.

Protocol 2: SPAAC Reaction with this compound

This protocol describes the conjugation of the azide-modified protein with this compound.

Materials:

  • Azide-modified protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography, desalting column)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM).

    • Ensure the azide-modified protein is at a suitable concentration (e.g., 1-10 µM) in an appropriate buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • Add a 2 to 10-fold molar excess of the this compound stock solution to the protein solution.

    • Ensure the final concentration of DMSO in the reaction mixture is kept below 20% (v/v) to maintain protein stability.

    • Gently mix the solution to ensure homogeneity.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 2-12 hours. The reaction progress can be monitored by SDS-PAGE if a fluorescent tag is used in a parallel small-scale reaction.

  • Purification: Purify the protein conjugate to remove unreacted this compound and any byproducts using a desalting column or size-exclusion chromatography.

Protocol 3: Analysis and Confirmation

Mass Spectrometry:

  • Intact Protein Analysis: To confirm the successful conjugation, analyze the purified protein conjugate by mass spectrometry. The resulting mass should correspond to the mass of the protein plus the mass of the this compound moiety.

  • Peptide Mapping (Bottom-up Proteomics): For more detailed analysis, the conjugated protein can be digested (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS to identify the specific sites of modification.

SDS-PAGE:

  • If the this compound is conjugated to a reporter molecule (e.g., a fluorophore), the successful conjugation can be visualized as a shift in the molecular weight of the protein on an SDS-PAGE gel.

HPLC:

  • High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final conjugate and to quantify the labeling efficiency by comparing the peak areas of the modified and unmodified protein.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_reaction SPAAC Reaction cluster_analysis Analysis & Purification start Start with Protein of Interest metabolic Metabolic Labeling (e.g., AHA) start->metabolic chemical Chemical Modification (e.g., Diazo Transfer) start->chemical azide_protein Azide-Modified Protein metabolic->azide_protein chemical->azide_protein reaction_mix Mix & Incubate (2-12h, RT) azide_protein->reaction_mix bcn_reagent This compound bcn_reagent->reaction_mix purification Purification (SEC/Desalting) reaction_mix->purification analysis Analysis (MS, SDS-PAGE, HPLC) purification->analysis final_product Final Conjugate analysis->final_product

Caption: Experimental workflow for preparing and conjugating azide-modified proteins.

spaac_reaction cluster_reactants Reactants cluster_product Product protein_azide Protein-N₃ plus + protein_azide->plus bcn_peg This compound triazole_conjugate Protein-Triazole-PEG4-acid bcn_peg->triazole_conjugate SPAAC (Copper-Free) plus->bcn_peg

Caption: SPAAC reaction between an azide-modified protein and this compound.

References

Application Note: Purification of endo-BCN-PEG4-acid Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The conjugation of antibodies with functional molecules is a cornerstone of modern biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs). The endo-BCN-PEG4-acid linker is a popular reagent used for this purpose. It features a terminal carboxylic acid for covalent attachment to primary amines (e.g., lysine residues) on the antibody and a bicyclononyne (BCN) group for subsequent strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry[1][2][3]. Following the initial labeling reaction, a heterogeneous mixture containing the desired labeled antibody, unreacted antibody, excess linker, and potentially aggregates is produced. Effective purification is a critical step to remove these impurities, ensuring the safety, efficacy, and batch-to-batch consistency of the final conjugate[4]. This document provides detailed protocols for purifying antibodies labeled with this compound using common chromatography and filtration techniques.

Principle of Purification

The primary goal is to separate the high molecular weight (~150 kDa) antibody conjugate from the low molecular weight, unreacted this compound linker and other reaction byproducts. The main techniques employed leverage differences in size, and in some cases, specific binding affinity.

  • Size Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their hydrodynamic volume[5]. The stationary phase consists of porous beads. Large molecules like antibodies cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules, like the excess linker, enter the pores, increasing their path length and causing them to elute later. SEC is highly effective for removing small molecule impurities and antibody aggregates.

  • Tangential Flow Filtration (TFF): TFF, or cross-flow filtration, is a rapid and efficient method for buffer exchange (diafiltration) and concentration. The sample solution flows tangentially across a semi-permeable membrane. Molecules larger than the membrane's molecular weight cut-off (MWCO), such as the antibody, are retained (retentate), while smaller molecules and buffer components pass through (permeate). This is particularly useful for removing excess linker from large-volume samples.

  • Affinity Chromatography (Protein A/G): This method utilizes the high specific affinity of Protein A or Protein G for the Fc region of IgG antibodies. The antibody conjugate is captured on a resin functionalized with Protein A/G, while unbound impurities are washed away. The purified conjugate is then eluted by changing the buffer conditions (typically lowering the pH). This method is excellent for isolating all IgG species from the reaction mixture.

Experimental Workflow

The overall process begins with the crude reaction mixture post-labeling and proceeds through one or more purification steps to yield a final, characterized product.

G cluster_0 Upstream Process cluster_1 Purification cluster_2 Downstream Process cluster_3 Waste/Byproducts A Antibody + This compound B Labeling Reaction (e.g., EDC/NHS chemistry) A->B C Crude Labeled Antibody Mix (Labeled Ab, Unlabeled Ab, Free Linker, Aggregates) B->C D Purification Step (Choose one or combine) C->D D_SEC Size Exclusion Chromatography (SEC) D_TFF Tangential Flow Filtration (TFF) D_Affinity Protein A/G Affinity Chromatography E Purified endo-BCN-PEG4-Ab D->E H Excess Linker & Reagents D->H I Aggregates (if present) D->I F Quality Control (QC) (SEC-HPLC, SDS-PAGE, UV-Vis) E->F G Final Qualified Product F->G G cluster_QC Quality Control Assays cluster_Params Parameters Assessed Input Purified Labeled Antibody UV_Vis UV-Vis Spectroscopy Input->UV_Vis SDS_PAGE SDS-PAGE (Reducing & Non-reducing) Input->SDS_PAGE SEC_HPLC Analytical SEC-HPLC Input->SEC_HPLC LC_MS LC-MS Input->LC_MS P1 Concentration & Degree of Labeling (DOL) UV_Vis->P1 P2 Integrity & Purity SDS_PAGE->P2 P3 Aggregation & Fragments SEC_HPLC->P3 P4 Identity Confirmation & Mass Analysis LC_MS->P4 Output Qualified Product for Downstream Applications P1->Output P2->Output P3->Output P4->Output

References

Application Note: Mass Spectrometric Characterization of endo-BCN-PEG4-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The field of bioconjugation is pivotal for developing advanced therapeutics such as Antibody-Drug Conjugates (ADCs). The endo-BCN-PEG4-acid is a discrete polyethylene glycol (dPEG®) linker, which is a single molecular weight compound, not a polymeric mixture.[1] It is a heterobifunctional linker designed for this purpose. It contains a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a terminal carboxylic acid that can be activated to form a stable amide bond with primary amines (e.g., lysine residues on an antibody).[2] The hydrophilic PEG4 spacer enhances the solubility of the resulting conjugate.[2][3]

Rigorous characterization of these bioconjugates is a critical quality attribute (CQA) to ensure efficacy and safety.[4] High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the in-depth characterization of bioconjugates like ADCs. It allows for accurate mass measurement of the intact conjugate, determination of the drug-to-antibody ratio (DAR), and identification of conjugation sites. This application note provides detailed protocols for the characterization of this compound conjugates using mass spectrometry.

Physicochemical Properties of this compound

The fundamental properties of the linker must be known for accurate data interpretation.

PropertyValueReference
Chemical Name 3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Molecular Formula C22H35NO8
Molecular Weight 441.52 g/mol
CAS Number 2226472-38-2
Purity >95%

Experimental Protocols

Overall Experimental Workflow

The characterization process involves several key stages, from sample preparation to data analysis, to confirm the identity and quality of the bioconjugate.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Biomolecule (e.g., Antibody) C Conjugation Reaction A->C B This compound + EDC/HATU Activator B->C D Purification & Buffer Exchange C->D E LC-MS System (SEC or RP) D->E F Data Acquisition (Intact Mass / Peptide Mapping) E->F G Raw Data (m/z) F->G H Deconvolution G->H I Characterization Report (Mass, Purity, DAR) H->I

Caption: High-level workflow for bioconjugate characterization.

Protocol 1: Sample Preparation for Mass Spectrometry

Accurate analysis requires the removal of excess reagents and buffer exchange into an MS-compatible solution.

  • Conjugation: React the primary amine-containing biomolecule (e.g., an antibody at 5-10 mg/mL in PBS) with a 5-10 molar excess of this compound in the presence of an amine-reactive activator like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) for 1-2 hours at room temperature.

  • Purification: Remove unconjugated linker and activating reagents. This is typically achieved using size-exclusion chromatography (SEC) or dialysis. For smaller scale, centrifuge filters (e.g., 50K MWCO for an IgG antibody) are effective.

  • Buffer Exchange: Exchange the purified conjugate into an MS-compatible buffer.

    • For Native MS: Use a volatile buffer like 50-100 mM ammonium acetate, pH 7.0. This helps preserve the protein's native conformation.

    • For Denaturing MS: Use a buffer containing a low concentration of an organic acid, such as 0.1% formic acid in water.

  • Final Concentration: Adjust the final concentration of the conjugate to 0.5 - 1.0 mg/mL. Store at -80°C until analysis.

Protocol 2: Intact Mass Analysis by LC-MS

Intact mass analysis is performed to determine the molecular weight of the conjugate and assess the distribution of attached linkers (e.g., Drug-to-Antibody Ratio).

A. Native Size-Exclusion Chromatography (SEC) MS This method is ideal for analyzing the intact conjugate under non-denaturing conditions, which is crucial for some ADCs to remain intact.

  • LC System: UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm, 2.1 mm x 150 mm (or equivalent).

  • Mobile Phase: Isocratic elution with 50 mM ammonium acetate (NH4OAc).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 1-5 µL (to load 1-5 µg of protein).

  • MS Detector: ESI-QTOF or Orbitrap.

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Mass Range: Set to a high m/z range (e.g., 1000–7000 m/z) to accommodate the low charge states of native proteins.

  • Source Conditions: Optimize for native protein analysis (e.g., lower cone voltage, higher source temperature) to minimize in-source fragmentation or unfolding.

B. Reversed-Phase (RP) LC-MS This method is used under denaturing conditions and can be applied to the intact conjugate or its subunits after reduction.

  • LC System: UPLC/HPLC system coupled to an HRMS instrument.

  • Column: A C4 or C8 reversed-phase column suitable for protein analysis (e.g., 2.1 mm ID, 1.7-3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid (FA) in Water.

  • Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile.

  • Gradient: A shallow gradient from ~20% to 60% B over 15-20 minutes.

  • Flow Rate: 0.2 - 0.3 mL/min.

  • Column Temperature: 60-80°C.

  • MS Detector: ESI-QTOF or Orbitrap.

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Mass Range: 800–4000 m/z.

Protocol 3: Data Analysis and Deconvolution

The raw data from ESI-MS consists of a series of peaks representing the protein with different numbers of charges (a charge state envelope). Deconvolution is required to calculate the neutral, zero-charge mass.

G A Raw LC-MS Data (Total Ion Chromatogram) B Extract Mass Spectrum from Chromatographic Peak A->B C Multiply Charged Spectrum (m/z vs. Intensity) B->C D Deconvolution Algorithm (e.g., MaxEnt1, Bayesian) C->D E Zero-Charge Mass Spectrum (Mass vs. Intensity) D->E F Identify Peaks & Calculate Average DAR E->F

Caption: Workflow for mass spectrometry data processing.

  • Spectrum Extraction: Integrate the raw data across the main chromatographic peak to obtain a high-quality mass spectrum.

  • Deconvolution: Use a deconvolution algorithm (e.g., MaxEnt1, Bayesian Protein Reconstruct) available in the instrument's software (e.g., ProMass HR, BioAnalyst) to convert the m/z spectrum into a true mass spectrum.

  • Mass Assignment: Identify the mass peaks in the deconvoluted spectrum. The peak with the highest intensity corresponds to the most abundant species.

  • DAR Calculation: Calculate the average Drug-to-Antibody Ratio (DAR) by averaging the number of linkers on each species, weighted by their relative abundance.

Data Presentation and Interpretation

Expected Mass Shifts

The conjugation of this compound to a primary amine (like a lysine residue) occurs via an amide bond formation, which involves the loss of one molecule of water (18.02 Da).

  • Mass of Linker: 441.52 Da

  • Mass of Water (H₂O): 18.02 Da

  • Net Mass Addition per Conjugation: 441.52 - 18.02 = 423.50 Da

This calculated mass shift is used to identify conjugated species in the mass spectrum.

Table of Expected Molecular Weights

Below is a theoretical example for a monoclonal antibody (mAb), such as Trastuzumab, conjugated with this compound.

SpeciesDescriptionTheoretical Mass (Da)Mass Shift from Unconjugated (Da)
Unconjugated mAbTrastuzumab (representative)~148,0580
DAR 1mAb + 1 Linker~148,481.5+423.5
DAR 2mAb + 2 Linkers~148,905.0+847.0
DAR 3mAb + 3 Linkers~149,328.5+1270.5
DAR 4mAb + 4 Linkers~149,752.0+1694.0
DAR 5mAb + 5 Linkers~150,175.5+2117.5
DAR 6mAb + 6 Linkers~150,599.0+2541.0
DAR 7mAb + 7 Linkers~151,022.5+2964.5
DAR 8mAb + 8 Linkers~151,446.0+3388.0

Note: The starting mass of the mAb can vary based on glycosylation patterns.

By comparing the experimental masses from the deconvoluted spectrum to this theoretical table, one can confirm successful conjugation and determine the distribution of linker-loaded species. This comprehensive analysis is essential for the development and quality control of novel bioconjugate therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing endo-BCN-PEG4-acid Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation efficiency of endo-BCN-PEG4-acid.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound is a bifunctional linker molecule used in bioconjugation. It has two reactive ends:

  • A carboxylic acid (-COOH) group that can be activated to react with primary amines (-NH2) on molecules like proteins or antibodies, forming a stable amide bond.

  • An endo-Bicyclononyne (BCN) group, which is a strained alkyne that reacts with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3]

The PEG4 (polyethylene glycol) spacer increases the molecule's solubility in aqueous solutions.[4][5]

2. What are the key steps in an this compound conjugation?

There are two main stages:

  • Activation and Amine Coupling: The carboxylic acid group of this compound is first activated, typically using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activated linker is then reacted with a molecule containing a primary amine.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN-functionalized molecule is then reacted with a molecule containing an azide group. The inherent ring strain of the BCN molecule drives the reaction forward without the need for a copper catalyst, forming a stable triazole linkage.

3. What is the optimal pH for each reaction step?

The pH is critical for efficient conjugation:

  • Carboxylic Acid Activation (EDC/NHS): This step is most efficient in a slightly acidic environment, with a recommended pH range of 4.5 to 6.0 . A common buffer used for this step is MES (2-(N-morpholino)ethanesulfonic acid).

  • Amine Coupling (to NHS-activated acid): The reaction of the NHS-activated this compound with a primary amine is most efficient at a pH of 7.0 to 8.5 . Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a commonly used buffer for this step.

4. How should I store my this compound and related reagents?

Proper storage is crucial to maintain reagent activity:

  • This compound: Store at -20°C, protected from moisture.

  • EDC and NHS/Sulfo-NHS: These reagents are highly sensitive to moisture. Store them desiccated at -20°C. It is recommended to allow the vials to warm to room temperature before opening to prevent condensation.

5. What is the difference between the endo and exo isomers of BCN?

BCN is synthesized as a mixture of two diastereomers: endo and exo. The endo isomer is slightly more reactive in SPAAC reactions and is the more commonly used and commercially available form. For applications where steric hindrance may be a concern, the endo isomer is generally preferred.

Experimental Protocols and Methodologies

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol outlines the steps for conjugating this compound to a protein with available primary amine residues.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Desalting columns for purification

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound, EDC, and Sulfo-NHS in an anhydrous organic solvent like DMSO or DMF immediately before use.

  • Protein Preparation: If your protein is in a buffer containing primary amines (like Tris), exchange it into the Activation Buffer using a desalting column. Adjust the protein concentration to 1-5 mg/mL.

  • Activation of this compound:

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the this compound solution in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to your protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted reagents by running the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a BCN-functionalized molecule to an azide-containing molecule.

Materials:

  • BCN-functionalized molecule (from Protocol 1)

  • Azide-containing molecule

  • Reaction Buffer: PBS, pH 7.4 or HEPES buffer

Procedure:

  • Reactant Preparation: Prepare the BCN-functionalized molecule and the azide-containing molecule in the Reaction Buffer.

  • SPAAC Reaction:

    • Add a 2-4 fold molar excess of the azide-containing molecule to the BCN-functionalized molecule.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 hour to overnight, depending on the reactants' concentration and reactivity. Monitor the reaction progress if possible.

  • Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove any unreacted azide-containing molecule.

Troubleshooting Guides

Issue 1: Low or No Yield in EDC/NHS Amine Coupling
Potential Cause Recommended Solution
Suboptimal pH Verify the pH of your buffers. Use a buffer at pH 4.5-6.0 (e.g., MES) for the activation step and a buffer at pH 7.0-8.5 (e.g., PBS) for the amine coupling step.
Inactive Reagents EDC and NHS are moisture-sensitive. Use fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Inappropriate Buffer Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete with the reaction.
Hydrolysis of Intermediates The activated NHS ester is susceptible to hydrolysis, especially at higher pH. Perform the reaction steps promptly after reagent addition.
Insufficient Molar Ratio Optimize the molar ratio of EDC and NHS to the carboxylic acid. A starting point is a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS.
Issue 2: Low or No Yield in SPAAC Reaction
Potential Cause Recommended Solution
Inefficient Reaction Kinetics Increase the reaction time and/or temperature. Incubating at room temperature (25°C) or 37°C can significantly improve the reaction rate. Monitor the reaction for up to 24-48 hours.
Degradation of Reactants Ensure proper storage of both the BCN- and azide-functionalized molecules (typically at -20°C or -80°C, protected from light and moisture).
Steric Hindrance The BCN or azide group may be sterically inaccessible. The PEG4 spacer on the linker is designed to minimize this, but if the issue persists, consider alternative conjugation strategies or linker lengths.
Side Reaction with Thiols BCN can react with free thiols (cysteines). If your protein has reactive cysteines, consider blocking them with a thiol-reactive agent like iodoacetamide before the SPAAC reaction.
Low Reactant Concentration Increase the concentration of one or both reactants to favor the reaction equilibrium.

Visual Guides

G Figure 1. General Workflow for this compound Conjugation cluster_0 Step 1: Amine Coupling cluster_1 Step 2: SPAAC Reaction A This compound B Activate with EDC/NHS (pH 4.5-6.0) A->B C Activated BCN-Linker B->C E Couple to Amine (pH 7.0-8.5) C->E D Amine-containing Molecule (e.g., Protein) D->E F BCN-functionalized Molecule E->F H SPAAC Reaction (Room Temp or 37°C) F->H G Azide-functionalized Molecule G->H I Final Conjugate H->I

Caption: General workflow for a two-step conjugation using this compound.

G Figure 2. Troubleshooting Flowchart for Low Conjugation Yield cluster_amine cluster_spaac Start Low Conjugation Yield Step1 Which step has low yield? Start->Step1 AmineCoupling Amine Coupling (EDC/NHS) Step1->AmineCoupling SPAAC SPAAC Reaction Step1->SPAAC Check_pH_Amine Is the pH optimal? (Activation: 4.5-6.0, Coupling: 7.0-8.5) AmineCoupling->Check_pH_Amine Check_Conditions_SPAAC Are reaction time/temp sufficient? SPAAC->Check_Conditions_SPAAC Adjust_pH Adjust buffer pH Check_pH_Amine->Adjust_pH No Check_Reagents_Amine Are EDC/NHS reagents fresh and dry? Check_pH_Amine->Check_Reagents_Amine Yes Adjust_pH->Check_Reagents_Amine Use_Fresh_Reagents Use fresh, desiccated reagents Check_Reagents_Amine->Use_Fresh_Reagents No Check_Buffer_Amine Does the buffer contain amines or carboxylates? Check_Reagents_Amine->Check_Buffer_Amine Yes Use_Fresh_Reagents->Check_Buffer_Amine Check_Buffer_Amine->AmineCoupling No Change_Buffer Use non-interfering buffers (MES, PBS) Check_Buffer_Amine->Change_Buffer Yes Change_Buffer->AmineCoupling Increase_Time_Temp Increase time (up to 48h) and/or temp (RT or 37°C) Check_Conditions_SPAAC->Increase_Time_Temp No Check_Sterics Is steric hindrance a possibility? Check_Conditions_SPAAC->Check_Sterics Yes Increase_Time_Temp->Check_Sterics Consider_Linker Consider longer PEG linkers if issue persists Check_Sterics->Consider_Linker Yes Check_Thiols Does your molecule have free thiols? Check_Sterics->Check_Thiols No Consider_Linker->Check_Thiols Check_Thiols->SPAAC No Block_Thiols Block thiols with iodoacetamide Check_Thiols->Block_Thiols Yes Block_Thiols->SPAAC

Caption: A step-by-step flowchart to diagnose and resolve low yield issues.

References

Technical Support Center: Troubleshooting SPAAC Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, with a specific focus on conjugations using endo-BCN-PEG4-acid.

Frequently Asked Questions (FAQs)

Q1: What is a SPAAC reaction and why is it used?

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction used to form a stable covalent bond between a strained alkyne (like BCN) and an azide.[] This reaction is classified as "bioorthogonal" because it can proceed within complex biological systems without interfering with native biochemical processes.[] A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications involving living cells, in vivo studies, and the conjugation of sensitive biomolecules.[2][3][4]

Q2: What is this compound and what are its components?

This compound is a bifunctional linker molecule used in bioconjugation.

  • endo-BCN (Bicyclo[6.1.0]nonyne): This is the strained alkyne component that reacts with an azide. The endo isomer is often used in bioconjugation and is slightly more reactive than the exo form. BCN is known for its chemical stability, reactivity, and relative hydrophilicity.

  • PEG4 (Polyethylene Glycol, 4 units): The PEG linker enhances the hydrophilicity and biocompatibility of the molecule. This can improve the solubility of the final conjugate and reduce non-specific binding.

  • Acid (Carboxylic Acid): This functional group provides a point for attachment to other molecules, often after deprotection from a form like a t-butyl ester.

Q3: How does the reactivity of BCN compare to other common cyclooctynes like DBCO?

While BCN is an effective cyclooctyne, it is inherently less reactive than more strained alkynes like Dibenzocyclooctyne (DBCO). This means reactions with BCN may require longer incubation times or higher reactant concentrations to achieve the same yield as a reaction with DBCO. However, BCN can offer advantages in stability; for instance, it has been shown to be significantly more stable to the thiol-containing molecule glutathione (GSH) than DBCO.

Troubleshooting Guide for Low Yield

Q4: My SPAAC reaction using this compound resulted in a low yield. What are the most common causes?

Low yield in a SPAAC reaction can typically be attributed to one of three areas: reagent quality and handling, suboptimal reaction conditions, or unintended side reactions. A systematic approach to troubleshooting is recommended.

Reagent-Related Issues
IssueRecommended Action
Purity of Reactants Verify the purity of both the this compound and the azide-containing molecule using techniques like NMR or LC-MS. Impurities can inhibit the reaction.
Stability & Degradation Ensure the this compound has been stored correctly (typically at -20°C, protected from light and moisture). Strained alkynes can degrade over time or in the presence of certain nucleophiles or radicals. Azides can be reduced by agents like TCEP or DTT, which should be avoided in the reaction buffer.
Solubility Confirm that both reactants are fully dissolved in the chosen solvent system. The PEG4 linker enhances water solubility, but if your azide partner is hydrophobic, adding a co-solvent like DMSO or DMF may be necessary.
Concentration Accuracy Accurately determine the concentration of your stock solutions. If conjugating to a protein, ensure the protein concentration is correct and that the calculation for molar excess of the BCN reagent is accurate.
Deprotection of Acid If your this compound was supplied with a protecting group (e.g., t-butyl ester), confirm that the deprotection reaction to yield the free carboxylic acid was successful and complete before proceeding.
Reaction Condition Optimization
ParameterRecommended Action
Stoichiometry An excess of one reactant is often used. A 1.5:1 molar ratio of the azide to the cyclooctyne (or vice versa) is a common starting point. For precious biomolecules, using a 10- to 20-fold molar excess of the BCN reagent is common.
Solvent/Buffer The choice of solvent can influence reaction rates. For biological applications, PBS is common, but other buffers like HEPES have been shown to increase rates for some SPAAC reactions. Ensure the buffer is free of primary amines (e.g., Tris) if you are working with NHS esters upstream.
pH The optimal pH for SPAAC reactions is typically in the neutral to slightly basic range (pH 7-8.5).
Temperature Reactions are often performed at room temperature or 37°C for biological samples. If the stability of your molecules permits, gently increasing the temperature (e.g., to 50°C) can increase the reaction rate.
Reaction Time Given that BCN is less reactive than DBCO, longer reaction times may be necessary. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE for proteins) to determine the optimal time, which can range from 30 minutes to 48 hours.
Side Reactions and Product Loss
IssueRecommended Action
Reaction with Thiols If your sample contains free thiols (e.g., cysteine residues in proteins, or reducing agents like DTT/TCEP), the BCN alkyne can react with them, leading to off-target labeling and reduced yield. Mitigation: Pre-treat the sample with a thiol-blocking agent like Iodoacetamide (IAM) before adding the BCN reagent.
Non-Specific Binding The hydrophobicity of cyclooctynes can sometimes lead to non-specific binding. The PEG linker on this compound helps to minimize this.
Product Loss During Purification Ensure your purification method (e.g., size-exclusion chromatography, dialysis) is appropriate for your final conjugate and is not leading to significant loss of the desired product.

Quantitative Data Summary

Table 1: Influence of Buffer on SPAAC Reaction Rates

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
PBS7.40.32–0.85
HEPES7.40.55–1.22
DMEM7.40.59–0.97
RPMI7.40.27–0.77
Note: Data represents typical ranges for SPAAC reactions and can vary based on specific reactants.

Table 2: General SPAAC Reaction Parameters

ParameterTypical Value / ConditionNotesReference(s)
Reactants Azide-functionalized molecule & Cyclooctyne (BCN)Purity is critical.
Molar Ratio 1:1 to 1.5:1 (Azide:Cyclooctyne)Can be adjusted based on reactant cost/availability.
Solvent PBS, HEPES, DMSO, DMFChoice depends on reactant solubility.
Temperature Room Temperature to 50°CHigher temperatures can increase rate but may affect biomolecule stability.
Reaction Time 30 minutes to 48 hoursMonitor reaction for completion.

Visual Guides and Workflows

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide Molecule-N₃ (Azide) Plus + Azide->Plus BCN endo-BCN-PEG4-R (Strained Alkyne) Triazole Molecule-Triazole-PEG4-R (Stable Conjugate) BCN->Triazole [3+2] Cycloaddition (Copper-Free) Plus->BCN

Caption: The reaction mechanism for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPAAC_Workflow process_node process_node qc_node qc_node result_node result_node prep 1. Reagent Preparation - Dissolve Azide partner - Dissolve this compound block 2. Optional: Thiol Blocking - Add IAM if free thiols are present prep->block mix 3. Reaction Setup - Combine reactants in buffer (pH 7-8.5) - Use appropriate molar ratio block->mix incubate 4. Incubation - Room temp or 37°C - 2 to 24 hours mix->incubate monitor 5. Monitor Progress (LC-MS / SDS-PAGE) incubate->monitor purify 6. Purification (SEC / Dialysis) monitor->purify analyze 7. Final Analysis - Confirm conjugate formation - Quantify yield purify->analyze

Caption: A general experimental workflow for a typical SPAAC bioconjugation reaction.

Troubleshooting_Tree problem problem question question action action solution solution start Low / No Yield q1 Reagents Verified? start->q1 a1_no Action: - Check purity (LC-MS) - Verify concentration - Check storage conditions q1->a1_no No q2 Side Reactions Possible? (e.g., free thiols) q1->q2 Yes a1_no->q1 Re-run a2_yes Action: - Add thiol-blocking agent (IAM) - Run azide-negative control q2->a2_yes Yes q3 Reaction Conditions Optimal? q2->q3 No a2_yes->q2 Re-run a3_no Action: - Increase concentration/excess - Increase reaction time/temp - Change buffer/pH (e.g., HEPES) q3->a3_no No s1 Problem Solved q3->s1 Yes a3_no->q3 Re-run

Caption: A decision tree for troubleshooting low yield in SPAAC reactions.

Experimental Protocols

Protocol 1: General SPAAC Conjugation to an Azide-Modified Protein

This protocol provides a general starting point. Optimization of reactant concentrations, buffer, and incubation time may be necessary for specific substrates.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO.

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette).

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Ensure the azide-modified protein solution is at a known concentration (e.g., 1-5 mg/mL) in the Reaction Buffer. If the protein buffer contains interfering substances like Tris or other primary amines, exchange it for the Reaction Buffer first.

  • Reaction Setup:

    • To the azide-modified protein solution, add a 10- to 20-fold molar excess of the this compound stock solution.

    • Example Calculation: For 1 mL of a 5 mg/mL (100 µM) protein solution, you would add 10-20 µL of the 10 mM BCN stock for a 10-20x molar excess.

    • Gently mix the reaction components. Avoid vigorous vortexing which could denature the protein.

  • Incubation:

    • Incubate the reaction mixture for 2-24 hours. A common condition is overnight at 4°C or 2-4 hours at room temperature.

    • The reaction progress can be monitored by taking aliquots at different time points and analyzing them via SDS-PAGE (expecting a molecular weight shift) or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the resulting bioconjugate to remove any unreacted BCN reagent and byproducts.

    • Use an appropriate method such as size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Azide-Negative Control Experiment

This control is crucial to determine if the BCN reagent is being consumed by side reactions.

Procedure:

  • Follow the exact procedure outlined in Protocol 1 .

  • However, instead of using your azide-modified protein, use an equivalent amount of the unmodified protein (the protein without the azide group).

  • Analyze the results using LC-MS.

  • Interpreting Results:

    • If no modification to the protein is observed: This suggests that side reactions with the protein are not a significant issue.

    • If modification is observed (i.e., a mass addition corresponding to the BCN reagent): This indicates that the BCN is reacting with other functional groups on your protein (e.g., free thiols) and is a likely cause of low yield in your primary experiment. You should implement a blocking step as described in the troubleshooting guide.

References

side reactions of endo-BCN-PEG4-acid with thiols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using endo-BCN-PEG4-acid, with a specific focus on addressing potential side reactions with thiols.

Troubleshooting Guide

Issue: Low Yield or No Conjugation to Azide-Tagged Biomolecule

If you are experiencing low or no conjugation of your azide-tagged biomolecule with this compound, consider the following potential causes and solutions.

Possible CauseRecommended Solution
Incorrect Reagent Handling or Storage This compound should be stored at -20°C.[1][2] Ensure the reagent has not been subjected to multiple freeze-thaw cycles. Prepare fresh solutions in an appropriate solvent like DMSO, DCM, or DMF before use.[2]
Inactive Carboxylic Acid The terminal carboxylic acid of this compound requires activation to react with primary amines. Use fresh activating agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond.[1][3]
Suboptimal Reaction Conditions The strain-promoted alkyne-azide cycloaddition (SPAAC) is generally bioorthogonal and can be performed under mild buffer conditions. However, ensure the pH of your reaction buffer is compatible with your biomolecule's stability.
Steric Hindrance The PEG4 spacer is designed to increase solubility and reduce steric hindrance. If your target molecule is particularly bulky, consider optimizing the linker length or the conjugation strategy.
Issue: Non-Specific Binding or Off-Target Labeling

A significant challenge in using BCN reagents is their potential for azide-independent side reactions, primarily with thiol-containing molecules.

Possible CauseRecommended Solution
Thiol-Yne Side Reaction The bicyclononyne (BCN) group can react with free thiols, such as those on cysteine residues of proteins, via a thiol-yne addition reaction. This leads to non-specific labeling.
1. Thiol Alkylation: Pre-treat your protein sample with a thiol-alkylating agent like iodoacetamide (IAM) to block the free cysteine residues before adding the BCN reagent. This method has been shown to reduce azide-independent labeling by 70-80%.
2. Competitive Thiol Addition: Introduce a small, non-peptidyl thiol such as β-mercaptoethanol (βME) at a low concentration (e.g., 10 mM). This can compete with the peptidylcysteines for reaction with BCN, thereby reducing the non-specific labeling of your target protein.
Hydrophobic Interactions In some cases, non-specific binding can be mediated by hydrophobic interactions. Ensure adequate mixing and consider using detergents or modifying buffer conditions if you suspect aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound?

A1: this compound is a click chemistry reagent. Its primary reaction involves the bicyclononyne (BCN) group, which undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-tagged molecules to form a stable triazole linkage. The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond.

Q2: What are the main side reactions of this compound?

A2: The most significant side reaction is the thiol-yne addition, where the BCN group reacts with free thiol groups found on cysteine residues in proteins. This can lead to non-specific labeling of biomolecules that are not azide-tagged.

Q3: How can I prevent the side reaction with thiols?

A3: There are two primary strategies to mitigate thiol-yne side reactions:

  • Alkylation: Before introducing the this compound, treat your sample with a thiol-alkylating agent like iodoacetamide (IAM). This will covalently modify the free thiols on cysteines, preventing them from reacting with the BCN group.

  • Competitive Inhibition: Add a low concentration of a small thiol-containing molecule, such as β-mercaptoethanol (βME), to the reaction mixture. This will compete with the thiols on your protein of interest for reaction with the BCN reagent, thus reducing off-target labeling.

Q4: Is the PEG4 linker in this compound cleavable?

A4: Some sources describe this compound as a cleavable linker for antibody-drug conjugates (ADCs). However, the specific conditions for cleavage are not detailed in the provided search results and would depend on the full linker structure within the ADC.

Q5: What are the recommended storage and handling conditions for this compound?

A5: It is recommended to store this compound at -20°C. For experimental use, dissolve it in an appropriate organic solvent such as DMSO, DCM, or DMF.

Experimental Protocols & Visualizations

Protocol: Thiol Alkylation to Prevent Non-Specific Labeling

This protocol describes the pre-treatment of a protein sample with iodoacetamide (IAM) prior to conjugation with this compound.

Materials:

  • Protein sample containing free thiols

  • Iodoacetamide (IAM)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Azide-tagged molecule of interest

Procedure:

  • Dissolve the protein sample in PBS.

  • Prepare a stock solution of IAM in a suitable buffer.

  • Add IAM to the protein solution to a final concentration of 1-5 mM.

  • Incubate the mixture for 30 minutes at room temperature.

  • Proceed with your standard protocol for the strain-promoted alkyne-azide cycloaddition (SPAAC) by adding the this compound and the azide-tagged molecule.

Thiol_Alkylation_Workflow cluster_pre_treatment Pre-treatment cluster_conjugation Conjugation Protein_Sample Protein with Free Thiols IAM_Addition Add Iodoacetamide (IAM) Protein_Sample->IAM_Addition 1-5 mM IAM Incubation Incubate 30 min at RT IAM_Addition->Incubation Alkylated_Protein Protein with Alkylated Thiols Incubation->Alkylated_Protein Add_Reagents Add this compound + Azide-Molecule Alkylated_Protein->Add_Reagents Proceed to Conjugation SPAAC_Reaction SPAAC Reaction Add_Reagents->SPAAC_Reaction Final_Conjugate Site-Specifically Labeled Protein Conjugate SPAAC_Reaction->Final_Conjugate

Caption: Workflow for thiol alkylation prior to SPAAC conjugation.

Logical Diagram: Decision-Making for Troubleshooting Non-Specific Binding

This diagram outlines the logical steps to diagnose and resolve issues of non-specific binding when using this compound.

Troubleshooting_Logic Start Non-Specific Binding Observed? Check_Thiols Does the protein have free cysteine residues? Start->Check_Thiols Yes Optimize_Conditions Optimize Buffer Conditions (e.g., detergents, pH) Start->Optimize_Conditions No Thiol_Alkylation Implement Thiol Alkylation (e.g., with IAM) Check_Thiols->Thiol_Alkylation Yes Check_Thiols->Optimize_Conditions No Competitive_Thiol Consider Competitive Thiol Addition (e.g., βME) Thiol_Alkylation->Competitive_Thiol If still issues Success Problem Resolved Thiol_Alkylation->Success Competitive_Thiol->Success Optimize_Conditions->Success Re-evaluate Re-evaluate Experiment Success->Re-evaluate If problem persists

References

Technical Support Center: Preventing Aggregation of ADCs with endo-BCN-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) synthesized using the endo-BCN-PEG4-acid linker. The focus is on preventing and characterizing aggregation, a critical quality attribute that can impact the efficacy, safety, and stability of ADCs.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and handling of ADCs, leading to aggregation.

Question 1: I am observing precipitation or visible aggregates in my ADC sample after conjugation with this compound and a hydrophobic payload. What are the likely causes and how can I resolve this?

Answer:

Precipitation and visible aggregation of your ADC are often indicative of suboptimal conjugation or formulation conditions, especially when working with hydrophobic payloads. While the this compound linker is designed with a hydrophilic polyethylene glycol (PEG) spacer to mitigate aggregation, other factors can contribute to this issue.[1][2][][4][5]

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Drug-to-Antibody Ratio (DAR) A high number of conjugated hydrophobic payloads can create surface hydrophobicity on the antibody, leading to aggregation. Consider reducing the DAR by optimizing the molar ratio of the linker-payload to the antibody during conjugation.
Unfavorable Buffer Conditions The pH and salt concentration of your buffer can significantly influence protein stability. Perform a buffer screen to identify the optimal pH and ionic strength for your specific ADC. Avoid pH values near the isoelectric point (pI) of the antibody, as this can minimize solubility.
Presence of Organic Solvents Residual organic solvents used to dissolve the hydrophobic payload-linker can denature the antibody and promote aggregation. Ensure efficient removal of organic solvents after conjugation using techniques like dialysis or tangential flow filtration.
Inadequate Formulation The final formulation may lack necessary stabilizers. Consider adding excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, histidine) to your formulation buffer to enhance stability.
Physical Stress Exposure to high temperatures, repeated freeze-thaw cycles, or vigorous agitation can induce aggregation. Handle the ADC solution gently, avoid excessive agitation, and store it at recommended temperatures. If freeze-thawing is necessary, perform it quickly and limit the number of cycles.

To systematically troubleshoot this issue, you can use the following workflow:

start Visible Aggregation Observed check_dar 1. Analyze DAR start->check_dar high_dar DAR is high (>4) check_dar->high_dar optimize_dar Reduce molar ratio of linker-payload high_dar->optimize_dar Yes check_buffer 2. Evaluate Buffer Conditions high_dar->check_buffer No optimize_dar->check_buffer buffer_issue pH near pI or suboptimal salt? check_buffer->buffer_issue optimize_buffer Perform buffer screen (pH, ionic strength) buffer_issue->optimize_buffer Yes check_solvent 3. Check for Residual Solvents buffer_issue->check_solvent No optimize_buffer->check_solvent solvent_issue Residual organic solvent present? check_solvent->solvent_issue improve_purification Enhance purification (e.g., dialysis, TFF) solvent_issue->improve_purification Yes check_formulation 4. Assess Formulation solvent_issue->check_formulation No improve_purification->check_formulation formulation_issue Lacks stabilizers? check_formulation->formulation_issue add_excipients Add stabilizers (e.g., polysorbate, sucrose, arginine) formulation_issue->add_excipients Yes end Aggregation Resolved formulation_issue->end No add_excipients->end

Caption: Troubleshooting workflow for visible ADC aggregation.

Question 2: My ADC appears soluble, but Size Exclusion Chromatography (SEC) analysis shows the presence of high molecular weight (HMW) species. How can I minimize the formation of these soluble aggregates?

Answer:

The presence of soluble, high molecular weight (HMW) species is a common challenge in ADC development. These aggregates can be immunogenic and reduce the therapeutic efficacy of the ADC. The hydrophilic PEG4 spacer in the this compound linker is designed to reduce the hydrophobicity that often drives this type of aggregation. However, other factors during conjugation and storage can still promote the formation of HMW species.

Strategies to Minimize Soluble Aggregates:

  • Optimize Conjugation Chemistry: Ensure that the conjugation reaction is well-controlled to prevent over-conjugation or side reactions that could lead to cross-linking between antibody molecules.

  • Immobilized Antibody Conjugation: A "Lock-Release" approach, where the antibody is immobilized on a solid support during conjugation, can physically prevent antibodies from interacting and aggregating. After conjugation, the ADC is released into an optimized formulation buffer.

  • Formulation Optimization: The addition of specific excipients can help to prevent the formation of soluble aggregates.

    • Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can prevent aggregation at interfaces (e.g., air-water) and shield hydrophobic patches on the protein surface.

    • Sugars and Polyols: Sucrose and trehalose are effective cryoprotectants and stabilizers that can reduce aggregation during freeze-thawing and long-term storage.

    • Amino Acids: Arginine is known to suppress protein aggregation and is commonly used in antibody formulations.

  • Controlled Storage Conditions: Store your ADC at the recommended temperature and protect it from light, as some payloads can be photosensitive, leading to degradation and subsequent aggregation.

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation and why is it a concern?

A1: ADC aggregation is the process where individual antibody-drug conjugate molecules self-associate to form larger, multi-unit complexes. This is a critical quality attribute to control because aggregation can lead to:

  • Reduced Efficacy: Aggregates may have altered binding affinity to the target antigen.

  • Increased Immunogenicity: The introduction of aggregated proteins into the body can trigger an unwanted immune response.

  • Altered Pharmacokinetics: Aggregates are often cleared from circulation more rapidly and can accumulate in organs like the liver and kidneys, potentially causing off-target toxicity.

  • Manufacturing and Stability Issues: Aggregation can lead to product loss through precipitation and reduce the shelf-life of the ADC therapeutic.

Q2: How does the this compound linker help in preventing ADC aggregation?

A2: The this compound linker possesses a hydrophilic 4-unit polyethylene glycol (PEG) spacer. This PEG spacer contributes to the overall hydrophilicity of the ADC molecule. By increasing the water solubility of the ADC, the PEG linker helps to:

  • Mask Hydrophobicity: It can shield the hydrophobic payload, reducing the likelihood of intermolecular hydrophobic interactions that lead to aggregation.

  • Improve Solubility: The hydrophilic nature of PEG enhances the solubility of the entire ADC construct in aqueous buffers.

  • Provide Steric Hindrance: The flexible PEG chain can create a "protective cloud" around the antibody, sterically hindering the close approach of other ADC molecules.

Q3: What analytical techniques are recommended for monitoring ADC aggregation?

A3: A combination of analytical techniques is recommended for comprehensive characterization of ADC aggregation:

  • Size Exclusion Chromatography (SEC): This is the most common method for quantifying soluble aggregates (dimers, trimers, and higher-order oligomers).

  • Dynamic Light Scattering (DLS): DLS is a rapid and sensitive technique for detecting the presence of aggregates and assessing the overall size distribution of particles in a solution. It is particularly useful for detecting very large aggregates that may not be well-resolved by SEC.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is a valuable tool for characterizing the distribution of different drug-to-antibody ratio (DAR) species in an ADC preparation. Higher DAR species are typically more hydrophobic and have a greater tendency to aggregate.

Data Presentation

The following tables illustrate how quantitative data on ADC aggregation can be presented. The data shown are hypothetical and for illustrative purposes only.

Table 1: Comparison of Aggregation for ADCs with Different Linkers by SEC

LinkerDARMonomer (%)Dimer (%)HMW Species (%)
This compound 498.51.20.3
Hydrophobic Linker X492.16.81.1
This compound 895.33.90.8
Hydrophobic Linker X885.611.23.2

Table 2: Effect of Formulation Excipients on Aggregation of an ADC (DAR 4) with this compound after Thermal Stress (40°C for 2 weeks)

Formulation BufferMonomer (%)HMW Species (%)
Phosphate Buffered Saline (PBS), pH 7.494.25.8
PBS + 0.02% Polysorbate 2097.12.9
PBS + 5% Sucrose96.83.2
PBS + 0.02% Polysorbate 20 + 5% Sucrose98.51.5

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

This protocol outlines a general method for quantifying high molecular weight (HMW) species in an ADC sample.

prep_sample 1. Sample Preparation - Dilute ADC to 1 mg/mL in mobile phase - Filter through 0.22 µm syringe filter hplc_setup 2. HPLC System Setup - Column: SEC column (e.g., Agilent AdvanceBio SEC 300Å) - Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0 - Flow Rate: e.g., 0.5 mL/min - Detection: UV at 280 nm prep_sample->hplc_setup injection 3. Injection and Run - Inject 10-20 µL of prepared sample - Run for 20-30 minutes hplc_setup->injection analysis 4. Data Analysis - Integrate peaks corresponding to HMW species, monomer, and fragments - Calculate percentage of each species injection->analysis

References

Technical Support Center: Post-Conjugation Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted endo-BCN-PEG4-acid following conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound after conjugation?

A1: Removing residual unreacted this compound is a critical purification step. Excess small molecule linkers can lead to several complications in downstream applications, including inaccurate quantification of conjugation efficiency (e.g., drug-to-antibody ratio or DAR), competition for binding sites in subsequent reaction steps, and potential for off-target effects or altered pharmacokinetic properties of the final conjugate.[1][2][3] Effective purification ensures the homogeneity, safety, and efficacy of the bioconjugate.[3]

Q2: What are the primary methods for removing small molecules like unreacted this compound?

A2: The significant size difference between the large bioconjugate (e.g., an antibody) and the small this compound molecule (MW ≈ 441.5 Da) allows for efficient separation using size-based purification techniques.[4] The most common and effective methods are:

  • Size Exclusion Chromatography (SEC): A high-resolution method that separates molecules based on their hydrodynamic volume.

  • Dialysis: A simple, passive diffusion technique that uses a semi-permeable membrane to separate molecules based on a molecular weight cut-off.

  • Tangential Flow Filtration (TFF) / Diafiltration: A rapid and highly scalable pressure-driven filtration method ideal for buffer exchange and removing small molecules.

Q3: How do I choose the most suitable purification method for my experiment?

A3: The optimal purification method depends on factors such as your sample volume, the required purity, processing time, and scalability. The decision-making flowchart and comparison table below can guide your selection.

G start Post-Conjugation Mixture q_volume Small Sample Volume? (< 5 mL) start->q_volume q_speed Speed & Scalability Critical? q_volume->q_speed No dialysis Dialysis q_volume->dialysis Yes q_aggregates Need to Remove Aggregates Simultaneously? q_speed->q_aggregates No tff Tangential Flow Filtration (TFF) q_speed->tff Yes q_aggregates->dialysis No sec Size Exclusion Chromatography (SEC) q_aggregates->sec Yes

Caption: Decision flowchart for selecting a purification method.

Data Presentation

Table 1: Comparison of Purification Methods for Removing Unreacted Linker
FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic size as molecules pass through a porous resin.Passive diffusion of small molecules across a semi-permeable membrane based on a concentration gradient.Pressure-driven separation where liquid flows tangentially across a membrane, allowing small molecules to pass through.
Pros High resolution; Can also remove aggregates; Mild conditions preserve protein activity.Simple setup; Low cost; Gentle on samples.Fast; Highly scalable; Combines purification with sample concentration.
Cons Can dilute the sample; Limited sample volume per run; Potential for non-specific binding.Time-consuming (hours to overnight); Potential for sample loss, especially with small volumes.Requires specialized equipment; Potential for membrane fouling or protein aggregation at high concentrations.
Typical Scale Lab-scale (µL to mL)Lab-scale (mL to L)Lab to process scale (mL to thousands of L)

Experimental Protocols

Methodology 1: Size Exclusion Chromatography (SEC) / Desalting

This protocol is designed for the rapid removal of unreacted this compound using a pre-packed desalting column.

  • Column Selection: Choose a desalting column with a fractionation range appropriate for separating your large bioconjugate from the ~441.5 Da linker. For proteins >5 kDa, a resin like Sephadex G-25 is suitable.

  • Equilibration: Equilibrate the column with at least 5 column volumes (CV) of your desired final buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Apply the post-conjugation reaction mixture to the column. The sample volume should not exceed 30% of the total column volume for optimal group separation.

  • Elution: Elute the sample with the equilibration buffer at the manufacturer's recommended flow rate. The larger bioconjugate will be excluded from the resin pores and elute first in the void volume, while the small, unreacted linker will be retained in the pores and elute later.

  • Fraction Collection: Collect fractions and monitor the protein concentration using UV absorbance at 280 nm. Pool the fractions containing your purified conjugate.

G start Post-Conjugation Mixture equilibration Equilibrate SEC Column (5 CV Buffer) start->equilibration load Load Sample (<30% CV) equilibration->load elute Elute with Buffer load->elute collect Collect Fractions (Monitor A280) elute->collect pool Pool Fractions with Purified Conjugate collect->pool

Caption: Experimental workflow for purification using SEC.

Methodology 2: Dialysis

This protocol uses a dialysis device to remove the unreacted linker.

  • Membrane Selection: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your bioconjugate but much larger than the linker. For a typical antibody (~150 kDa), a 10-20 kDa MWCO membrane is appropriate.

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (e.g., pre-wetting in buffer).

  • Sample Loading: Load the post-conjugation mixture into the dialysis tubing or cassette and seal securely.

  • Dialysis: Immerse the dialysis device in a large volume of dialysis buffer (dialysate), typically 200-500 times the sample volume, at 4°C with gentle stirring.

  • Buffer Changes: Dialyze for 2-4 hours, then change the dialysate. Repeat the buffer change at least two more times, with the final dialysis step proceeding overnight to ensure near-complete removal of the small molecule.

  • Sample Recovery: Carefully remove the purified conjugate from the dialysis device.

Methodology 3: Tangential Flow Filtration (TFF) / Diafiltration

This protocol uses a TFF system for rapid buffer exchange to wash away the unreacted linker.

  • System Setup: Select a TFF membrane (cassette or hollow fiber) with an appropriate MWCO (e.g., 30 kDa for an antibody). Assemble and prepare the TFF system as per the manufacturer's guidelines.

  • Diafiltration (Buffer Exchange): Perform continuous diafiltration by adding your desired final buffer to the sample reservoir at the same rate that filtrate is being removed. This process washes the unreacted linker through the membrane while retaining the larger bioconjugate.

  • Washing Volume: To achieve >99% removal of the small molecule, process a minimum of 5-7 diavolumes (i.e., 5-7 times your sample volume) of fresh buffer through the system.

  • Concentration (Optional): After diafiltration, the purified conjugate can be concentrated to the desired final volume by stopping the addition of buffer while continuing to remove filtrate.

  • Sample Recovery: Recover the concentrated and purified bioconjugate from the system.

Troubleshooting Guide

Table 2: Common Issues and Solutions in Post-Conjugation Purification
ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Removal of Unreacted Linker SEC: Poor column resolution or overloading. Dialysis: Insufficient buffer volume or too few buffer changes. TFF: Not enough diavolumes were processed.SEC: Use a longer column for better resolution; ensure sample volume is <5% of CV for fractionation. Dialysis: Increase dialysate volume to >200x the sample volume and perform at least 3-4 buffer changes. TFF: Increase the number of diavolumes to at least 7 to ensure complete removal.
Low Recovery of Conjugated Product SEC: Non-specific adsorption of the protein to the column matrix. Dialysis: Sample loss during handling or use of an incorrect MWCO. TFF: Protein aggregation causing membrane fouling; over-concentration.SEC: Add 0.1-0.2 M NaCl to the buffer to reduce ionic interactions; try a different column matrix. Dialysis: Ensure MWCO is at least 3-5x smaller than your protein; handle device carefully. TFF: Optimize cross-flow rate and transmembrane pressure; avoid excessive concentration.
Protein Aggregation Post-Purification Change in buffer composition or pH. High final protein concentration. Instability of the conjugate.Ensure the final buffer composition and pH are optimal for the stability of your specific protein. Store the purified conjugate at an optimal, non-aggregating concentration or in the presence of stabilizing excipients.

References

Technical Support Center: Optimizing Amine Coupling of endo-BCN-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) regarding the impact of pH on the amine coupling reaction of endo-BCN-PEG4-acid. The focus is on the common and highly efficient two-step method, which involves the activation of the terminal carboxylic acid to an N-hydroxysuccinimide (NHS) ester prior to reaction with a primary amine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling endo-BCN-PEG4-NHS ester to a primary amine?

The optimal pH for reacting an NHS ester, such as activated this compound, with a primary amine on a biomolecule is between pH 7.2 and 8.5 [1]. Many protocols recommend a narrower, slightly alkaline range of pH 8.3-8.5 to achieve the highest efficiency[2][3][4][5].

Q2: Why is the reaction pH so critical for NHS ester-amine coupling?

The reaction's success depends on a delicate balance between two pH-dependent factors:

  • Amine Group Reactivity : The reaction requires the primary amine on the target molecule (e.g., the epsilon-amino group of a lysine residue) to be in its unprotonated, nucleophilic state (-NH2). At acidic pH, the amine is predominantly in its protonated, non-nucleophilic form (-NH3+), which will not react with the NHS ester.

  • NHS Ester Stability : The NHS ester is susceptible to hydrolysis, a competing reaction where it reacts with water to form an inactive carboxylic acid. The rate of this hydrolysis reaction increases significantly with rising pH.

Therefore, the optimal pH range of 7.2-8.5 is a compromise that ensures a sufficient concentration of deprotonated, reactive amine while minimizing the premature hydrolysis of the NHS ester.

Q3: What happens if the pH of my reaction is too low (e.g., below 7.0)?

If the pH is too low, the majority of primary amines on your target biomolecule will be protonated (-NH3+). This positively charged form is not a good nucleophile and cannot effectively attack the NHS ester. As a result, the desired conjugation reaction will be extremely slow or will not occur at all, leading to very low or no yield.

Q4: What happens if the pH of my reaction is too high (e.g., above 9.0)?

At a pH above 8.5-9.0, the rate of NHS ester hydrolysis becomes a significant competing factor. The ester will react rapidly with water, converting your endo-BCN-PEG4-NHS ester into the unreactive this compound and releasing N-hydroxysuccinimide. This rapid degradation of the reagent drastically reduces the amount available to react with your target amine, resulting in a significantly lower conjugation yield.

Q5: Which buffers are recommended for this conjugation, and which should be avoided?

Choosing the correct buffer is critical to avoid unwanted side reactions.

  • Compatible Buffers : Buffers that do not contain primary amines are essential. Recommended options include Phosphate-Buffered Saline (PBS), Carbonate-Bicarbonate buffers, HEPES, and Borate buffers.

  • Incompatible Buffers : Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or Glycine, must be avoided. These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing the efficiency of your desired conjugation. If your biomolecule is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is required before starting the reaction.

Q6: My conjugation yield is low. How can I troubleshoot potential pH-related problems?

Low yield is a common issue often linked to suboptimal reaction conditions. Follow these steps to troubleshoot:

  • Verify Reaction pH : Use a calibrated pH meter to accurately measure the pH of your biomolecule solution before adding the NHS ester. Do not rely solely on the theoretical pH of the buffer.

  • Check Buffer Composition : Ensure your buffer does not contain competing nucleophiles like Tris, glycine, or sodium azide. If it does, perform a buffer exchange into a compatible buffer system like PBS at the desired pH.

  • Assess Reagent Quality : NHS esters are highly sensitive to moisture. If the reagent has been stored improperly or exposed to humidity, it may have already hydrolyzed. It is best to use a fresh vial or a reagent that has been stored in a desiccator at -20°C. Prepare solutions in an anhydrous, amine-free solvent like DMSO or DMF immediately before use.

  • Perform a pH Optimization Screen : If the yield is still low, run a series of small-scale pilot reactions across a pH gradient (e.g., 7.2, 7.5, 8.0, 8.3, 8.5) to empirically determine the optimal pH for your specific molecules.

Quantitative Data: pH and NHS Ester Stability

The stability of an NHS ester in an aqueous solution is highly dependent on the pH. As the pH increases, the half-life (the time it takes for 50% of the ester to be hydrolyzed) decreases dramatically.

pHTemperatureHalf-life of NHS EsterReference(s)
7.00°C~4-5 hours
8.025°C~1 hour
8.525°C~30 minutes
8.64°C~10 minutes
9.025°C<10 minutes

Note: Half-life values are approximate and can vary based on the specific NHS ester structure, buffer composition, and temperature.

Experimental Protocols

Protocol: pH Optimization for endo-BCN-PEG4-NHS Ester Amine Coupling

This protocol describes a method to determine the optimal reaction pH for conjugating endo-BCN-PEG4-NHS ester to a primary amine-containing biomolecule (e.g., a protein).

1. Materials Required:

  • Amine-containing biomolecule (e.g., protein at 1-10 mg/mL).

  • endo-BCN-PEG4-NHS ester.

  • Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reaction Buffers : A set of compatible buffers at various pH points. For example, 0.1 M Phosphate buffer or 0.1 M Sodium Bicarbonate buffer prepared at pH 7.2, 7.5, 8.0, 8.3, and 8.5.

  • Quenching Buffer : 1 M Tris-HCl or Glycine, pH 8.0.

  • Purification system (e.g., size-exclusion chromatography column).

  • Analytical system to determine conjugation efficiency (e.g., SDS-PAGE, HPLC, Mass Spectrometry).

2. Procedure:

  • Prepare Biomolecule : If necessary, perform a buffer exchange to transfer your biomolecule into the first reaction buffer (e.g., pH 7.2). Aliquot equal amounts of the biomolecule into separate reaction tubes for each pH to be tested.

  • Prepare NHS Ester Stock Solution : Immediately before use, dissolve the endo-BCN-PEG4-NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). This minimizes the amount of organic solvent added to the aqueous reaction.

  • Initiate Conjugation Reactions :

    • For each pH point, add a calculated molar excess (e.g., 10- to 20-fold) of the NHS ester stock solution to the corresponding biomolecule aliquot.

    • Mix gently but thoroughly immediately after addition.

  • Incubation : Incubate all reactions under identical conditions. A typical incubation is 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction (Optional) : To stop the reaction and consume any unreacted NHS ester, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.

  • Purification : Purify the conjugate from each reaction to remove excess reagent and byproducts. Size-exclusion chromatography is a common method for proteins.

  • Analysis : Analyze the purified samples from each pH point using your chosen analytical method. Quantify the degree of labeling or conjugation yield for each reaction.

  • Determine Optimal pH : Compare the results to identify the pH that provides the highest conjugation yield without causing significant degradation or aggregation of the biomolecule.

Visualizations

TroubleshootingWorkflow start Start: Low Conjugation Yield check_ph 1. Verify Reaction pH Is pH in 7.2-8.5 range? start->check_ph ph_ok pH is Correct check_ph->ph_ok Yes ph_bad pH is Incorrect (Too Low or Too High) check_ph->ph_bad No check_buffer 2. Check Buffer Composition Does it contain primary amines (Tris, Glycine)? ph_ok->check_buffer adjust_ph Adjust pH with dilute acid/base or perform buffer exchange. Re-run experiment. ph_bad->adjust_ph buffer_ok Buffer is Compatible check_buffer->buffer_ok No buffer_bad Buffer is Incompatible check_buffer->buffer_bad Yes check_reagent 3. Check NHS Ester Reagent Was it stored properly? Was solution prepared fresh? buffer_ok->check_reagent buffer_exchange Perform buffer exchange into a compatible buffer (e.g., PBS). Re-run experiment. buffer_bad->buffer_exchange reagent_ok Reagent is Active check_reagent->reagent_ok Yes reagent_bad Reagent May Be Hydrolyzed check_reagent->reagent_bad No optimize Consider further optimization: - Molar ratio of reactants - Reaction time/temperature reagent_ok->optimize use_fresh Use a fresh vial of NHS ester. Prepare solution in anhydrous DMSO/DMF just before use. reagent_bad->use_fresh

Troubleshooting decision tree for low conjugation yield.

ReactionMechanism cluster_reactants Reactants cluster_low_ph Condition: Low pH (< 7) cluster_optimal_ph Condition: Optimal pH (7.2-8.5) cluster_high_ph Condition: High pH (> 9) R_NH2 Biomolecule-NH₂ (Target Amine) R_NH3 Biomolecule-NH₃⁺ (Protonated, Non-reactive) R_NH2->R_NH3 + H⁺ conjugate Stable Amide Bond (endo-BCN-PEG₄-NH-Biomolecule) R_NH2->conjugate BCN_NHS endo-BCN-PEG₄-NHS Ester no_reaction No Reaction BCN_NHS->no_reaction BCN_NHS->conjugate hydrolysis Hydrolysis BCN_NHS->hydrolysis + H₂O (fast) R_NH3->no_reaction BCN_Acid endo-BCN-PEG₄-Acid (Inactive) hydrolysis->BCN_Acid

Impact of pH on NHS ester reaction pathways.

References

Technical Support Center: Non-specific Binding of endo-BCN-PEG4-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the non-specific binding of endo-BCN-PEG4-acid conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a heterobifunctional linker used in bioconjugation.[1][2] It consists of three key components:

  • endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that reacts with azide-containing molecules via copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.[2][3] The endo isomer is often favored in bioconjugation.[2]

  • PEG4 (four-unit polyethylene glycol): A hydrophilic spacer that enhances the solubility of the conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance.

  • Carboxylic Acid (-COOH): A terminal functional group that can be activated to react with primary amines (e.g., on proteins or other molecules) to form a stable amide bond.

Q2: What are the primary causes of non-specific binding (NSB) with this compound conjugates?

A2: Non-specific binding of these conjugates can arise from several factors:

  • Electrostatic Interactions: Charged molecules can bind non-specifically to oppositely charged surfaces or biomolecules. The overall charge of your conjugate at a given pH can influence this effect.

  • Hydrophobic Interactions: The BCN moiety, although relatively hydrophilic among cyclooctynes, can still contribute to hydrophobic interactions, potentially leading to binding with hydrophobic regions of proteins or surfaces.

  • Conjugate Aggregation: Poorly soluble conjugates can form aggregates, which often exhibit high levels of non-specific binding. The PEG4 linker is designed to mitigate this, but issues can still arise, especially with hydrophobic payloads.

  • Low Purity of Reagents: Impurities in the this compound, the azide-tagged molecule, or the target biomolecule can lead to side reactions and non-specific binding.

  • Instability of the BCN Moiety: The BCN group can be sensitive to acidic conditions, which may lead to side reactions and unexpected binding.

Q3: How does the activation of the carboxylic acid with EDC/NHS affect non-specific binding?

A3: The activation of the carboxylic acid using carbodiimide chemistry (e.g., with EDC and NHS) is a common step for conjugation to primary amines. However, this process can contribute to non-specific binding if not properly controlled. Excess EDC or the formation of unstable intermediates can react with other nucleophiles on your target molecule or other proteins in the solution, leading to non-specific labeling. It is crucial to quench the reaction effectively and remove any byproducts.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during experiments with this compound conjugates.

Issue 1: High background signal in immunoassays or cell-based assays.

This is often a direct consequence of non-specific binding of the conjugate.

Potential Cause Recommended Solution
Electrostatic Interactions Adjust Buffer pH: Modify the pH of your buffers to be closer to the isoelectric point (pI) of your protein of interest to minimize its overall charge. Increase Salt Concentration: Incorporate salts like NaCl (e.g., 150-500 mM) into your buffers to shield electrostatic interactions.
Hydrophobic Interactions & Aggregation Add Surfactants: Include non-ionic surfactants such as Tween-20 or Triton X-100 (typically at 0.05-0.1%) in your washing buffers to disrupt hydrophobic interactions. Use Blocking Agents: Pre-treat your surfaces or samples with a blocking agent to saturate non-specific binding sites. Common blockers include Bovine Serum Albumin (BSA), casein, or even a solution of polyethylene glycol (PEG).
Residual Unreacted Conjugate Optimize Washing Steps: Increase the number and duration of washing steps after incubation with the conjugate to ensure the removal of any unbound molecules.
Low Purity of Conjugate Purify the Conjugate: Use appropriate chromatography techniques (e.g., SEC, RPC) to purify the final conjugate and remove any unreacted linkers or byproducts.
Issue 2: Low specific signal or poor conjugation efficiency.

This can be due to issues with the conjugation reaction itself, which can sometimes be linked to factors that also cause non-specific binding.

Potential Cause Recommended Solution
Inefficient Carboxylic Acid Activation Optimize EDC/NHS Stoichiometry: Titrate the molar ratio of EDC and NHS to the carboxylic acid to find the optimal concentration for efficient activation without causing excessive side reactions. Check Reagent Quality: Ensure that your EDC and NHS are fresh and have been stored under anhydrous conditions, as they are moisture-sensitive.
Instability of Activated Ester Perform Conjugation Immediately: Use the activated this compound (now an NHS ester) immediately after preparation, as the NHS ester can hydrolyze in aqueous buffers.
Suboptimal Reaction pH for Amine Coupling Adjust pH for Amine Reaction: The reaction between an NHS ester and a primary amine is most efficient at a slightly basic pH (typically pH 7.2-8.5). Ensure your reaction buffer is within this range.
BCN Moiety Instability Avoid Acidic Conditions: Be mindful of the potential for BCN instability in acidic environments. If your protocol involves acidic steps, consider if they can be replaced with milder alternatives.

Experimental Protocols

General Protocol for Reducing Non-Specific Binding
  • Surface/Sample Blocking:

    • Before introducing your this compound conjugate, incubate your surface (e.g., microplate well, sensor chip) or cell sample with a blocking buffer.

    • A common blocking buffer is 1-3% (w/v) BSA in a suitable buffer like PBS or TBS for 1-2 hours at room temperature or overnight at 4°C.

    • For cell-based assays, the blocking step is often performed using serum from a species different from the primary antibody host.

  • Conjugate Incubation:

    • Dilute your this compound conjugate in a buffer containing a blocking agent and/or a surfactant.

    • For example, dilute the conjugate in a buffer containing 1% BSA and 0.05% Tween-20.

  • Washing Steps:

    • After incubation, wash the surface or cells extensively to remove unbound conjugate.

    • Use a wash buffer containing a surfactant (e.g., PBS with 0.05% Tween-20).

    • Perform at least 3-5 wash cycles, with each wash lasting for 5-10 minutes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation Steps cluster_purification Purification cluster_application Application & Troubleshooting reagent_prep Prepare this compound & azide-molecule activation Activate Carboxylic Acid (e.g., with EDC/NHS) reagent_prep->activation target_prep Prepare target biomolecule (e.g., protein with amine) amine_coupling Couple to primary amine on target biomolecule target_prep->amine_coupling activation->amine_coupling click_reaction Perform SPAAC reaction with azide-molecule amine_coupling->click_reaction purify Purify final conjugate (e.g., SEC, RPC) click_reaction->purify blocking Block non-specific sites (e.g., with BSA) purify->blocking incubation Incubate conjugate with sample blocking->incubation washing Wash to remove unbound conjugate incubation->washing detection Detect signal washing->detection

Caption: Experimental workflow for using this compound conjugates.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start High Non-Specific Binding Observed? electrostatic Electrostatic Interactions start->electrostatic Yes hydrophobic Hydrophobic Interactions / Aggregation start->hydrophobic Yes purity Low Reagent Purity start->purity Yes stability BCN Instability start->stability Yes adjust_buffer Adjust pH / Salt Concentration electrostatic->adjust_buffer additives Use Blocking Agents / Surfactants hydrophobic->additives purify_reagents Purify Conjugates purity->purify_reagents check_conditions Avoid Acidic pH stability->check_conditions end Reduced Non-Specific Binding adjust_buffer->end additives->end purify_reagents->end check_conditions->end

Caption: Troubleshooting logic for high non-specific binding.

References

Technical Support Center: Optimizing the Solubility of Hydrophobic endo-BCN-PEG4-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with hydrophobic endo-BCN-PEG4-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

A1: this compound is a heterobifunctional linker that contains a bicyclo[6.1.0]nonyne (BCN) group, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The BCN group is used for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, for conjugation to azide-modified molecules.[1][2][3][4][5] The PEG4 spacer is hydrophilic and helps to increase the solubility of the conjugate and reduce aggregation. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This linker is commonly used in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics where conjugation of a hydrophobic payload is required.

Q2: Why am I observing poor solubility or aggregation with my this compound conjugate?

A2: Poor solubility and aggregation of conjugates involving hydrophobic molecules are common challenges. Several factors can contribute to this issue:

  • Hydrophobic Payloads and Linkers: The conjugation of poorly soluble, hydrophobic molecules to your target can create hydrophobic patches on the surface. These patches can interact between molecules, leading to self-association and aggregation to minimize exposure to the aqueous environment.

  • High Drug-to-Antibody Ratio (DAR): In the context of ADCs, a higher DAR generally correlates with increased hydrophobicity and a greater tendency for aggregation.

  • Conjugation Process Conditions: The solvents used to dissolve hydrophobic payloads can sometimes disrupt the structure of the biomolecule you are conjugating to. Additionally, unfavorable buffer conditions, such as suboptimal pH or salt concentrations, can promote aggregation.

  • Antibody-Specific Properties: Some antibodies are inherently more prone to aggregation. The conjugation process itself can also induce conformational changes, exposing previously buried hydrophobic regions.

Q3: How does the PEG4 spacer in this compound help with solubility?

A3: The polyethylene glycol (PEG) spacer is hydrophilic and flexible. When incorporated into a linker, it can help to:

  • Increase Hydrophilicity: The PEG chain increases the overall water solubility of the conjugate, counteracting the hydrophobicity of the payload.

  • Reduce Aggregation: The PEG spacer can act as a shield, minimizing intermolecular hydrophobic interactions that lead to aggregation.

  • Minimize Steric Hindrance: The spacer can reduce steric hindrance, potentially improving the binding affinity and biological activity of the final conjugate.

Q4: What are the recommended storage and handling conditions for this compound?

A4: To maintain its integrity, this compound should be stored at -20°C. It is sensitive to moisture, so it's advisable to allow the vial to equilibrate to room temperature before opening to prevent condensation. For creating stock solutions, anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended.

Troubleshooting Guide

Problem 1: My hydrophobic payload conjugated with this compound is precipitating out of my aqueous buffer.

Possible Cause Recommended Solution
Insufficient hydrophilicity from the PEG4 spacer. The PEG4 spacer may not be sufficient to solubilize a highly hydrophobic payload. Consider using a linker with a longer PEG chain (e.g., PEG8, PEG12). Longer PEG chains generally enhance the hydrophilicity of the conjugate.
Unfavorable buffer conditions. The pH and salt concentration of your buffer can significantly impact solubility. Experiment with different buffer compositions. For conjugates with a terminal carboxylic acid, adjusting the pH to be above the pKa of the carboxylic acid will deprotonate it, increasing its negative charge and potentially improving solubility.
High concentration of the conjugate. The conjugate may be exceeding its solubility limit in the current buffer. Try working with more dilute solutions.
Aggregation due to hydrophobic interactions. Hydrophobic patches on the conjugate can lead to aggregation and precipitation. Consider adding excipients to your formulation that can help to suppress aggregation.

Problem 2: I am observing a low yield for my conjugation reaction.

Possible Cause Recommended Solution
Hydrolysis of the activated carboxylic acid. If you are using an activator like EDC/NHS to make the carboxylic acid reactive towards amines, hydrolysis of the activated ester can occur. Ensure you are using anhydrous solvents for the activation step and add the amine-containing molecule promptly.
Suboptimal reaction pH for amine coupling. The reaction between an activated carboxylic acid (like an NHS ester) and a primary amine is most efficient at a slightly basic pH (typically pH 7.2-8.5). Ensure your reaction buffer is within this range.
Steric hindrance. The conjugation site on your biomolecule might be sterically hindered, preventing efficient reaction with the linker. You may need to explore different conjugation strategies or linker attachment points.
Inconsistent quality of starting materials. Ensure the purity and integrity of your this compound and the molecule you are conjugating it to. Tightly control reaction parameters like temperature, pH, and reaction time.

Quantitative Data: Impact of PEGylation on Solubility

While specific data for this compound is limited in the provided search results, the following table summarizes the reported solubility enhancement for hydrophobic drugs when conjugated with PEG linkers, illustrating the potential for significant solubility improvement.

Hydrophobic DrugPEG Linker TypeFold Increase in Solubility
SN-38Multi-arm PEG400 to 1000-fold
PaclitaxelHumic Acid Complex>600-fold
CiprofloxacinLA-PEG562.7% (in 2% excipient)
ProbucolLA-PEG84614.3% (in 1% excipient)
SimvastatinSolid dispersion with PEG 6000, 12000, or 20000Significant increase (e.g., 24.83 µg/mL vs 8.74 µg/mL for intact drug)

Experimental Protocols

Protocol 1: General Procedure for Improving the Solubility of a Hydrophobic Payload using this compound

This protocol provides a general workflow for researchers experiencing solubility issues with their hydrophobic payload after conjugation.

G cluster_0 Preparation and Conjugation cluster_1 Purification and Formulation dissolve_payload Dissolve hydrophobic payload in minimal organic solvent (e.g., DMF, DMSO) conjugate React activated linker with amine-containing payload dissolve_payload->conjugate dissolve_linker Dissolve this compound in aqueous buffer (pH 7.2-8.5) activate_linker Activate carboxylic acid (e.g., with EDC/NHS) dissolve_linker->activate_linker activate_linker->conjugate purify Purify conjugate (e.g., SEC, HIC) conjugate->purify characterize Characterize conjugate (e.g., SEC-MALS, HIC) purify->characterize formulate Formulate in optimized buffer (consider pH, excipients) characterize->formulate

Caption: Workflow for payload conjugation and formulation.

Protocol 2: Detection and Quantification of Aggregates using Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is a common method for quantifying aggregates based on their size.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • Conjugate sample

  • 0.22 µm syringe filter (low protein binding)

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the conjugate sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter.

  • Data Acquisition: Inject a known volume of the prepared sample (e.g., 50 µL) onto the SEC column.

  • Data Analysis: Monitor the elution profile at 280 nm. Aggregates will elute earlier than the monomeric conjugate. The percentage of aggregates can be calculated by integrating the peak areas.

Signaling Pathways and Logical Relationships

Diagram 1: Factors Influencing Conjugate Solubility and Aggregation

This diagram illustrates the interplay of various factors that can lead to poor solubility and aggregation of hydrophobic conjugates.

G HP Hydrophobic Payload Aggregation Aggregation & Poor Solubility HP->Aggregation Linker Linker Properties (e.g., PEG length) Linker->Aggregation DAR High DAR DAR->Aggregation Buffer Buffer Conditions (pH, Salt) Buffer->Aggregation Solvents Organic Solvents Solvents->Aggregation Antibody Antibody Properties Antibody->Aggregation G Start Solubility Issue Observed Check_Buffer Optimize Buffer (pH, Excipients) Start->Check_Buffer Lower_Conc Lower Conjugate Concentration Check_Buffer->Lower_Conc If still insoluble Success Solubility Improved Check_Buffer->Success If soluble Longer_PEG Use Longer PEG Linker Lower_Conc->Longer_PEG If still insoluble Lower_Conc->Success If soluble Immobilize Consider Solid-Phase Conjugation Longer_PEG->Immobilize If still insoluble Longer_PEG->Success If soluble Immobilize->Success If soluble

References

Validation & Comparative

A Head-to-Head Comparison of endo-BCN-PEG4-acid and DBCO-PEG4-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of linker is a critical decision that can significantly impact the outcome of their experiments. In the realm of copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), endo-BCN-PEG4-acid and DBCO-PEG4-acid have emerged as two prominent reagents. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the optimal linker for your specific application.

The core of these reagents lies in their cyclooctyne moieties: bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO). These strained alkynes react readily with azides to form a stable triazole linkage without the need for a cytotoxic copper catalyst, making them ideal for use in biological systems. The attached PEG4-acid linker enhances hydrophilicity and provides a carboxylic acid handle for conjugation to amine-containing biomolecules.

Reactivity: A Matter of Speed

The primary differentiator between DBCO and BCN is their reaction kinetics in SPAAC. Due to its greater ring strain, DBCO generally exhibits significantly faster reaction rates with azides compared to BCN.[1] This enhanced reactivity can be a distinct advantage in applications where rapid conjugation is crucial, such as in dynamic cellular systems or when dealing with low concentrations of target molecules.

FeatureThis compoundDBCO-PEG4-acid
Reactive Moiety Bicyclo[6.1.0]nonyne (BCN)Dibenzocyclooctyne (DBCO)
Second-Order Rate Constant (k₂) with Benzyl Azide ~0.14 M⁻¹s⁻¹ (for parent BCN)[2]~0.3 - 2.3 M⁻¹s⁻¹ (for parent DBCO and its derivatives)[3][4]
General Reactivity ModerateHigh

Table 1: Comparison of Second-Order Rate Constants for BCN and DBCO with Benzyl Azide. Note: The kinetic data is for the parent cyclooctyne moieties and serves as a reference for the expected reactivity of the PEGylated acid derivatives. The exact rate can be influenced by the specific azide, solvent, and temperature.[5]

Stability: A Key Consideration in Biological Environments

While DBCO excels in reactivity, BCN demonstrates superior stability in certain biological contexts. The intracellular environment is rich in thiols, such as glutathione (GSH), which can react with and degrade strained alkynes. Studies have shown that BCN is significantly more stable in the presence of GSH compared to DBCO. This makes BCN a more suitable choice for applications requiring long incubation times in thiol-rich environments.

FeatureThis compound (BCN moiety)DBCO-PEG4-acid (DBCO moiety)
Stability in the presence of Glutathione (GSH) HighModerate
Stability in the presence of TCEP (a reducing agent) HighLow

Table 2: Comparative Stability of BCN and DBCO Moieties.

Experimental Protocols

The following protocols provide a general framework for the use of this compound and DBCO-PEG4-acid in bioconjugation.

Protocol 1: Conjugation to an Amine-Containing Biomolecule via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of the linkers and subsequent conjugation to a primary amine on a biomolecule (e.g., a protein).

Materials:

  • This compound or DBCO-PEG4-acid

  • Amine-containing biomolecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis cassette

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound or DBCO-PEG4-acid in anhydrous DMF or DMSO to a concentration of 10-20 mM.

    • In a separate tube, dissolve EDC and NHS in anhydrous DMF or DMSO to the same molar concentration as the linker.

    • Add the EDC and NHS solution to the linker solution at a 1:1:1 molar ratio of linker:EDC:NHS.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to the Biomolecule:

    • Dissolve the amine-containing biomolecule in the reaction buffer.

    • Add the activated linker solution to the biomolecule solution. A 10-20 fold molar excess of the linker is typically used for proteins.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

    • Remove the excess, unreacted linker and byproducts using a desalting column or dialysis.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the BCN/DBCO-functionalized biomolecule and an azide-containing molecule.

Materials:

  • BCN or DBCO-functionalized biomolecule

  • Azide-containing molecule

  • Reaction Buffer: PBS pH 7.2-7.5

Procedure:

  • Dissolve the BCN or DBCO-functionalized biomolecule and the azide-containing molecule in the reaction buffer.

  • Mix the two components. A 1.5 to 3-fold molar excess of one of the components is often used to drive the reaction to completion.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C for 2-12 hours. Reaction times will be shorter for DBCO than for BCN.

  • The resulting conjugate can be purified by methods such as size-exclusion chromatography if necessary.

Protocol 3: Monitoring SPAAC Kinetics by ¹H NMR Spectroscopy

This protocol provides a method for determining the second-order rate constant of a SPAAC reaction.

Materials:

  • Strained alkyne (e.g., this compound or DBCO-PEG4-acid)

  • Azide (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the strained alkyne, the azide, and the internal standard in the deuterated solvent.

  • In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5 mM of each reactant).

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Integrate the signals of a disappearing reactant peak and a stable peak from the internal standard in each spectrum.

  • Calculate the concentration of the reactant at each time point relative to the internal standard.

  • Plot the appropriate function of concentration versus time (based on the rate law) to determine the second-order rate constant.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams have been created using the DOT language.

G cluster_activation Step 1: Activation and Conjugation cluster_spaac Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Linker_Acid This compound or DBCO-PEG4-acid Activated_Linker NHS-activated Linker Linker_Acid->Activated_Linker Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Linker Functionalized_Biomolecule BCN/DBCO-Biomolecule Activated_Linker->Functionalized_Biomolecule Conjugation Biomolecule_NH2 Biomolecule-NH2 Biomolecule_NH2->Functionalized_Biomolecule Functionalized_Biomolecule_2 BCN/DBCO-Biomolecule Conjugate Biomolecule-Triazole-Molecule Functionalized_Biomolecule_2->Conjugate Click Reaction Azide_Molecule Azide-Molecule Azide_Molecule->Conjugate

Caption: Experimental workflow for bioconjugation using this compound or DBCO-PEG4-acid.

G cluster_reactants Reactants cluster_products Products BCN BCN-R Triazole_BCN Triazole Adduct BCN->Triazole_BCN Slower (k₂ ~0.14 M⁻¹s⁻¹) DBCO DBCO-R Triazole_DBCO Triazole Adduct DBCO->Triazole_DBCO Faster (k₂ ~0.3-2.3 M⁻¹s⁻¹) Azide Azide-R' Azide->Triazole_BCN Azide->Triazole_DBCO

Caption: Simplified reaction scheme for SPAAC with BCN and DBCO, highlighting the relative reaction rates.

Conclusion: Making the Right Choice

The selection between this compound and DBCO-PEG4-acid is a trade-off between reactivity and stability.

Choose DBCO-PEG4-acid when:

  • Speed is critical: For applications requiring rapid labeling, such as in vivo imaging or capturing dynamic processes.

  • Reactant concentrations are low: The higher reactivity of DBCO can lead to better yields in dilute conditions.

  • The biological environment has low concentrations of free thiols.

Choose this compound when:

  • Stability is paramount: For long-term experiments or when working in reducing environments rich in thiols.

  • Slightly slower kinetics are acceptable.

  • Minimizing potential off-target reactions with thiols is a priority.

By carefully considering the specific demands of your experimental design and the biological context, you can select the optimal linker to achieve your research goals. The hydrophilic PEG4 spacer and the terminal carboxylic acid on both molecules provide valuable properties for a wide range of bioconjugation applications.

References

A Head-to-Head Comparison of BCN and DBCO Linkers for Antibody-Drug Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic efficacy and safety. Among the array of bioorthogonal chemistries, strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful tool for conjugating cytotoxic payloads to monoclonal antibodies. This guide provides an in-depth, data-driven comparison of two of the most prominent cyclooctyne linkers employed in SPAAC: bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO).

This comprehensive analysis delves into the key performance characteristics of BCN and DBCO linkers, including their reaction kinetics, stability, and physicochemical properties. By presenting quantitative data in clearly structured tables, detailing experimental protocols, and providing visual representations of chemical structures and reaction workflows, this guide aims to equip researchers with the necessary information to make an informed decision for their specific ADC development needs.

At a Glance: Key Differences Between BCN and DBCO

FeatureBicyclononyne (BCN)Dibenzocyclooctyne (DBCO)
Structure Compact, non-aromaticBulky, aromatic
Reactivity with Azides Generally lower than DBCOGenerally higher than BCN[1]
Stability in the presence of thiols (e.g., GSH) More stableLess stable[1]
Lipophilicity LowerHigher[1]
Size SmallerLarger[1]

Delving Deeper: A Quantitative Comparison

The selection of an appropriate linker extends beyond a simple checklist of properties. The following sections provide a more detailed, quantitative comparison of BCN and DBCO to inform a nuanced decision-making process.

Reaction Kinetics: A Balancing Act of Speed and Steric Hindrance

The rate of the SPAAC reaction is a crucial parameter in ADC synthesis, influencing conjugation efficiency and the potential for side reactions. Generally, DBCO exhibits faster reaction kinetics with azides compared to BCN, a characteristic attributed to its greater ring strain.[1] However, the steric environment of the azide on the target molecule can significantly impact these reaction rates.

Cyclooctyne LinkerAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
DBCO derivative (ADIBO)Primary Azide0.89
BCNPrimary Azide0.118
DBCO derivative (ADIBO)Secondary Azide0.31
BCNSecondary Azide0.043
DBCO derivative (ADIBO)Tertiary Azide0.001
BCNTertiary Azide0.029
DBCO derivativeAzidoamino acid0.34
BCN derivativeAzidoamino acid0.28
DBCOBenzyl azide~0.1 - 0.24
BCNBenzyl azide0.07
DBCOPhenyl azide0.033
BCNPhenyl azide0.2

Note: ADIBO (azadibenzocyclooctyne) is a commonly used DBCO derivative, and its reactivity is representative of the DBCO class.

The data clearly indicates that for less sterically hindered primary and secondary azides, DBCO analogues react significantly faster than BCN. However, for the more sterically hindered tertiary azide, the reactivity of the DBCO analogue drops dramatically, while BCN maintains a more consistent, albeit slower, reaction rate. Interestingly, with aromatic phenyl azides, BCN can exhibit a significantly faster reaction rate than DBCO. This highlights a critical consideration: the nature and steric accessibility of the azide on the biomolecule can be a deciding factor in linker selection.

Stability: Navigating the Biological Milieu

The stability of the linker is paramount to ensure the integrity of the ADC in circulation and prevent premature payload release, which can lead to off-target toxicity. The chemical environment, particularly the presence of reducing agents like glutathione (GSH) in the cytoplasm, can affect the stability of strained alkynes.

LinkerConditionHalf-life (t½) / DegradationReference
BCNIn the presence of GSH~6 hours
DBCOIn the presence of GSH~71 minutes
BCNRAW264.7 cell lysate~79% degradation after 24h
DBCORAW264.7 cell lysate~36% degradation after 24h
BCNIn RAW264.7 cells79% ± 1.8% degradation after 24h
DBCOIn RAW264.7 cells36% ± 0.8% degradation after 24h
BCNOn-protein, pH 7.2Unstable
DBCOIn the presence of TCEPUnstable

The stability data presents a nuanced picture. BCN demonstrates significantly greater stability than DBCO in the presence of the biologically relevant thiol, glutathione (GSH). This is a considerable advantage for maintaining ADC integrity in the reducing intracellular environment. Conversely, in a study using macrophage-like cell lysates and intact cells, DBCO appeared to be more stable than BCN. It is also important to note that DBCO has shown instability in the presence of the reducing agent TCEP, making BCN a more suitable choice when such conditions are required for other experimental steps.

Physicochemical Properties: Impact on Solubility and Aggregation

The physicochemical properties of the linker can influence the overall characteristics of the ADC, including its solubility and propensity for aggregation. The smaller size and non-aromatic nature of BCN contribute to its lower lipophilicity compared to the bulkier, aromatic DBCO. This increased hydrophilicity of BCN can be advantageous in ADC synthesis, potentially reducing the risk of aggregation, especially when working with hydrophobic payloads.

Visualizing the Chemistry: Structures and Reaction Mechanisms

To provide a clearer understanding of the molecular entities and processes involved, the following diagrams illustrate the chemical structures of BCN and DBCO and the general workflow for ADC synthesis using SPAAC.

Chemical Structures of BCN and DBCO Linkers cluster_BCN Bicyclononyne (BCN) cluster_DBCO Dibenzocyclooctyne (DBCO) BCN BCN DBCO DBCO

Caption: Chemical structures of BCN and DBCO.

ADC_Synthesis_Workflow General Workflow for ADC Synthesis via SPAAC antibody Monoclonal Antibody azide_mod Azide-Modified Antibody antibody->azide_mod Azide Installation (e.g., NHS-Azide) adc Antibody-Drug Conjugate (ADC) azide_mod->adc Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) linker_payload BCN or DBCO Linker-Payload Conjugate linker_payload->adc purification Purification and Characterization adc->purification

Caption: A generalized workflow for ADC synthesis.

Experimental Protocols

To facilitate the practical application of this comparative guide, detailed experimental protocols for key steps in ADC synthesis and characterization are provided below.

Protocol 1: General Procedure for Antibody Modification with an Azide Handle

This protocol describes the introduction of azide groups onto an antibody, a prerequisite for SPAAC with BCN or DBCO linkers.

Materials:

  • Monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG-NHS ester

  • Anhydrous DMSO

  • Quenching buffer (e.g., 100 mM Tris or glycine, pH 8.0)

  • Desalting column

Procedure:

  • Antibody Preparation: Ensure the antibody solution is at a concentration of 1-5 mg/mL in an amine-free buffer.

  • NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of Azide-PEG-NHS ester in anhydrous DMSO.

  • Antibody Modification: Add a 10- to 20-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted azide reagent and quenching buffer using a desalting column equilibrated with the desired buffer (e.g., PBS).

  • Characterization: Determine the concentration and degree of azide labeling of the modified antibody.

Protocol 2: ADC Synthesis via SPAAC with BCN or DBCO Linker-Payload

This protocol outlines the conjugation of an azide-modified antibody with a BCN or DBCO functionalized linker-payload.

Materials:

  • Azide-modified antibody

  • BCN- or DBCO-linker-payload construct

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Linker-Payload Preparation: Dissolve the BCN- or DBCO-linker-payload construct in DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: To the azide-modified antibody solution, add a 3- to 5-fold molar excess of the BCN- or DBCO-linker-payload construct per azide group.

  • Incubation: Incubate the reaction mixture overnight at 4°C or for a few hours at room temperature with gentle mixing. Reaction times may need to be optimized based on the specific kinetics of the chosen linker and azide.

  • Purification: Purify the resulting ADC using methods such as size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated linker-payload and other impurities.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, aggregation, and in vitro potency.

Conclusion: Making the Right Choice for Your ADC

The decision between BCN and DBCO for ADC synthesis is not a one-size-fits-all scenario but rather a nuanced choice that depends on the specific requirements of the therapeutic candidate and the experimental design.

Choose DBCO when:

  • Rapid reaction kinetics are paramount: For applications requiring fast and efficient conjugation, especially at low reactant concentrations, the superior kinetics of DBCO are a distinct advantage.

  • Steric hindrance around the azide is minimal: For labeling accessible primary and secondary azides, DBCO offers high conjugation efficiency.

Choose BCN when:

  • Enhanced stability in reducing environments is crucial: BCN's greater stability in the presence of thiols like GSH makes it a more robust choice for maintaining ADC integrity within the cell.

  • Hydrophilicity and reduced aggregation are priorities: The smaller size and lower lipophilicity of BCN can be beneficial in minimizing aggregation, particularly when working with hydrophobic payloads.

  • The azide is sterically hindered or aromatic: In certain contexts, BCN can exhibit more favorable reaction kinetics with sterically demanding or aromatic azides.

By carefully considering the kinetic, stability, and physicochemical properties of each linker in the context of the specific antibody, payload, and intended biological application, researchers can select the optimal tool to advance the development of safe and effective antibody-drug conjugates.

References

Stability Showdown: A Comparative Guide to endo-BCN-PEG4-acid and exo-BCN Linkers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of bioconjugation and drug delivery, the stability of chemical linkers is a critical parameter that can dictate the success or failure of a therapeutic or diagnostic agent. Bicyclononyne (BCN) linkers, prized for their role in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, are available as two key diastereomers: endo and exo. This guide provides a comprehensive comparison of the stability of endo-BCN-PEG4-acid and exo-BCN linkers, offering researchers, scientists, and drug development professionals the insights needed to select the optimal linker for their application.

While direct quantitative comparisons of the stability of this compound and a non-pegylated exo-BCN linker are not extensively available in the current literature, this guide synthesizes existing knowledge on the general stability of BCN isomers and provides detailed protocols for researchers to conduct their own comparative stability studies.

Understanding the Isomers: A Structural Overview

The key difference between endo- and exo-BCN lies in the stereochemistry of the cyclopropane ring fusion to the cyclooctyne ring. This structural nuance can influence the linker's reactivity and stability. Generally, the exo isomer is considered to be thermodynamically more stable and is often more readily synthesized.[1] The inclusion of a polyethylene glycol (PEG) spacer, as in this compound, is a common strategy to enhance the hydrophilicity and biocompatibility of the linker, which can in turn affect its stability profile in aqueous environments.[2][3]

Qualitative Stability Comparison

Based on the available literature, a qualitative comparison of the stability of endo and exo BCN linkers can be summarized as follows:

FeatureThis compoundexo-BCNCitation
General Stability Generally stable under physiological conditions (pH 7.4, 37°C). The PEG4 spacer may enhance aqueous stability.Often considered the more thermodynamically stable isomer.[1]
Acid Stability BCN moieties can be susceptible to degradation under highly acidic conditions.BCN moieties can be susceptible to degradation under highly acidic conditions.[1]
Oxidative Stability Can be susceptible to degradation in the presence of strong oxidizing agents.Can be susceptible to degradation in the presence of strong oxidizing agents.
Intracellular Stability Stability can be compromised in the harsh environment of phagosomes which contain reactive oxygen species.Stability can be compromised in the harsh environment of phagosomes which contain reactive oxygen species.
Reactivity The endo isomer is sometimes reported to have slightly higher reactivity in SPAAC reactions.Generally exhibits high reactivity in SPAAC reactions.

It is crucial to note that the stability of a linker is highly dependent on the specific molecular context in which it is used, including the nature of the conjugated biomolecule and the experimental conditions.

Experimental Protocols for Stability Assessment

To empower researchers to directly compare the stability of this compound and exo-BCN linkers, detailed protocols for pH stability and plasma stability assays are provided below.

pH Stability Assay

This protocol outlines a method to assess the hydrolytic stability of the BCN linkers at different pH values.

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and exo-BCN linker conjugates (e.g., conjugated to a small molecule or protein) in an appropriate organic solvent (e.g., DMSO).

  • Incubation: Dilute the stock solutions to a final concentration of 100 µM in a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 7.4, and 9.0).

  • Time Points: Incubate the solutions at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), collect aliquots from each reaction.

  • Quenching and Analysis: Quench the reaction by adding a suitable solvent (e.g., acetonitrile) and store the samples at -20°C until analysis.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact linker-conjugate remaining at each time point.

  • Data Analysis: Calculate the percentage of intact linker-conjugate at each time point relative to the 0-hour time point. Determine the half-life (t₁/₂) of each linker at the different pH conditions by fitting the data to a first-order decay model.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_stock Prepare Stock Solutions (this compound & exo-BCN conjugates) dilute Dilute Stocks into Buffers (100 µM final concentration) prep_stock->dilute prep_buffers Prepare Buffers (pH 4.0, 5.0, 7.4, 9.0) prep_buffers->dilute incubate Incubate at 37°C dilute->incubate collect Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24, 48, 72h) incubate->collect quench Quench Reaction collect->quench analyze LC-MS Analysis quench->analyze calculate Calculate % Intact Linker analyze->calculate determine Determine Half-life (t₁/₂) calculate->determine G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare Stock Solutions (Linker Conjugates) spike Spike into Plasma (10 µM final concentration) prep_stock->spike incubate Incubate at 37°C spike->incubate collect Collect Aliquots at Time Points (0, 1, 4, 8, 24, 48h) incubate->collect precipitate Protein Precipitation (Acetonitrile) collect->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze LC-MS Analysis supernatant->analyze calculate Calculate % Intact & Half-life analyze->calculate

References

A Comparative Guide to the Kinetic Analysis of endo-BCN in SPAAC Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is an indispensable tool. The choice of cyclooctyne is critical, directly influencing reaction kinetics and overall conjugation efficiency. This guide provides a comparative kinetic analysis of endo-BCN (bicyclo[6.1.0]non-4-yne), a popular cyclooctyne, and its performance in SPAAC reactions, with a focus on providing actionable data and protocols for laboratory use. While specific kinetic data for endo-BCN-PEG4-acid is not extensively published, the PEG4-acid linker is not expected to significantly alter the inherent reactivity of the endo-BCN core. The data presented here for endo-BCN with various azide partners serves as a strong proxy for its PEGylated counterpart.

Comparative Kinetic Data

The reactivity of cyclooctynes in SPAAC reactions is typically quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction. The electronic nature of the azide partner significantly influences the reaction rate with BCN. Unlike dibenzoannulated cyclooctynes (e.g., DBCO, DIBAC), which react faster with electron-rich alkyl azides, BCN exhibits enhanced reactivity with electron-poor aromatic azides.[1] This phenomenon is attributed to an inverse-electron-demand mechanism.[1][2]

The following table summarizes the second-order rate constants for the reaction of endo-BCN and other common cyclooctynes with various azides.

CyclooctyneAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventReference
endo-BCN Phenyl Azide~0.63Not Specified[2]
endo-BCN Benzyl Azide~0.14Not Specified[3]
endo-BCN Fluorinated Azide (2a)Faster than non-fluorinated azide (4)MeCN
DIBACBenzyl AzideNot Specified, but slower than BCN with aromatic azidesNot Specified
DBCOBenzyl AzideSlower kinetics compared to BCNNot Specified
ADIBO (DIBAC)Primary Azide~0.90Not Specified

Note: Reaction rates are influenced by factors including the specific azide used, solvent, pH, and temperature.

Experimental Protocol: Kinetic Analysis of SPAAC Reactions via ¹H NMR Spectroscopy

This protocol provides a general method for determining the second-order rate constant of a SPAAC reaction between a cyclooctyne (e.g., this compound) and an azide-containing molecule using ¹H NMR spectroscopy.

Materials:

  • This compound

  • Azide-containing molecule of interest (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of this compound, the azide, and the internal standard in the chosen deuterated solvent.

  • Reaction Setup:

    • In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5 mM of each reactant). A 1:1 molar ratio is typically used.

  • NMR Data Acquisition:

    • Quickly acquire an initial ¹H NMR spectrum (t=0).

    • Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data collection should be adjusted based on the anticipated reaction rate.

  • Data Analysis:

    • In each spectrum, integrate the signals corresponding to a disappearing reactant peak (either the cyclooctyne or the azide) and a stable peak from the internal standard.

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

  • Determination of the Rate Constant:

    • For a second-order reaction with equal initial concentrations, plot the inverse of the reactant concentration (1/[Reactant]) versus time. The plot should be linear, and the slope will be equal to the second-order rate constant (k₂).

    • Alternatively, for a pseudo-first-order reaction (where one reactant is in large excess), plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time. The plot will be linear, and the slope will be the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the initial concentration of the excess reactant.

Visualizing the SPAAC Reaction and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the SPAAC reaction mechanism and the experimental workflow for kinetic analysis.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product BCN This compound TransitionState [3+2] Cycloaddition Transition State BCN->TransitionState SPAAC Azide Azide-containing Molecule (R-N3) Azide->TransitionState Triazole Stable Triazole Product TransitionState->Triazole

Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Data Acquisition cluster_analysis Data Analysis cluster_result Result Prep_Stock Prepare Stock Solutions (BCN, Azide, Internal Standard) Mix_Reactants Combine Reactants in NMR Tube Prep_Stock->Mix_Reactants Acquire_NMR Acquire 1H NMR Spectra over Time Mix_Reactants->Acquire_NMR Integrate_Peaks Integrate Reactant and Standard Peaks Acquire_NMR->Integrate_Peaks Calculate_Conc Calculate Reactant Concentration vs. Time Integrate_Peaks->Calculate_Conc Plot_Data Plot Kinetic Data (e.g., 1/[A] vs. time) Calculate_Conc->Plot_Data Determine_k2 Determine Second-Order Rate Constant (k2) from Slope Plot_Data->Determine_k2

Caption: Experimental workflow for determining SPAAC kinetics using NMR spectroscopy.

References

A Comparative Guide to the Mass Spectrometry Analysis of endo-BCN-PEG4-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of bioconjugates, particularly antibody-drug conjugates (ADCs), the endo-BCN-PEG4-acid linker is a valuable tool for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2] Its bicyclo[6.1.0]nonyne (BCN) group offers high reactivity and hydrophilicity, while the polyethylene glycol (PEG) spacer enhances solubility and reduces aggregation.[1] Rigorous characterization of these conjugates is paramount, and mass spectrometry stands as a primary analytical technique.

This guide provides a comparative analysis of mass spectrometry-based methods for characterizing biomolecules conjugated with this compound. We will explore common ionization techniques, provide exemplar experimental protocols, and compare the performance of this compound with a common alternative, DBCO (dibenzocyclooctyne)-based linkers.

Comparison of Analytical Techniques

The two most prevalent mass spectrometry techniques for analyzing large biomolecules and their conjugates are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[3] Both can be coupled with Time-of-Flight (TOF) mass analyzers to provide high resolution and mass accuracy.

FeatureESI-MSMALDI-MS
Ionization Principle Soft ionization from solution phaseSoft ionization from a solid crystal matrix
Coupling to LC Easily coupled online with HPLC/UPLCTypically an offline technique
Sample Throughput Lower, sequential analysisHigher, multiple samples on one target
Salt Tolerance Lower, requires desaltingHigher
Molecular Weight Range Very high, produces multiply charged ionsVery high, primarily singly charged ions
Data Complexity Can be complex due to multiple charge statesGenerally simpler spectra
Typical Application Intact mass analysis, peptide mapping, subunit analysis of ADCsIntact mass analysis of proteins and peptides

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate mass spectrometry analysis. Below are representative protocols for both LC-ESI-MS and MALDI-TOF MS for the analysis of an antibody conjugated with this compound.

LC-ESI-MS Protocol for Intact ADC Analysis

This protocol is adapted from general methods for ADC characterization.[4]

  • Sample Preparation:

    • If the ADC is in a non-volatile buffer (e.g., PBS), perform a buffer exchange into a volatile buffer such as 100 mM ammonium acetate using a desalting column.

    • Dilute the ADC to a final concentration of 0.1-1 mg/mL in the volatile buffer.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase column suitable for large proteins, such as a C4 column (e.g., 2.1 mm x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient appropriate for separating different drug-to-antibody ratio (DAR) species, for example, 20-60% B over 15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 60-80 °C to aid in protein denaturation and improve peak shape.

  • ESI-MS Conditions:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 275-350 °C.

    • Mass Range: m/z 1000-4000.

    • Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the different ADC species.

MALDI-TOF MS Protocol for PEGylated Peptide Analysis

This protocol is based on general methods for analyzing PEGylated peptides.

  • Sample Preparation:

    • Dilute the this compound conjugated peptide to approximately 10 pmol/µL in 0.1% trifluoroacetic acid (TFA).

  • Matrix Preparation:

    • Prepare a saturated solution of sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA.

  • Target Spotting:

    • Mix the sample and matrix solutions in a 1:1 ratio on the MALDI target plate.

    • Allow the mixture to air dry to promote co-crystallization.

  • MALDI-TOF MS Conditions:

    • Ionization Mode: Positive.

    • Mass Analyzer Mode: Linear or reflector, depending on the mass of the conjugate. Linear mode is often preferred for higher mass analytes to maximize sensitivity.

    • Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid in-source fragmentation.

    • Mass Range: Set a mass range that encompasses the expected molecular weight of the conjugate.

Performance Comparison: this compound vs. Alternatives

A common alternative to BCN-based linkers for copper-free click chemistry is DBCO. The choice between these linkers can impact the efficiency of the conjugation reaction and potentially the stability of the final product.

ParameterThis compoundDBCO-PEG4-Acid
Reaction Kinetics Generally slower than DBCO with unhindered azides, but more consistent with sterically hindered azides.Faster reaction with primary and secondary azides.
Stability More stable in the presence of reducing agents like TCEP. May show lower stability in some intracellular environments.Can be unstable in the presence of reducing agents. May exhibit higher stability in certain intracellular environments.
Hydrophilicity More hydrophilic, which can reduce non-specific binding and improve solubility.More hydrophobic, which can sometimes lead to aggregation or non-specific binding.
Mass (Monoisotopic) 441.236 g/mol 477.226 g/mol

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in the mass spectrometry analysis of this compound conjugates, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis start Conjugated Antibody buffer_exchange Buffer Exchange (if necessary) start->buffer_exchange dilution Dilution buffer_exchange->dilution lc Reversed-Phase LC dilution->lc esi ESI-MS lc->esi deconvolution Deconvolution esi->deconvolution dar DAR Calculation deconvolution->dar intact_mass Intact Mass Determination deconvolution->intact_mass

Workflow for LC-ESI-MS analysis of an ADC.

fragmentation_pathway cluster_peg PEG Chain Fragmentation cluster_bcn BCN Ring Fragmentation parent [M+H]+ peg_loss1 Loss of (C2H4O)n parent->peg_loss1 bcn_frag1 Ring opening parent->bcn_frag1 peg_loss2 Characteristic 44 Da spacing peg_loss1->peg_loss2 bcn_frag2 Loss of small hydrocarbons bcn_frag1->bcn_frag2

Theoretical fragmentation of a BCN-PEG conjugate.

decision_tree start Need to analyze endo-BCN-PEG4 conjugate question1 Is the conjugate an intact antibody or large protein? start->question1 lc_ms Use LC-ESI-MS for DAR and intact mass question1->lc_ms Yes peptide_analysis Use LC-ESI-MS/MS for peptide mapping question1->peptide_analysis No (peptide) question2 Is high throughput required? question2:e->lc_ms:w No maldi Use MALDI-TOF for intact mass question2->maldi Yes lc_ms->question2

Decision tree for selecting an MS method.

References

A Comparative Guide to Analytical Methods for Antibody-Drug Conjugate Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a rapidly growing class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The inherent complexity of these biomolecules necessitates a robust analytical strategy to ensure their quality, efficacy, and safety. This guide provides an objective comparison of key analytical methods for ADC characterization, supported by experimental data and detailed protocols, to aid in the development and quality control of these promising therapies.

Key Quality Attributes and Analytical Techniques

The critical quality attributes (CQAs) of an ADC that require thorough characterization include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, purity, heterogeneity, and stability.[1][2] A multi-faceted analytical approach employing orthogonal techniques is crucial for a comprehensive understanding of these attributes.[3][4]

Drug-to-Antibody Ratio (DAR) and Distribution

The DAR is a critical parameter that directly influences the ADC's potency and therapeutic window.[5] An optimal DAR is essential, as low drug loading can diminish efficacy, while high loading may negatively impact pharmacokinetics and increase toxicity.

Several techniques are employed to determine the average DAR and the distribution of different drug-loaded species. The choice of method often depends on the conjugation chemistry (e.g., cysteine vs. lysine conjugation) and the physicochemical properties of the linker and payload.

Table 1: Comparison of Analytical Methods for DAR Determination

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
UV-Vis Spectrophotometry Measures absorbance at wavelengths specific to the antibody and the drug to calculate their respective concentrations.Average DAR.Simple, rapid, and requires minimal sample preparation.Provides only an average DAR and no information on the distribution of drug-loaded species. Less accurate than other methods.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in hydrophobicity conferred by the conjugated payload.Average DAR and distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).Gold standard for DAR analysis of cysteine-linked ADCs. Provides information on drug load distribution.Not always suitable for lysine-conjugated ADCs due to the generation of a more complex mixture of positional isomers.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates ADC subunits (light chain and heavy chain) under denaturing conditions based on hydrophobicity.Average DAR and distribution of drug load on each subunit.Compatible with mass spectrometry (LC-MS). Does not require high salt concentrations.Denaturing conditions may not be representative of the native state.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species and determines their mass-to-charge ratio, allowing for precise mass determination.Average DAR, distribution of drug-loaded species, and identification of conjugation sites.High resolution and accuracy. Provides detailed structural information.Can be complex and requires specialized instrumentation.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) Measures the mass-to-charge ratio of intact ADCs.Average DAR.Rapid analysis time, making it suitable for initial screenings.May have lower resolution compared to LC-MS for heterogeneous samples.

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

This protocol outlines a general method for determining the average DAR and species distribution for a cysteine-linked ADC.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Inject 10-20 µL of the prepared sample.

  • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4).

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC Analysis cluster_data Data Processing ADC_Sample ADC Sample Dilution Dilute in Mobile Phase A ADC_Sample->Dilution Injection Inject into HPLC System Dilution->Injection Separation Gradient Elution (High to Low Salt) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Average DAR Calculation Integration->Calculation

Workflow for DAR analysis using HIC.

ADC Purity and Heterogeneity

ADCs are inherently heterogeneous mixtures due to variations in drug loading and conjugation sites. Furthermore, impurities such as aggregates, fragments, and unconjugated antibody or free drug can be present.

Table 2: Comparison of Analytical Methods for Purity and Heterogeneity

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Aggregates, fragments, and monomer content.Performed under native conditions, preserving the protein's structure.May have limited resolution for species with similar sizes.
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) Separates proteins based on their molecular weight under denaturing conditions.Purity, fragmentation, and heterogeneity of ADC subunits.High resolution and automated.Requires sample denaturation.
Imaged Capillary Isoelectric Focusing (iCIEF) Separates proteins based on their isoelectric point (pI).Charge variants arising from conjugation and modifications.High resolution for charge heterogeneity.May not be suitable for all ADCs, depending on the pI of the species.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides detailed mass information on intact ADCs and their subunits.Confirms identity, detects modifications, and characterizes heterogeneity.High specificity and sensitivity.Complex data analysis.

Experimental Protocols

Size Exclusion Chromatography (SEC) for Purity Analysis

This protocol provides a general method for assessing the level of aggregation and fragmentation in an ADC sample.

Materials:

  • ADC sample

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

  • Inject 10-20 µL of the prepared sample.

  • Run the analysis for a sufficient time to allow for the elution of all species (e.g., 30 minutes).

  • Monitor the elution profile at 280 nm.

  • Identify and integrate the peaks corresponding to aggregates (eluting earlier than the monomer) and fragments (eluting later than the monomer).

  • Calculate the percentage of the main peak (monomer), aggregates, and fragments based on their respective peak areas.

SEC_Workflow start Start prep Prepare ADC Sample (1 mg/mL in Mobile Phase) start->prep inject Inject Sample into SEC-HPLC System prep->inject separate Isocratic Elution inject->separate detect UV Detection at 280 nm separate->detect analyze Analyze Chromatogram detect->analyze aggregate Quantify Aggregates analyze->aggregate Early Elution monomer Quantify Monomer analyze->monomer Main Peak fragment Quantify Fragments analyze->fragment Late Elution end End aggregate->end monomer->end fragment->end

Experimental workflow for ADC purity analysis by SEC.

ADC Stability Assessment

The stability of an ADC is a critical attribute that can impact its efficacy, safety, and shelf-life. Both physical stability (e.g., aggregation) and chemical stability (e.g., drug deconjugation) must be evaluated under various stress conditions.

Table 3: Comparison of Analytical Methods for Stability Assessment

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
Size Exclusion Chromatography (SEC) Monitors changes in the aggregation state over time.Physical stability (aggregation, fragmentation).Quantitative and reproducible.Does not provide information on chemical stability.
Hydrophobic Interaction Chromatography (HIC) Tracks changes in the DAR profile.Chemical stability (drug deconjugation).Sensitive to changes in hydrophobicity.May not detect all types of degradation.
Reversed-Phase HPLC (RP-HPLC) Monitors the release of the payload and linker degradation products.Chemical stability (payload release).Can quantify free drug.Denaturing conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS) Detects changes in mass corresponding to drug loss or modifications.Detailed analysis of degradation pathways.High sensitivity and specificity for identifying degradation products.Complex instrumentation and data analysis.
Differential Scanning Calorimetry (DSC) Measures the thermal stability of the ADC.Conformational stability (unfolding temperature).Provides insights into the impact of conjugation on protein stability.Does not directly measure chemical stability.

Logical Relationship of Analytical Techniques

A comprehensive characterization of an ADC relies on the strategic application of orthogonal analytical methods. The relationship between these techniques ensures a thorough evaluation of the molecule's critical quality attributes.

ADC_Characterization_Logic cluster_cqa Critical Quality Attributes (CQAs) cluster_primary Primary Analytical Methods cluster_orthogonal Orthogonal & Confirmatory Methods DAR DAR & Distribution HIC HIC DAR->HIC Primary Purity Purity & Heterogeneity SEC SEC Purity->SEC Primary CE_SDS CE-SDS Purity->CE_SDS Primary iCIEF iCIEF Purity->iCIEF Charge Variants Stability Stability Stability->HIC Chemical Stability->SEC Physical LC_MS LC-MS Stability->LC_MS Degradation Pathways RP_HPLC RP-HPLC Stability->RP_HPLC Chemical DSC DSC Stability->DSC Thermal HIC->LC_MS Orthogonal HIC->RP_HPLC Orthogonal SEC->LC_MS Orthogonal CE_SDS->LC_MS Orthogonal

Relationship between CQAs and analytical methods.

Conclusion

The analytical characterization of ADCs is a complex but essential process for ensuring their quality, safety, and efficacy. A thorough understanding of the strengths and limitations of various analytical techniques is paramount for designing a robust characterization strategy. By employing a combination of orthogonal methods, researchers and drug developers can gain a comprehensive understanding of their ADC candidates and accelerate their path to the clinic. This guide provides a foundational comparison to aid in the selection of appropriate analytical methods for the comprehensive characterization of these innovative biotherapeutics.

References

A Comparative Guide to endo-BCN-PEG4-acid for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise art of live cell imaging, the selection of bioorthogonal labeling reagents is a critical determinant of experimental success. Among the array of tools available for copper-free click chemistry, endo-BCN-PEG4-acid has emerged as a noteworthy contender. This guide provides an objective comparison of its performance against other common alternatives, supported by available experimental data, to facilitate informed decisions in experimental design.

Core Attributes of this compound:

This compound is a bifunctional linker that possesses a bicyclo[6.1.0]nonyne (BCN) moiety and a terminal carboxylic acid. The BCN group is a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-tagged biomolecules. This copper-free click chemistry approach is highly valued in live cell imaging for its biocompatibility, as it circumvents the cytotoxicity associated with copper catalysts. The inclusion of a four-unit polyethylene glycol (PEG4) spacer enhances the hydrophilicity of the molecule, which can improve its solubility in aqueous buffers and reduce non-specific binding within the cellular environment. The terminal carboxylic acid allows for conjugation to amine-containing molecules, such as fluorescent probes, through the formation of a stable amide bond.

Performance Comparison: this compound vs. Alternatives

The performance of a bioorthogonal linker in live cell imaging is multifactorial, with key parameters including reaction kinetics, stability, cell permeability, and the resulting signal-to-noise ratio. Here, we compare this compound with two widely used alternatives: DBCO (dibenzocyclooctyne) and TCO (trans-cyclooctene) based reagents.

FeatureThis compoundDBCO-acidTCO-acid
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Inverse Electron-Demand Diels-Alder Cycloaddition (SPIEDAC)
Reaction Kinetics (with azides) Moderate to FastGenerally Faster than BCNNot applicable (reacts with tetrazines)
Reaction Kinetics (with tetrazines) Not applicableNot applicableExtremely Fast
Intracellular Stability Generally good; reported to be more stable than DBCO in the presence of thiols (e.g., glutathione). However, stability may be cell-type dependent.Generally good; can be less stable than BCN in thiol-rich environments.Good
Hydrophilicity High (due to PEG4 linker)Moderate to High (depending on linker)Moderate to High (depending on linker)
Cell Permeability Expected to be good due to hydrophilicity and relatively small size.GoodGood
Signal-to-Noise Ratio Good; dependent on the conjugated fluorophore.Potentially higher than BCN due to faster kinetics leading to more efficient labeling.Potentially the highest due to extremely fast kinetics.

In-Depth Performance Analysis

Reaction Kinetics: The speed of the bioorthogonal reaction is crucial for capturing dynamic cellular processes. In SPAAC reactions, DBCO derivatives generally exhibit faster second-order rate constants compared to BCN derivatives.[1][2] This faster reaction can lead to a higher labeling density in a shorter amount of time, which can be advantageous for detecting low-abundance targets. For instance, the reaction of a DBCO analog with primary and secondary azides is significantly faster than that of a BCN analog.[1] However, with sterically hindered tertiary azides, BCN can show more consistent, albeit slower, reactivity.[1] TCO reagents, which react with tetrazines via the extremely rapid SPIEDAC reaction, offer the fastest kinetics among these alternatives.[3]

Stability: The stability of the linker within the complex and reducing intracellular environment is paramount. BCN linkers have been reported to be more stable than DBCO linkers in the presence of thiols like glutathione (GSH), a major intracellular antioxidant. This suggests that this compound may offer more reliable labeling in long-term imaging experiments where linker degradation could be a concern. Conversely, one study indicated that BCN groups might have lower stability in the intracellular environment of phagocytic cells compared to DBCO groups, highlighting that stability can be context-dependent.

Experimental Protocols

The following are generalized protocols for live cell imaging using this compound conjugated to a fluorescent probe. Optimization of concentrations, incubation times, and washing steps is recommended for each specific cell line and experimental setup.

1. Metabolic Labeling of Target Biomolecules with an Azide-Modified Precursor:

  • Objective: To introduce azide functionalities into the biomolecules of interest (e.g., glycans, proteins, lipids).

  • Procedure:

    • Culture cells to the desired confluency in a suitable culture vessel.

    • Replace the normal culture medium with a medium containing the appropriate azide-modified metabolic precursor (e.g., an azido sugar, azido amino acid).

    • Incubate the cells for a period sufficient for the metabolic incorporation of the azido-precursor (typically 24-48 hours). The optimal concentration and incubation time should be determined empirically for each cell type and precursor.

    • (Optional) Wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated azido-precursor.

2. Bioorthogonal Labeling with this compound-Fluorophore Conjugate:

  • Objective: To covalently attach the fluorescent probe to the azide-modified biomolecules via SPAAC reaction.

  • Procedure:

    • Prepare a stock solution of the this compound-fluorophore conjugate in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM) in a serum-free culture medium or an appropriate imaging buffer.

    • Remove the culture medium from the azide-labeled cells and add the labeling medium containing the BCN-fluorophore conjugate.

    • Incubate the cells for a specific duration (e.g., 30-60 minutes) at 37°C, protected from light. The optimal incubation time will depend on the reaction kinetics and the desired labeling density.

    • Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove the unreacted probe and reduce background fluorescence.

3. Live Cell Imaging:

  • Objective: To visualize the fluorescently labeled biomolecules.

  • Procedure:

    • Replace the wash buffer with a pre-warmed live-cell imaging solution.

    • Mount the culture vessel on the stage of a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO2).

    • Acquire images using the appropriate filter sets for the chosen fluorophore.

    • To minimize phototoxicity and photobleaching, use the lowest possible excitation intensity and exposure time that provides an adequate signal-to-noise ratio.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams are provided.

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_bioorthogonal_reaction Bioorthogonal Reaction cluster_imaging Imaging A Cells in Culture B Add Azide-Modified Metabolic Precursor A->B C Incubate (24-48h) B->C D Azide-Labeled Cells C->D E Add this compound- Fluorophore Conjugate D->E F Incubate (30-60 min) E->F G Wash F->G H Fluorescently Labeled Cells G->H I Live Cell Microscopy H->I

Caption: Experimental workflow for live cell imaging.

signaling_pathway cluster_cell Cell cluster_uptake Uptake & Metabolism cluster_labeling Labeling A Azide-Precursor B Metabolic Incorporation A->B C Azide-Tagged Biomolecule B->C E SPAAC Reaction C->E D This compound- Fluorophore D->E F Fluorescently Labeled Biomolecule E->F

Caption: Cellular labeling pathway.

logical_relationship cluster_factors Key Performance Factors cluster_outcomes Experimental Outcomes A Choice of Bioorthogonal Reagent B Reaction Kinetics A->B C Stability A->C D Cell Permeability A->D E Signal-to-Noise A->E F Labeling Efficiency B->F H Data Reliability C->H D->F G Image Quality E->G

Caption: Factors influencing imaging success.

References

A Comparative Guide to the Stability of BCN Linkers in Reducing Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a bioorthogonal linker is a critical decision in the development of bioconjugates, including antibody-drug conjugates (ADCs). The stability of the linker directly impacts the efficacy, safety, and pharmacokinetic profile of the final product. This guide provides a data-driven comparison of the stability of bicyclo[6.1.0]nonyne (BCN) linkers in reducing environments, which are frequently encountered during bioconjugation processes and within the intracellular milieu. We present a comparative analysis with other common linkers, supported by quantitative data and detailed experimental protocols.

Comparative Stability of BCN Linkers

BCN linkers are a popular choice for copper-free click chemistry due to their favorable reaction kinetics and biocompatibility. A key advantage of BCN linkers is their enhanced stability in the presence of reducing agents compared to other commonly used strained alkynes, such as dibenzocyclooctyne (DBCO).

Quantitative Stability Data

The following table summarizes the comparative stability of BCN and DBCO linkers in the presence of common reducing agents.

LinkerReducing AgentConcentrationConditionsHalf-life (t½)Reference
BCN Glutathione (GSH)Not SpecifiedNot Specified~6 hours[1]
DBCO Glutathione (GSH)Not SpecifiedNot Specified~71 minutes[1]
BCN TCEPNot Specified24 hoursStable[1]
DBCO TCEPNot Specified24 hoursUnstable[1]

This data clearly indicates that BCN is significantly more stable than DBCO in the presence of glutathione, a ubiquitous intracellular antioxidant.[1] Furthermore, BCN demonstrates superior stability over a 24-hour period in the presence of tris(2-carboxyethyl)phosphine (TCEP), a common reducing agent used in protein chemistry. This makes BCN a more suitable choice for applications requiring reducing conditions, such as the conjugation to antibodies where disulfide bonds may need to be reduced.

It has also been reported that the nature of the chemical bond attaching the BCN moiety to the molecule of interest can influence its stability. For instance, BCN linkers connected via an amide bond have been shown to possess greater stability compared to those with a carbamate linkage.

Experimental Protocols

To enable researchers to perform their own comparative stability studies, we provide a detailed methodology for a key experiment.

Protocol: Comparative Linker Stability Assay in a Reducing Environment

This protocol describes a method to evaluate and compare the stability of BCN and other linkers in the presence of a reducing agent like glutathione (GSH) using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Linker-conjugated molecule of interest (e.g., BCN-protein, DBCO-protein)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with a C18 column and UV detector

  • Incubator at 37°C

  • Microcentrifuge tubes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of GSH in PBS (pH 7.4).

    • Prepare stock solutions of the linker-conjugated molecules at a concentration of 1 mg/mL in PBS.

  • Incubation:

    • In separate microcentrifuge tubes, mix the linker-conjugated molecule solution with the GSH stock solution to achieve a final GSH concentration of 5 mM.

    • Prepare a control sample for each linker by mixing the linker-conjugated molecule solution with PBS instead of the GSH solution.

    • Incubate all samples at 37°C.

  • Time-Point Sampling:

    • Collect aliquots (e.g., 20 µL) from each tube at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Immediately quench the reaction by adding an equal volume of 0.1% TFA in ACN.

    • Store the quenched samples at -20°C until analysis.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Use a mobile phase gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient could be 5-95% B over 30 minutes.

    • Inject the quenched samples onto the HPLC column.

    • Monitor the elution of the intact linker-conjugated molecule by UV absorbance at an appropriate wavelength (e.g., 280 nm for proteins).

  • Data Analysis:

    • Integrate the peak area of the intact linker-conjugated molecule at each time point.

    • Normalize the peak area at each time point to the peak area at time 0.

    • Plot the percentage of the remaining intact linker-conjugated molecule against time.

    • Calculate the half-life (t½) of each linker under the tested conditions.

Visualizations

To further clarify the concepts and workflows described, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Linker Stability Assay prep Prepare Linker Conjugates and Reducing Agent Solution incubate Incubate at 37°C prep->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC quench->analyze data Calculate Half-life analyze->data

Caption: Workflow for the comparative stability assay of linkers.

G cluster_bcn BCN Linker cluster_dbco DBCO Linker bcn BCN + GSH bcn_stable Stable Conjugate bcn->bcn_stable Slow Degradation dbco DBCO + GSH dbco_degraded Degraded Product dbco->dbco_degraded Rapid Degradation

References

A Comparative Guide to Site-Specific Antibody Conjugation: Validating endo-BCN-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the creation of homogeneous and stable antibody-drug conjugates (ADCs) is paramount for therapeutic success. This guide provides an objective comparison of site-specific conjugation using endo-BCN-PEG4-acid with a traditional thiol-maleimide approach, supported by experimental data and detailed protocols.

The landscape of targeted cancer therapy is increasingly dominated by ADCs, which combine the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The method of conjugation is a critical determinant of an ADC's efficacy, safety, and manufacturability. Site-specific conjugation methods are favored for their ability to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to a better therapeutic window.

This guide focuses on the validation of site-specific conjugation using this compound, a popular linker that utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry." We will compare its performance with the widely used thiol-maleimide conjugation method.

Comparison of Key Performance Parameters

The choice of conjugation chemistry significantly impacts the key attributes of an ADC. The following table summarizes a comparison of ADCs prepared using SPAAC with this compound and those prepared via thiol-maleimide chemistry.

ParameterSite-Specific (this compound)Thiol-MaleimideKey Observations
Average DAR ~2.0[1]2 to 8[2]Site-specific methods like SPAAC allow for precise control over the DAR, typically achieving a DAR of 2, which is often desired for optimal efficacy and safety.[1][3] Thiol-maleimide conjugation to native cysteines can result in a heterogeneous mixture of species with varying DARs.[2]
Product Homogeneity HighLow to MediumSPAAC results in a highly homogeneous product with a well-defined structure. Thiol-maleimide conjugation can lead to a mixture of positional isomers and different DAR species, increasing heterogeneity.
Conjugation Yield High (often >95%)VariableSPAAC is known for its high efficiency and quantitative yields under mild conditions. The yield of thiol-maleimide conjugation can be influenced by factors such as the efficiency of disulfide bond reduction and potential side reactions.
Linkage Stability in Plasma HighModerate to LowThe triazole linkage formed in SPAAC is highly stable in plasma, minimizing premature drug release. The thiosuccinimide linkage in maleimide conjugates is susceptible to retro-Michael addition, leading to potential deconjugation in vivo.
Reaction Conditions Mild (physiological pH, room temp)Mild to ModerateSPAAC reactions are bioorthogonal and proceed efficiently under physiological conditions without the need for catalysts. Thiol-maleimide conjugation requires a preliminary reduction step to generate free thiols and careful pH control.

Experimental Workflows and Protocols

To provide a practical understanding of these conjugation methods, we present detailed experimental workflows and protocols for both SPAAC with this compound and thiol-maleimide conjugation, followed by the analytical validation process.

Site-Specific Conjugation Workflow

Site_Specific_Conjugation_Workflow cluster_0 Antibody Modification cluster_1 Conjugation cluster_2 Purification & Analysis Start Start Introduce Azide Introduce Azide Group (e.g., via glycoengineering or mutagenesis) Start->Introduce Azide Thiol_Maleimide Reduction of Disulfides & Thiol-Maleimide Reaction SPAAC SPAAC Reaction with This compound-Drug Introduce Azide->SPAAC Azide-modified Ab Purification Purification (e.g., SEC, HIC) SPAAC->Purification Analysis Characterization (HIC-HPLC, MS) Purification->Analysis Final_ADC Homogeneous ADC Analysis->Final_ADC

A generalized workflow for site-specific ADC production.
Experimental Protocols

1. Site-Specific Conjugation with this compound (SPAAC)

This protocol outlines the general steps for conjugating a drug to an antibody that has been pre-functionalized with an azide group.

Materials:

  • Azide-modified monoclonal antibody (mAb-N3)

  • This compound linker-payload

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

Protocol:

  • Preparation of Reagents:

    • Dissolve the this compound linker-payload in DMSO to a stock concentration of 10 mM.

    • Prepare the azide-modified antibody in PBS at a concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Add a 3- to 5-fold molar excess of the this compound linker-payload solution to the azide-modified antibody solution.

    • Gently mix and incubate the reaction at room temperature for 4-16 hours, protected from light.

  • Purification:

    • Purify the ADC using a desalting column or SEC to remove unreacted linker-payload and other small molecules.

    • Exchange the buffer to a suitable formulation buffer (e.g., histidine buffer, pH 6.0).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using HIC-HPLC.

    • Confirm the identity and integrity of the ADC using mass spectrometry (MS).

    • Assess the level of aggregation using SEC-HPLC.

2. Thiol-Maleimide Conjugation

This protocol describes the conjugation of a maleimide-activated drug to an antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-activated linker-payload

  • PBS, pH 7.2

  • Quenching solution (e.g., N-acetylcysteine)

  • SEC column

  • HIC column

Protocol:

  • Antibody Reduction:

    • Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

    • Add a 2- to 5-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-3 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Dissolve the maleimide-activated linker-payload in DMSO to a stock concentration of 10 mM.

    • Add a 5- to 10-fold molar excess of the maleimide-activated linker-payload to the reduced antibody solution.

    • Incubate at 4°C or room temperature for 1-4 hours, protected from light.

  • Quenching:

    • Add an excess of the quenching solution to react with any unreacted maleimide groups.

  • Purification:

    • Purify the ADC using SEC to remove unconjugated linker-payload and quenching agent.

  • Characterization:

    • Determine the DAR using HIC-HPLC.

    • Characterize the ADC using MS and SEC-HPLC.

3. HIC-HPLC for DAR Determination

Hydrophobic Interaction Chromatography (HIC) is a key analytical technique for characterizing the heterogeneity of ADCs and determining the average DAR. The principle is that the addition of a hydrophobic drug-linker to the antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

Typical HIC-HPLC System:

  • Column: A HIC column (e.g., Butyl-NPR).

  • Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0.

  • Gradient: A linear gradient from high salt to low salt is used to elute the ADC species. More hydrophobic species (higher DAR) will elute later.

  • Detection: UV absorbance at 280 nm.

HIC_Principle Column HIC Column (Hydrophobic Stationary Phase) Start->Column ADC Mixture (in high salt buffer) Elution Elution with Decreasing Salt Gradient Column->Elution Detection UV Detector (280 nm) Elution->Detection Chromatogram Chromatogram showing separated DAR species Detection->Chromatogram

Principle of HIC for ADC analysis.

Conclusion

The validation of site-specific conjugation methods is crucial for the development of next-generation ADCs with improved therapeutic indices. The use of this compound in a SPAAC reaction offers a robust and efficient method for producing homogeneous ADCs with a defined DAR and a highly stable linkage. While thiol-maleimide chemistry has been a workhorse in the field, it often results in more heterogeneous products with potential stability issues. The detailed protocols and comparative data presented in this guide provide a framework for researchers to objectively evaluate and select the most appropriate conjugation strategy for their specific ADC development program. The analytical methods outlined, particularly HIC-HPLC, are essential for the thorough characterization and validation of the final ADC product.

References

Safety Operating Guide

Proper Disposal of endo-BCN-PEG4-acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling endo-BCN-PEG4-acid must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.

Immediate Safety Considerations

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following risks:

  • Harmful if swallowed.

  • Very toxic to aquatic life with long-lasting effects.

Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.

Quantitative Hazard and Disposal Data

For clarity, the key hazard and disposal information is summarized in the table below.

ParameterValue/InstructionCitation
GHS Hazard Statement H302: Harmful if swallowed
H410: Very toxic to aquatic life with long lasting effects
GHS Precautionary Statement P264: Wash skin thoroughly after handling
P270: Do not eat, drink or smoke when using this product
P273: Avoid release to the environment
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
P330: Rinse mouth
P391: Collect spillage
P501: Dispose of contents/container to an approved waste disposal plant
Disposal Method Do not dispose of down the drain or via evaporation. Must be disposed of through a licensed hazardous waste collection program.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the approved procedure for the disposal of this compound from a laboratory setting. This process is designed to comply with general laboratory chemical waste guidelines and the specific recommendations for this compound.

1. Waste Identification and Segregation:

  • Identify as Hazardous Waste: From the moment it is deemed unusable, this compound must be treated as hazardous chemical waste.[2]

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless they are known to be compatible. Specifically, keep it separate from incompatible materials such as strong oxidizing agents.[3][4] It is often best practice to collect different types of chemical waste in separate containers.[4]

2. Waste Accumulation and Storage:

  • Select an Appropriate Waste Container:

    • Use a container that is in good condition, free of leaks or cracks, and has a secure, tight-fitting screw cap.

    • The container material must be compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • If reusing a container, ensure it is triple-rinsed, and all previous labels are completely removed or defaced.

  • Label the Waste Container:

    • As soon as the first of the waste is added, affix a "Hazardous Waste" label to the container.

    • The label must include the full chemical name ("this compound"), the approximate concentration and quantity, and the date accumulation started. Do not use abbreviations or chemical formulas.

  • Proper Storage:

    • Store the waste container in a designated "Satellite Accumulation Area," which should be near the point of generation and under the control of laboratory personnel.

    • Keep the container closed at all times, except when adding waste. Do not leave a funnel in the container.

    • Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.

3. Arranging for Disposal:

  • Schedule a Waste Pickup: Once the container is full (leaving at least one inch of headspace to allow for expansion), or if the waste has been stored for an extended period (typically 6-12 months), arrange for its collection.

  • Contact Your Institution's Environmental Health & Safety (EHS) Office: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through an online request system or by contacting the EHS office directly.

  • Do Not Transport Waste: Laboratory personnel should not transport hazardous waste across public areas. This should be handled by trained EHS staff or a licensed hazardous waste contractor.

4. Disposal of Empty Containers:

  • A container that held this compound is considered "empty" when all contents have been removed by standard practice.

  • The first rinse of the "empty" container must be collected and disposed of as hazardous waste.

  • After the initial rinsate is collected, the container should be triple-rinsed with a suitable solvent (such as water, given the compound's PEG component). This rinsate can typically be disposed of down the drain with copious amounts of water, but confirm this with your institution's EHS guidelines.

  • Once thoroughly rinsed and dried, deface or remove all labels from the container before disposing of it as regular trash or recycling.

Mandatory Visualizations

To further clarify the disposal workflow, the following diagrams illustrate the key decision points and procedural flow.

A Waste Generation (this compound) B Is this waste? (No longer in use) A->B C Treat as Hazardous Waste B->C Yes D Select & Label Compatible Container C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Keep Container Closed E->F G Container Full or Storage Time Limit Reached? F->G G->F No H Contact EHS for Waste Pickup G->H Yes I Proper Disposal by Approved Facility H->I

Caption: Workflow for the disposal of this compound.

cluster_0 Waste Segregation cluster_1 Incompatible - DO NOT MIX A This compound (Aqueous/Organic Solution) B Halogenated Solvents (e.g., Dichloromethane) C Strong Acids (e.g., HCl) D Strong Bases (e.g., NaOH) C->D X Explosion/Violent Reaction Gas Generation

Caption: Segregation of incompatible chemical waste streams.

References

Safeguarding Your Research: A Comprehensive Guide to Handling endo-BCN-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the use of endo-BCN-PEG4-acid, a bifunctional linker commonly utilized in click chemistry and for the development of antibody-drug conjugates (ADCs).

Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to proper PPE protocols is therefore critical.

Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact.
Skin and Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Safe Handling and Storage Protocols

Proper operational procedures minimize risk and ensure the stability of the compound.

Handling and Storage Guidelines

AspectProcedure
Handling - Wash skin thoroughly after handling[1]. - Do not eat, drink, or smoke when using this product[1]. - Avoid release to the environment[1].
Storage - Store in a tightly closed container in a dry and well-ventilated place. - Recommended storage temperature is -20°C.

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is crucial.

First Aid Measures

Exposure RouteFirst Aid Instructions
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[1].
In Case of Eye Contact Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.
In Case of Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.
If Inhaled Immediately relocate self or casualty to fresh air.

Disposal Plan

Due to its toxicity to aquatic life, proper disposal is a critical environmental consideration.

Disposal Guidelines

WasteDisposal Method
This compound Dispose of contents/container to an approved waste disposal plant. Do not allow product to reach sewage system.
Contaminated Packaging Dispose of as unused product.

Experimental Workflow for Handling this compound

To ensure a safe and efficient experimental process, a structured workflow should be followed. The diagram below illustrates the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Weigh/Measure Compound in a Ventilated Area b->c d Perform Experimental Procedure c->d e Wash Skin Thoroughly d->e f Decontaminate Work Surface e->f g Collect Waste in a Labeled Container f->g h Dispose of Waste via Approved Channels g->h

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.